Product packaging for BOC-DL-CHA-OH(Cat. No.:CAS No. 144186-13-0)

BOC-DL-CHA-OH

Cat. No.: B119075
CAS No.: 144186-13-0
M. Wt: 271.35 g/mol
InChI Key: MSZQAQJBXGTSHP-UHFFFAOYSA-N
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Description

BOC-DL-CHA-OH is a useful research compound. Its molecular formula is C14H25NO4 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
The exact mass of the compound 2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25NO4 B119075 BOC-DL-CHA-OH CAS No. 144186-13-0

Properties

IUPAC Name

3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZQAQJBXGTSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144186-13-0
Record name Boc-DL-Cha-OH
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of BOC-DL-cyclohexylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-DL-cyclohexylalanine (BOC-DL-cyclohexylalanine) is a non-proteinogenic amino acid derivative that has garnered significant attention in medicinal chemistry and drug development. As a synthetic building block, its incorporation into peptide structures offers a strategic approach to enhance their therapeutic potential. The defining feature of this compound is the replacement of the phenyl group of phenylalanine with a cyclohexyl moiety, a modification that imparts increased lipophilicity and metabolic stability to the resulting peptides.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods for BOC-DL-cyclohexylalanine, serving as a technical resource for its application in research and pharmaceutical development.

The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of modern peptide synthesis, valued for its stability under various conditions and its straightforward removal under acidic conditions.[2][3] The racemic "DL" nature of this particular derivative provides an avenue for creating diastereomeric peptide libraries, which can be instrumental in exploring a wider range of biological activities and optimizing drug candidates.[4]

Chemical and Physical Properties

The chemical and physical properties of BOC-DL-cyclohexylalanine and its individual enantiomers are summarized below. It is important to note that while data for the D and L forms are more readily available, the properties of the DL racemic mixture can be inferred and are crucial for its application in synthesis.

PropertyBOC-DL-cyclohexylalanineBOC-D-cyclohexylalanineBOC-L-cyclohexylalanine
Synonyms N-(tert-Butoxycarbonyl)-DL-3-cyclohexylalanine, Boc-DL-Cha-OHN-(tert-Butoxycarbonyl)-D-3-cyclohexylalanine, Boc-D-Cha-OHN-(tert-Butoxycarbonyl)-L-3-cyclohexylalanine, Boc-L-Cha-OH
Molecular Formula C₁₄H₂₅NO₄[5]C₁₄H₂₅NO₄[5]C₁₄H₂₅NO₄[5]
Molecular Weight 271.35 g/mol 271.35 g/mol [5]271.35 g/mol [5]
Appearance White to off-white solid/powder[1]White or off-white solid[5]White powder[5]
Melting Point Not explicitly available for DL form64-67 °C[]75-84 °C[5]
Boiling Point Not available420.4 °C at 760 mmHg (Predicted)[]Not available
Solubility Soluble in water[1]Information not availableEnhanced solubility due to Boc group[5]
Storage Conditions 0-8 °C[5]2-8 °C[]0-8 °C[5]

Experimental Protocols

Synthesis of DL-β-Cyclohexylalanine (Precursor)

A common method for the synthesis of the unprotected DL-cyclohexylalanine involves the catalytic hydrogenation of a phenylalanine precursor. This protocol is adapted from established methods for similar transformations.[1]

Materials:

  • α-acetaminocinnamic acid

  • Glacial acetic acid

  • Adams platinum oxide catalyst (PtO₂)

  • Hydrogen gas

  • Burgess-Parr hydrogenation apparatus

  • Silver oxide (Ag₂O), freshly precipitated

  • Hydrogen sulfide (H₂S)

  • Aqueous alcohol

Procedure:

  • Hydrogenation: Dissolve 10 g of α-acetaminocinnamic acid in 75 mL of glacial acetic acid. Add approximately 0.25 g of freshly prepared Adams platinum oxide catalyst. Transfer the mixture to a Burgess-Parr hydrogenation apparatus and shake under 2-3 atmospheres of hydrogen pressure until hydrogen uptake ceases (typically 1.5 hours).[1]

  • Isolation of N-Acetyl Intermediate: Filter the reaction mixture to remove the platinum catalyst. Evaporate the filtrate to dryness under reduced pressure to obtain N-acetyl-dl-β-cyclohexylalanine.[1]

  • Purification of Intermediate: Recrystallize the crude N-acetyl-dl-β-cyclohexylalanine from aqueous alcohol.[1]

  • Hydrolysis: Boil the purified N-acetyl-dl-β-cyclohexylalanine with a slight excess of freshly precipitated silver oxide in an aqueous solution for approximately 8 hours to hydrolyze the acetyl group.[1]

  • Removal of Silver: Filter the hot solution to remove silver salts. Treat the filtrate with hydrogen sulfide (H₂S) to precipitate any remaining silver ions as silver sulfide and filter again.[1]

  • Isolation of Final Product: Evaporate the clear aqueous filtrate to dryness to yield crude dl-β-cyclohexylalanine.[1]

  • Final Purification: Recrystallize the crude product from hot water to obtain pure dl-β-cyclohexylalanine.[1]

Boc-Protection of DL-Cyclohexylalanine

The following is a general and widely used procedure for the introduction of the Boc protecting group onto an amino acid.[3]

Materials:

  • DL-cyclohexylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Water

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution

Procedure:

  • Reaction Setup: Dissolve DL-cyclohexylalanine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[7]

  • Addition of Boc Anhydride: At room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the stirring solution.[3]

  • Reaction: Continue stirring the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

  • Work-up: Dilute the reaction mixture with water and extract twice with ethyl acetate to remove any unreacted Boc₂O and byproducts.[7]

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 5% citric acid solution. Immediately extract the product three times with ethyl acetate.[7]

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude BOC-DL-cyclohexylalanine.[7]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.[7]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for assessing the purity of BOC-DL-cyclohexylalanine.

  • Column: C18 or C8 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[8]

  • Detection: UV at 210-220 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[9]

  • Predicted ¹H NMR Chemical Shifts (for N-cyclohexyl-DL-alanine):

    • α-CH: ~3.5 - 3.8 ppm (quartet)

    • Cyclohexyl CH₂: ~1.0 - 2.0 ppm (multiplet)

    • Carboxyl (COOH): ~10.0 - 12.0 ppm (broad singlet)[9]

  • Predicted ¹³C NMR Chemical Shifts (for N-cyclohexyl-DL-alanine):

    • Carbonyl (C=O): ~175 - 180 ppm

    • α-Carbon: ~50 - 55 ppm[9]

Role in Drug Development and Peptide Synthesis

The incorporation of BOC-DL-cyclohexylalanine into peptide sequences is a key strategy for enhancing the pharmacological properties of peptide-based therapeutics. The cyclohexyl side chain offers several advantages:

  • Increased Metabolic Stability: The saturated cyclohexyl ring is less susceptible to enzymatic degradation compared to the aromatic ring of phenylalanine, leading to a longer in vivo half-life of the peptide.[1]

  • Enhanced Lipophilicity: The hydrophobic nature of the cyclohexyl group can improve the peptide's ability to cross cellular membranes and interact with hydrophobic binding pockets of target receptors.[1][10]

  • Conformational Rigidity: The bulky cyclohexyl group can restrict the conformational freedom of the peptide backbone, potentially leading to a more defined secondary structure and improved receptor affinity.[11]

BOC-DL-cyclohexylalanine is a valuable building block in solid-phase peptide synthesis (SPPS). The workflow for its incorporation is illustrated below.

Peptide_Synthesis_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin Support Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Start Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling Coupling of BOC-DL-cyclohexylalanine (e.g., HBTU/HOBt) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) Washing->Cleavage Final Cycle Purification Purification (e.g., RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide containing DL-cyclohexylalanine Purification->FinalPeptide

Caption: Workflow for the incorporation of BOC-DL-cyclohexylalanine in SPPS.

Signaling Pathways

It is important to clarify that BOC-DL-cyclohexylalanine itself is not known to directly modulate a specific signaling pathway. Instead, its significance lies in its role as a structural component of synthetic peptides. By incorporating this unnatural amino acid, researchers can design peptides with enhanced stability and affinity for various biological targets, thereby influencing a wide range of signaling pathways. For example, peptides containing cyclohexylalanine have been investigated for their potential to modulate G-protein coupled receptors (GPCRs), such as the apelin receptor, which is involved in cardiovascular regulation.[10] Furthermore, cyclohexylalanine-containing peptides have been designed to target mitochondrial membranes and rescue mitochondrial dysfunction, a key factor in various diseases.[12]

The logical relationship for its application in modulating a signaling pathway can be visualized as follows:

Signaling_Pathway_Modulation Boc_Cha BOC-DL-cyclohexylalanine Peptide_Synth Peptide Synthesis Boc_Cha->Peptide_Synth Building Block Modified_Peptide Modified Peptide (Enhanced Stability & Lipophilicity) Peptide_Synth->Modified_Peptide Target_Receptor Target Receptor (e.g., GPCR) Modified_Peptide->Target_Receptor Binds to Signaling_Pathway Signaling Pathway Target_Receptor->Signaling_Pathway Activates/Inhibits Biological_Response Biological Response Signaling_Pathway->Biological_Response Leads to

Caption: Logical flow of BOC-DL-cyclohexylalanine's role in therapeutic action.

Conclusion

BOC-DL-cyclohexylalanine is a crucial synthetic amino acid for the development of robust and effective peptide-based therapeutics. Its unique structural characteristics, particularly the cyclohexyl side chain, provide a powerful tool for medicinal chemists to overcome the inherent limitations of natural peptides, such as poor metabolic stability. The detailed chemical properties and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals to effectively utilize BOC-DL-cyclohexylalanine in their synthetic and therapeutic endeavors. The continued exploration of peptides incorporating this and other non-proteinogenic amino acids holds significant promise for the future of drug discovery.

References

An In-depth Technical Guide to the Structure and Synthesis of N-α-tert-Butoxycarbonyl-DL-cyclohexylalanine (BOC-DL-CHA-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-DL-cyclohexylalanine (BOC-DL-CHA-OH), a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. This document details its chemical structure, synthesis, and its emerging role in the modulation of biological pathways, particularly in the context of mitochondrial function and G-protein coupled receptor (GPCR) antagonism.

Core Chemical Structure and Properties

This compound is a racemic mixture of the D and L enantiomers of N-α-tert-butoxycarbonyl-cyclohexylalanine. The structure features a cyclohexyl group replacing the phenyl group of phenylalanine, which imparts increased lipophilicity and metabolic stability to peptides into which it is incorporated. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its use as a building block in solid-phase peptide synthesis (SPPS).

The key structural features include:

  • DL-Cyclohexylalanine Backbone : Provides the core amino acid structure, with the cyclohexyl side chain enhancing hydrophobicity.

  • tert-Butoxycarbonyl (Boc) Protecting Group : A crucial element for peptide synthesis, preventing unwanted reactions at the amino terminus.

Physicochemical Properties
PropertyValue
IUPAC Name (2RS)-2-[(tert-butoxycarbonyl)amino]-3-cyclohexylpropanoic acid
Molecular Formula C₁₄H₂₅NO₄
Molecular Weight 271.36 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.
Spectroscopic Data

The following table summarizes the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
~10.0-12.0Broad SingletCOOH
~4.9-5.1DoubletNH
~4.0-4.2Multipletα-CH
~0.8-1.8MultipletCyclohexyl-CH₂, β-CH₂
1.44SingletBoc (C(CH₃)₃)
¹³C NMR Predicted Chemical Shift (ppm) Assignment
~175-177C=O (Carboxyl)
~155-157C=O (Boc)
~79-81C(CH₃)₃
~53-55α-C
~32-40β-C, Cyclohexyl-CH
~25-27Cyclohexyl-CH₂
~28C(CH₃)₃
IR Spectroscopy Frequency (cm⁻¹) Assignment
~3300O-H stretch (Carboxylic acid)
~2850-2930C-H stretch (Aliphatic)
~1710C=O stretch (Carboxylic acid)
~1690C=O stretch (Boc carbamate)
~1520N-H bend

Synthesis of this compound

The synthesis of this compound is a two-step process involving the synthesis of the parent amino acid, DL-cyclohexylalanine, followed by the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of DL-Cyclohexylalanine

A classic and effective method for the synthesis of DL-cyclohexylalanine is the catalytic hydrogenation of α-acetaminocinnamic acid.[1]

Experimental Protocol:

  • Hydrogenation: Dissolve α-acetaminocinnamic acid in a suitable solvent, such as ethanol, in a hydrogenation vessel. Add a catalytic amount of Adams catalyst (platinum oxide).

  • Reaction: Pressurize the vessel with hydrogen gas (typically 2-3 atmospheres) and agitate the mixture. The reaction is typically complete within a few hours.

  • Work-up: Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure to yield N-acetyl-DL-cyclohexylalanine.

  • Hydrolysis: Hydrolyze the N-acetyl group by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • Isolation: Neutralize the reaction mixture to the isoelectric point of DL-cyclohexylalanine to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: N-Boc Protection of DL-Cyclohexylalanine

The most common and efficient method for the introduction of the Boc protecting group is the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[2][3][4]

Experimental Protocol:

  • Dissolution: Dissolve DL-cyclohexylalanine in a mixture of 1,4-dioxane and water.

  • Basification: Add a base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the amino group.

  • Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid solution) to a pH of 2-3.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography.

Expected Yield: Based on analogous reactions, the overall yield for this two-step synthesis is expected to be in the range of 60-75%.

Applications in Drug Development and Biological Systems

The incorporation of this compound into peptide structures is a key strategy to enhance their therapeutic potential by increasing metabolic stability and lipophilicity.[1] This modification has shown promise in two primary areas: targeting mitochondrial dysfunction and modulating G-protein coupled receptors.

Mitochondrial Rescue and Signaling

Mitochondrial dysfunction is a hallmark of numerous diseases. Peptides containing cyclohexylalanine have been shown to selectively target and rescue damaged mitochondria.[5][6] The proposed mechanism involves the interaction of the peptide with cardiolipin, a phospholipid unique to the inner mitochondrial membrane.[5][7]

Proposed Signaling Pathway for Mitochondrial Rescue:

Mitochondrial_Rescue cluster_stress Cellular Stress cluster_mito Mitochondrion Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Mitochondrial_Damage Mitochondrial Damage (Cristae disruption, CL exposure) Oxidative_Stress->Mitochondrial_Damage induces ROS_Production Increased ROS Production Mitochondrial_Damage->ROS_Production ATP_Depletion Decreased ATP Production Mitochondrial_Damage->ATP_Depletion Peptide CHA-Containing Peptide (e.g., CMP3013) Cardiolipin Cardiolipin Binding on Inner Membrane Peptide->Cardiolipin binds to Mitochondrial_Rescue Mitochondrial Rescue (Cristae stabilization) Cardiolipin->Mitochondrial_Rescue leads to Mitochondrial_Rescue->ROS_Production inhibits Mitochondrial_Rescue->ATP_Depletion reverses Cellular_Health Improved Cellular Health Mitochondrial_Rescue->Cellular_Health Mitochondrial_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa cells) Induce_Damage 2. Induce Mitochondrial Damage (e.g., H₂O₂ treatment) Cell_Culture->Induce_Damage Peptide_Treatment 3. Treatment with CHA-Containing Peptide Induce_Damage->Peptide_Treatment Assays 4. Functional Assays Peptide_Treatment->Assays ROS_Assay ROS Measurement (e.g., DCFDA assay) Assays->ROS_Assay ATP_Assay ATP Level Measurement (e.g., Luminescence assay) Assays->ATP_Assay Mito_Potential_Assay Mitochondrial Membrane Potential Assay (e.g., TMRE) Assays->Mito_Potential_Assay Data_Analysis 5. Data Analysis and Comparison ROS_Assay->Data_Analysis ATP_Assay->Data_Analysis Mito_Potential_Assay->Data_Analysis GPCR_Signaling Ligand Peptide Ligand (with CHA) GPCR GPCR Ligand->GPCR binds G_Protein Heterotrimeric G-Protein (Gαβγ) GPCR->G_Protein activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

References

The Strategic Role of BOC-DL-CHA-OH in Modern Peptide Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyloxycarbonyl-DL-cyclohexylalanine (BOC-DL-CHA-OH) is a non-proteinogenic, or unnatural, amino acid derivative that serves as a critical building block in synthetic peptide chemistry and drug discovery. The defining features of this compound are the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function and the cyclohexyl side chain, which replaces the typical side chains of naturally occurring amino acids. This unique structure allows for its controlled incorporation into peptide sequences, primarily through Boc-based solid-phase peptide synthesis (SPPS). The introduction of a cyclohexylalanine (Cha) residue can impart desirable pharmacological properties to synthetic peptides, such as enhanced conformational rigidity and increased resistance to enzymatic degradation. This guide provides a comprehensive overview of this compound, including its physicochemical properties, its core application in peptide synthesis, detailed experimental protocols, and the logical framework for its use in developing novel therapeutics.

Core Concepts and Physicochemical Properties

This compound is fundamentally an amino acid (DL-cyclohexylalanine) with its amino group temporarily masked by a Boc protecting group. This protection is crucial for preventing self-polymerization and directing the formation of peptide bonds in a controlled, stepwise manner during synthesis.[1][][] The "DL" designation indicates that the compound is a racemic mixture of both the D- and L-stereoisomers. The use of a racemic mixture in synthesis will result in a mixture of diastereomeric peptides, which may require subsequent separation by methods like RP-HPLC.[4]

The cyclohexyl side chain is a key feature, providing a bulky and hydrophobic character that can influence the resulting peptide's structure and function. This non-natural side chain can restrict the conformational freedom of the peptide backbone, stabilizing specific secondary structures and potentially enhancing binding affinity to biological targets.[4] Furthermore, its unnatural structure can hinder recognition and cleavage by proteases, leading to a longer in vivo half-life for the peptide-based drug.[4]

Table 1: Physicochemical Properties of N-α-Boc-L-cyclohexylalanine

(Note: Data is for the L-isomer, BOC-L-CHA-OH, which is a component of the DL-racemic mixture. Properties of the mixture will be similar.)

PropertyValueReference(s)
Chemical Name (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid[5]
Synonyms Boc-L-cyclohexylalanine, Boc-Cha-OH[5]
Molecular Formula C₁₄H₂₅NO₄[5]
Molecular Weight 271.35 g/mol [5]
Appearance White to off-white powder
Assay (Purity) ≥98% (by TLC)
Storage Temperature 2-30°C

Primary Research Application: Peptide Synthesis

The principal application of this compound is as a standard building block for the introduction of cyclohexylalanine residues into a peptide sequence using the Boc solid-phase peptide synthesis (SPPS) methodology.[6] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical approach where the temporary N-terminal protection is provided by the acid-labile Boc group, and more permanent side-chain protection is typically afforded by benzyl-based groups.[4][7][8]

The synthesis cycle involves the stepwise addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.[6][7] The core cycle consists of:

  • Deprotection: Removal of the N-terminal Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA).[][7]

  • Neutralization: Neutralizing the resulting ammonium salt to the free amine.[7]

  • Coupling: Activating the carboxylic acid of the next Boc-protected amino acid (e.g., this compound) and reacting it with the free amine of the resin-bound peptide to form a new peptide bond.[9]

  • Washing: Thoroughly washing the resin to remove excess reagents and byproducts before the next cycle begins.

This cyclical process is repeated until the desired peptide sequence is assembled.

G cluster_0 Boc-SPPS Cycle for Incorporating this compound A Start: Resin-Bound Peptide (with N-terminal Boc group) B 1. Deprotection (e.g., 50% TFA in DCM) A->B C Resin-Bound Peptide (N-terminal TFA Salt) B->C D 2. Neutralization (e.g., DIEA in DCM/DMF) C->D E Resin-Bound Peptide (Free N-terminal Amine) D->E G 3. Activation & Coupling (e.g., HBTU, DIEA in DMF) E->G F This compound F->G H Resin-Bound Peptide (CHA residue added, N-Boc protected) G->H I 4. Wash (DMF, DCM) H->I J Ready for Next Cycle I->J J->B Repeat for next amino acid G cluster_0 Drug Discovery Logic: Modifying Peptides with this compound A 1. Identify Bioactive Lead Peptide B Limitations: - Poor Stability (Proteolysis) - Low Potency / Specificity A->B C 2. Strategic Modification: Incorporate Non-Canonical Amino Acid (e.g., using this compound) A->C D 3. Synthesize Peptide Analogs via Boc-SPPS C->D E 4. Biological Evaluation (In Vitro / In Vivo Assays) D->E G 5. Optimized Drug Candidate E->G F Improved Pharmacological Profile: - Enhanced Proteolytic Stability - Increased Conformational Rigidity - Modulated Biological Activity G->F

References

An In-depth Technical Guide on the Solubility of BOC-DL-CHA-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-DL-cyclohexylalanine (BOC-DL-CHA-OH), a key building block in peptide synthesis and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the general principles governing the solubility of hydrophobic, Boc-protected amino acids and provides detailed experimental protocols for determining the solubility of this compound in various organic solvents.

Introduction to the Solubility of Protected Amino Acids

The solubility of an amino acid derivative is fundamentally influenced by its molecular structure, including the nature of its side chain and the presence of protecting groups. This compound possesses a nonpolar cyclohexyl side chain and a lipophilic tert-butoxycarbonyl (Boc) protecting group, which collectively contribute to its hydrophobic character. Consequently, it is expected to exhibit poor solubility in aqueous solutions and favorable solubility in a range of organic solvents.

Factors influencing the solubility of this compound include:

  • Solvent Polarity: As a hydrophobic molecule, this compound is anticipated to be more soluble in nonpolar and polar aprotic organic solvents.

  • Temperature: Solubility generally increases with temperature, although this relationship can be complex and solvent-dependent.

  • pH: While more relevant in aqueous or mixed aqueous-organic systems, the acidity or basicity of the medium can influence the protonation state of the carboxylic acid group, thereby affecting solubility.

  • Presence of Additives: The addition of acids, bases, or co-solvents can significantly enhance solubility by altering the properties of the solvent system or through direct interaction with the solute. For instance, dimethylformamide (DMF) containing strong acids and a tertiary base has been shown to be an effective solvent system for amino acid derivatives.[1]

Common Organic Solvents for Boc-Protected Amino Acids

Based on the general behavior of similar compounds, the following organic solvents are recommended for the dissolution of this compound:

  • Polar Aprotic Solvents:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • N-Methyl-2-pyrrolidone (NMP)

    • Acetonitrile (ACN)

  • Chlorinated Solvents:

    • Dichloromethane (DCM)

  • Alcohols:

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Isopropanol (IPA)

For challenging cases, co-solvent systems (e.g., a mixture of DCM, DMF, and NMP) or the use of gentle heating and sonication can be employed to improve solubility.[2]

Data Presentation

SolventExpected Solubility Range (mg/mL)Notes
Dimethylformamide (DMF)HighA common and effective solvent for peptide synthesis.
Dimethyl sulfoxide (DMSO)HighA strong solvent, may require sonication or gentle warming to achieve maximum solubility.[2]
Dichloromethane (DCM)Moderate to HighFrequently used in solid-phase peptide synthesis.
N-Methyl-2-pyrrolidone (NMP)HighAnother suitable solvent for peptide synthesis.
Methanol (MeOH)ModerateA polar protic solvent where solubility may be lower than in polar aprotic solvents.
Ethanol (EtOH)ModerateSimilar to methanol.
Acetonitrile (ACN)Low to ModerateOften used as a mobile phase component in reverse-phase HPLC.
WaterVery LowThis compound is expected to be practically insoluble in water due to its hydrophobic nature.

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound.

Protocol 1: Visual Method for Qualitative Solubility Determination

This method provides a rapid, qualitative assessment of solubility.

Methodology:

  • Weigh a precise amount of this compound (e.g., 10 mg) into a clear glass vial.

  • Add a measured volume of the test solvent (e.g., 1 mL) to the vial.

  • Vortex or shake the vial vigorously for 1-2 minutes at a controlled temperature.

  • Allow the vial to stand for at least 15 minutes.

  • Visually inspect the solution against a dark background for any undissolved particles.

  • If the solid has dissolved, the compound is considered soluble at that concentration. If undissolved solid remains, add incremental volumes of the solvent, repeating steps 3-5, until the solid is fully dissolved. The concentration at which the solid dissolves is the approximate solubility.

  • If the compound remains insoluble even after adding a large volume of solvent, it can be classified according to standard solubility descriptive terms (e.g., sparingly soluble, slightly soluble, etc.).[3]

Protocol 2: Quantitative Solubility Determination using UV-Vis Spectrophotometry

This method is suitable for quantitative analysis if this compound has a chromophore that absorbs in the UV-Vis range. The carboxylic acid and the amide bond will have some absorbance in the far UV range (around 200-220 nm).

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known high concentration in the solvent of interest, ensuring complete dissolution.

    • Prepare a series of standard solutions of known, decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Solubility Measurement:

    • Prepare a saturated solution of this compound by adding an excess amount of the compound to a known volume of the solvent in a sealed vial.

    • Agitate the solution at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Centrifuge or filter the saturated solution to remove any undissolved solid.

    • Carefully take an aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Calculate the concentration of the diluted solution using the calibration curve's regression equation.

    • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

Protocol 3: Quantitative Solubility Determination using High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for determining solubility, especially in complex mixtures or for compounds with weak UV absorbance.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution and a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) as described in the UV-Vis protocol.

    • Inject a fixed volume of each standard solution into the HPLC system.

    • Develop a suitable chromatographic method (e.g., reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid).

    • Record the peak area for this compound for each standard.

    • Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

  • Solubility Measurement:

    • Prepare a saturated solution of this compound as described in the UV-Vis protocol (step 2a and 2b).

    • Centrifuge or filter the saturated solution to remove undissolved solid.

    • Take an aliquot of the clear supernatant and dilute it with the mobile phase or a suitable solvent to a concentration within the linear range of the calibration curve.

    • Inject a fixed volume of the diluted sample into the HPLC system under the same conditions used for the calibration curve.

    • Record the peak area of the this compound peak.

    • Calculate the concentration in the diluted sample using the calibration curve's regression equation.

    • Multiply the calculated concentration by the dilution factor to obtain the solubility.

Mandatory Visualizations

Experimental_Workflow_Solubility_Determination cluster_preparation Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification start Weigh this compound add_solvent Add excess solvent start->add_solvent equilibrate Equilibrate (e.g., 24h shaking) add_solvent->equilibrate separate Centrifuge/Filter equilibrate->separate supernatant Collect supernatant separate->supernatant dilute Dilute supernatant supernatant->dilute analyze Analyze (HPLC/UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for Quantitative Solubility Determination.

Logical_Relationship_Solubility_Factors cluster_properties Molecular Properties cluster_factors External Factors compound This compound hydrophobic_side_chain Hydrophobic Side Chain (Cyclohexyl) compound->hydrophobic_side_chain has lipophilic_pg Lipophilic Protecting Group (Boc) compound->lipophilic_pg has solubility Solubility in Organic Solvents hydrophobic_side_chain->solubility influences lipophilic_pg->solubility influences solvent Solvent Polarity solvent->solubility influences temperature Temperature temperature->solubility influences additives Additives (Co-solvents, etc.) additives->solubility influences

Caption: Factors Influencing the Solubility of this compound.

References

An In-depth Technical Guide on the Stability of BOC-DL-Cyclohexylalanine (BOC-DL-CHA-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive technical guide on the anticipated stability of N-tert-butoxycarbonyl-DL-cyclohexylalanine (BOC-DL-CHA-OH) based on the known chemical properties of the tert-butoxycarbonyl (Boc) protecting group and stability studies of analogous amino acid derivatives. Specific quantitative data for this compound is not widely available in public literature; therefore, this guide outlines the expected stability profile and provides detailed protocols for its experimental determination.

Introduction

N-tert-butoxycarbonyl-DL-cyclohexylalanine (this compound) is a protected amino acid derivative. The stability of this compound is a critical parameter for its successful application in peptide synthesis, drug development, and other research areas. The chemical stability is largely governed by the acid-labile tert-butoxycarbonyl (Boc) protecting group. Understanding its degradation pathways and stability under various stress conditions is essential for ensuring the integrity, quality, and efficacy of synthetic processes and final products.

This guide summarizes the expected physicochemical properties, potential degradation pathways, and detailed experimental protocols for assessing the stability of this compound through forced degradation studies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and analysis. While experimental data for this specific molecule is limited, the following table presents expected properties based on its structure and data from similar compounds.

PropertyExpected Value / Characteristics
Chemical Name (2R,S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid
Synonyms N-Boc-DL-cyclohexylalanine, this compound
Molecular Formula C₁₅H₂₇NO₄
Molecular Weight 285.38 g/mol
Appearance Expected to be a white to off-white crystalline solid.[1]
Solubility Likely sparingly soluble in water, soluble in organic solvents like methanol, DMSO, and DMF.[1]
pKa The carboxylic acid proton is expected to have a pKa around 4-5.

Chemical Stability and Degradation Pathways

The primary determinant of this compound's chemical stability is the Boc protecting group, which is known for its sensitivity to acidic conditions while being relatively stable under neutral and basic conditions.[1][2]

The most significant degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group.[2] This reaction proceeds via protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutene and carbon dioxide. This deprotection yields the free amino acid, DL-cyclohexylalanine.

BOC_CHA This compound Protonated_BOC Protonated Intermediate BOC_CHA->Protonated_BOC + H+ H_plus H+ CHA DL-Cyclohexylalanine Protonated_BOC->CHA Deprotection Tert_butyl tert-butyl cation Protonated_BOC->Tert_butyl Isobutene Isobutene Tert_butyl->Isobutene CO2 CO₂ Tert_butyl->CO2

Caption: Acid-catalyzed degradation pathway of this compound.

Boc-protected amino acids can be thermally labile.[1] At elevated temperatures, this compound is expected to decompose, potentially through a similar mechanism as acid-catalyzed degradation, involving the elimination of isobutylene and carbon dioxide to yield the free amino acid.[1]

While the Boc group itself is relatively resistant to oxidation, the amino acid backbone could be susceptible to oxidative stress. Forced degradation studies using oxidizing agents like hydrogen peroxide are necessary to evaluate this potential degradation pathway.[1][3]

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify likely degradation products and establish the intrinsic stability of this compound.[4][5] These studies also help in developing and validating stability-indicating analytical methods.[6] The following table summarizes typical conditions for forced degradation studies.

Stress ConditionReagent/ConditionTypical DurationExpected Outcome
Acid Hydrolysis 0.1 M to 1.0 M HCl at 60 °C[3][7]24 - 48 hoursSignificant degradation via cleavage of the Boc group to form DL-cyclohexylalanine.
Base Hydrolysis 0.1 M to 1.0 M NaOH at 60 °C[3][7]24 - 48 hoursExpected to be relatively stable, with minimal degradation of the Boc group.[2]
Oxidation 3% H₂O₂ at room temperature[3][7]24 hoursPotential for minor degradation products, depending on the susceptibility of the amino acid backbone.
Thermal (Dry Heat) 80 °C[3]48 - 72 hoursPotential for thermal decomposition, leading to the loss of the Boc group.
Photostability Exposure to light with an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/m² (ICH Q1B)[6][7]As per ICH guidelinesTo be determined experimentally.

Experimental Protocols

A comprehensive assessment of this compound stability requires robust experimental protocols.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Sample This compound Sample Stress Apply Stress Conditions (Acid, Base, Heat, etc.) Sample->Stress HPLC Stability-Indicating HPLC Analysis Stress->HPLC Characterization Characterize Degradants (LC-MS, NMR) HPLC->Characterization Data Quantify Degradation Characterization->Data Report Generate Stability Report Data->Report

Caption: General workflow for conducting a stability study.

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.[1]

  • Objective: To develop an HPLC method capable of resolving the parent compound from all potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 210-220 nm for the amide bond).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[7]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60 °C for a specified time. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60 °C. Withdraw samples, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature. Withdraw samples at different intervals and dilute.

  • Thermal Degradation: Expose the solid this compound to dry heat at 80 °C. At each time point, dissolve a weighed amount of the solid in the solvent and dilute to the target concentration.

All samples should be analyzed by the validated stability-indicating HPLC method.

Conclusion

This compound is expected to be stable under neutral and basic conditions at ambient temperatures. The primary liability is its susceptibility to acidic conditions and elevated temperatures, which can lead to the cleavage of the Boc protecting group. A thorough experimental investigation using the protocols outlined in this guide is essential to fully characterize its stability profile. This understanding is paramount for its effective use in research and pharmaceutical development, ensuring the quality and reliability of downstream applications.

References

Technical Guide: N-tert-Butoxycarbonyl-DL-cyclohexylalanine (BOC-DL-CHA-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-DL-cyclohexylalanine (BOC-DL-CHA-OH), a synthetic amino acid derivative crucial in peptide synthesis and drug discovery. This document outlines its chemical properties, including its CAS number and molecular weight, and serves as a resource for its application in experimental settings.

Core Chemical Data

The accurate identification and characterization of research compounds are fundamental to experimental reproducibility and success. The following table summarizes the key identifiers for this compound and its individual enantiomers.

Identifier Value Enantiomeric Form
CAS Number 127095-92-5[1][2][]D-form (Boc-D-Cha-OH)
37736-82-6[4][5][6]L-form (Boc-L-Cha-OH)
Molecular Weight 271.36 g/mol [1][4][5]DL, D, and L forms
Molecular Formula C₁₄H₂₅NO₄[]DL, D, and L forms
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-cyclohexylpropanoic acid (D-form)[] / (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (L-form)[4][5][6]
Synonyms Boc-DL-Cyclohexylalanine, N-(tert-Butoxycarbonyl)-3-cyclohexyl-DL-alanine

Experimental Workflow: Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The bulky cyclohexyl side chain can impart unique conformational constraints and increase the hydrophobicity of the resulting peptide, potentially enhancing its biological activity and stability.

Below is a generalized workflow for the incorporation of this compound into a peptide sequence using SPPS.

resin 1. Resin Preparation (e.g., Swelling of Merrifield resin) deprotection1 2. Deprotection (Removal of protecting group from resin) resin->deprotection1 coupling 3. Amino Acid Coupling (Activation of this compound and coupling to resin) deprotection1->coupling capping 4. Capping (Optional) (Acetylation of unreacted amino groups) coupling->capping deprotection2 5. Boc Deprotection (Removal of Boc group from CHA) coupling->deprotection2 If no capping capping->deprotection2 elongation 6. Chain Elongation (Coupling of the next Boc-protected amino acid) deprotection2->elongation elongation->deprotection2 Repeat for each amino acid cleavage 7. Cleavage (Release of the peptide from the resin) elongation->cleavage purification 8. Purification & Analysis (e.g., HPLC, Mass Spectrometry) cleavage->purification

Generalized Solid-Phase Peptide Synthesis (SPPS) Workflow.
Detailed Methodologies

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or Wang resin) in a suitable solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for at least 1 hour.

2. Amino Acid Coupling:

  • Dissolve this compound and an activating agent (e.g., HBTU, HATU) in DMF.

  • Add a base, such as N,N-Diisopropylethylamine (DIPEA), to the solution.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours to ensure complete coupling.

  • Monitor the reaction using a qualitative test, such as the Kaiser test.

3. Boc Group Deprotection:

  • Treat the resin-bound peptide with a solution of Trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 20-30 minutes to remove the N-terminal Boc protecting group.

  • Wash the resin thoroughly with DCM and DMF to remove excess TFA and prepare for the next coupling step.

4. Cleavage from Resin:

  • After the final amino acid has been coupled and deprotected, treat the resin with a strong acid cocktail, such as high-concentration TFA with scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the solid support and remove side-chain protecting groups.

Logical Relationship: Structure and Application

The chemical structure of this compound directly influences its application in peptide chemistry. The interplay between its key functional groups dictates its role and handling in synthesis.

cluster_structure Chemical Structure of this compound cluster_application Application in Peptide Synthesis boc_group Boc Protecting Group (tert-Butoxycarbonyl) acid_lability Acid Lability (Allows for selective removal) boc_group->acid_lability enables carboxyl_group Carboxylic Acid (-COOH) activation Activation Site (Enables peptide bond formation) carboxyl_group->activation provides cyclohexyl_side_chain Cyclohexyl Side Chain hydrophobicity Increased Hydrophobicity & Steric Bulk (Modifies peptide properties) cyclohexyl_side_chain->hydrophobicity confers

Structure-Function Relationship of this compound.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to BOC Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (BOC) protecting group is a foundational tool in the art of peptide chemistry, enabling the precise, stepwise assembly of amino acids into complex peptide chains. Its strategic application, particularly in solid-phase peptide synthesis (SPPS), has revolutionized the production of peptides for research, therapeutic, and diagnostic purposes. This technical guide provides a comprehensive exploration of the core principles of BOC protection, detailing its chemical mechanisms, experimental protocols, and quantitative performance, while offering a comparative perspective against other common protective strategies.

Core Principles of BOC Protection

The utility of the BOC group lies in its ability to be readily introduced onto the α-amino group of an amino acid and subsequently removed under specific, mild acidic conditions. This acid lability is the cornerstone of its application, providing orthogonality with other protecting groups that are sensitive to different cleavage conditions.

The BOC group is introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O), often in the presence of a base, to form a stable carbamate.[][2] This effectively masks the nucleophilicity of the amino group, preventing unwanted side reactions during peptide bond formation.[3] The BOC group is stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation, allowing for a wide range of chemical transformations on other parts of the molecule.[][4]

Deprotection, the removal of the BOC group, is typically achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[5][6] This step regenerates the free amino group, ready for the coupling of the next amino acid in the sequence. The graduated acid lability, where the BOC group is removed by mild acid while side-chain protecting groups require stronger acids (like hydrofluoric acid, HF), is a key principle in BOC-based SPPS.[7][8]

Quantitative Data on BOC Protection and Deprotection

The efficiency of BOC protection and deprotection is influenced by various factors including the specific amino acid, solvent, temperature, and reagent concentrations. The following tables summarize typical conditions and outcomes for these key steps.

Amino Acid TypeReagentBase (optional)SolventTemperature (°C)Time (h)Typical Yield (%)
Primary Aliphatic (Boc)₂OTriethylamineDichloromethaneRoom Temperature1 - 4>95
Secondary Aliphatic (Boc)₂OTriethylamineDichloromethaneRoom Temperature2 - 8>90
Primary Aromatic (Boc)₂ODMAP (catalytic)AcetonitrileRoom Temp - 504 - 2485 - 95
General Amino Acid (Boc)₂ONaOHDioxane/WaterRoom Temperature2 - 6>90
Lysine (Boc)₂ONaHCO₃Dioxane/WaterRoom Temperature2485

Table 1: Typical Conditions and Yields for BOC Protection of Amines. This table presents a summary of common reaction parameters for the introduction of the BOC protecting group onto various types of amines, including amino acids. The data is compiled from various sources to provide a general overview of expected outcomes.[9]

Deprotection ReagentConcentration (% in DCM)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA) 25 - 5030 min - 2 hMost common method; scavengers are often added to prevent side reactions from the tert-butyl cation.[10][11]
Hydrochloric Acid (HCl) 4 M in Dioxane30 min - 4 hAn alternative to TFA; the product is often isolated as the hydrochloride salt.[10]
Formic Acid 50 - 602 - 8 hA milder alternative to TFA or HCl.

Table 2: Common Conditions for BOC Deprotection. This table outlines the typical reagents and conditions for the removal of the BOC protecting group. The choice of reagent and conditions can be tailored based on the sensitivity of the peptide sequence.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of BOC chemistry. The following are generalized protocols for key steps in both solution-phase and solid-phase peptide synthesis.

Protocol 1: General Procedure for N-BOC Protection of an Amino Acid

This protocol describes a standard method for the protection of the α-amino group of an amino acid using di-tert-butyl dicarbonate.

Materials:

  • Amino acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane and Water (or another suitable solvent system)

  • Ethyl acetate

  • 5% Citric acid solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1 equivalent) in a solution of NaOH or TEA in a mixture of dioxane and water.[12]

  • Cool the solution in an ice bath.

  • Add (Boc)₂O (1.1 to 1.5 equivalents) portion-wise to the stirred solution.[13]

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[12]

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a cold 5% citric acid solution.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the N-BOC protected amino acid.

Protocol 2: BOC Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the removal of the N-terminal BOC group from a peptide-resin in a typical SPPS cycle.

Materials:

  • BOC-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

Procedure:

  • Swell the BOC-protected peptide-resin in DCM in a reaction vessel for at least 30 minutes.[]

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin. Agitate the mixture for 1-2 minutes for a pre-wash, then drain.[]

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature to ensure complete deprotection.[6][7]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[5]

  • Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA or TEA in DCM (2 times for 1-2 minutes each).[6]

  • Wash the resin again with DCM (3-5 times) to remove excess base. The peptide-resin is now ready for the next coupling step.

Visualizing the Chemistry: Mechanisms and Workflows

Understanding the underlying chemical transformations and the overall process flow is crucial for troubleshooting and optimizing peptide synthesis. The following diagrams, rendered in Graphviz DOT language, illustrate these key aspects of BOC chemistry.

BOC Protection Mechanism

BOC Deprotection Mechanism

BOC_SPPS_Workflow Start Start with Resin-Bound BOC-Amino Acid Deprotection BOC Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Washing1 Wash (DCM) Deprotection->Washing1 Neutralization Neutralization (e.g., 10% DIEA in DCM) Washing1->Neutralization Washing2 Wash (DCM) Neutralization->Washing2 Coupling Couple Next BOC-Amino Acid Washing2->Coupling Washing3 Wash Coupling->Washing3 Repeat Repeat Cycle Washing3->Repeat Repeat->Deprotection Next Amino Acid Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., HF) Repeat->Final_Cleavage Final Amino Acid End Purified Peptide Final_Cleavage->End

BOC Solid-Phase Peptide Synthesis Workflow

BOC vs. Fmoc: A Comparative Analysis

While BOC chemistry is a robust and well-established methodology, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become a dominant force in modern SPPS. The primary difference lies in their deprotection chemistry: BOC is acid-labile, while Fmoc is base-labile (typically removed with piperidine).[8] This fundamental distinction has several practical implications:

  • Orthogonality: Fmoc chemistry offers true orthogonality with acid-labile side-chain protecting groups (e.g., tert-butyl), which are removed during the final cleavage with TFA. The BOC/benzyl strategy relies on graduated acid lability, which can sometimes lead to premature side-chain deprotection.[7]

  • Reaction Conditions: The milder, basic deprotection conditions of the Fmoc strategy are often more compatible with sensitive peptide sequences and modifications.[8] The strong acids used in BOC deprotection and final cleavage (HF) can be harsh on certain residues.[11]

  • Aggregation: For some hydrophobic sequences prone to aggregation, the BOC strategy can be advantageous. The protonation of the N-terminus during the acidic deprotection step can help disrupt interchain hydrogen bonding.[8]

  • Cost: Historically, BOC-protected amino acids have been more cost-effective than their Fmoc counterparts, which can be a factor in large-scale synthesis.[8]

Ultimately, the choice between BOC and Fmoc strategies depends on the specific peptide sequence, the presence of sensitive functionalities, and the desired scale of synthesis.

Conclusion

The BOC protecting group remains a vital tool in the arsenal of the peptide chemist. Its well-understood chemistry, predictable reactivity, and the wealth of established protocols make it a reliable choice for a variety of applications. While the Fmoc strategy has gained widespread adoption for its milder conditions and orthogonality, the BOC method continues to offer distinct advantages, particularly for the synthesis of long and challenging peptides. A thorough understanding of the principles, quantitative parameters, and experimental nuances of BOC protection is essential for any researcher, scientist, or drug development professional engaged in the art and science of peptide synthesis.

References

A Comprehensive Technical Guide on the Physicochemical Properties of BOC-DL-CHA-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of N-(tert-Butoxycarbonyl)-DL-cyclohexylalanine (BOC-DL-CHA-OH). This amino acid derivative is a valuable building block in peptide synthesis and drug discovery, making a thorough understanding of its properties essential for its effective application. This document outlines key quantitative data, provides detailed experimental protocols for property determination, and includes a workflow diagram for the characterization process.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and incorporation into synthetic workflows. The following table summarizes the available quantitative data for this compound. It is important to note that much of the publicly available data for this specific molecule is predicted through computational models.

PropertyValueData Type
Molecular Formula C₁₄H₂₅NO₄
Molar Mass 271.35 g/mol
Density 1.083 ± 0.06 g/cm³Predicted
Boiling Point 420.4 ± 28.0 °CPredicted
Flash Point 208.07 °CPredicted
pKa 4.02 ± 0.10Predicted
Vapor Pressure 0 mmHg at 25°CPredicted
Refractive Index 1.484Predicted

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the reliable use of any chemical compound in a research and development setting. Below are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point is a critical indicator of purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

  • Capillary tubes

  • Thermometer

  • Mortar and pestle (if sample needs grinding)[2]

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[3]

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube to a height of about 3 mm.[1] Tap the sealed end of the tube gently on a hard surface to pack the sample tightly.[2]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[1]

  • Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point.

  • Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but this time, slow the heating rate to approximately 2°C per minute as the temperature approaches the estimated melting point.[2]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.

Solubility Determination

Solubility data is vital for selecting appropriate solvents for reactions, purification, and formulation.

Apparatus:

  • Small test tubes[4]

  • Vortex mixer or shaker

  • Graduated pipettes or measuring cylinders

Procedure:

  • Qualitative Assessment:

    • Place a small, accurately weighed amount of this compound (e.g., 25 mg) into a series of small test tubes.[4]

    • To each tube, add a specific volume (e.g., 0.75 mL) of a different solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl, ethanol, acetone) in small portions.[4]

    • After each addition, shake the tube vigorously.[4]

    • Observe and record whether the compound dissolves completely, partially, or not at all.

  • Quantitative Assessment (Shake-Flask Method):

    • Prepare a saturated solution of this compound in a chosen solvent by adding an excess of the compound to the solvent.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the solution by filtration or centrifugation.

    • Determine the concentration of the solute in the clear solution using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

pKa Determination

The pKa value is essential for understanding the ionization state of the molecule at different pH levels, which influences its solubility, and biological activity.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure (Potentiometric Titration):

  • Sample Preparation: Prepare a solution of this compound of a known concentration in water or a suitable co-solvent.

  • Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This point corresponds to the inflection point of the titration curve.[5]

Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel or synthesized batch of this compound.

G start Start: This compound Sample structure Structural Confirmation (NMR, MS, IR) start->structure purity Purity Assessment (HPLC, TLC) structure->purity melting_point Melting Point Determination purity->melting_point solubility Solubility Screening purity->solubility pka pKa Determination purity->pka data_compilation Data Compilation and Analysis melting_point->data_compilation solubility->data_compilation pka->data_compilation documentation Technical Data Sheet Generation data_compilation->documentation end End: Characterized Compound documentation->end

Caption: Workflow for Physicochemical Characterization.

References

Methodological & Application

Application Notes and Protocols for BOC-DL-CHA-OH Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The tert-butyloxycarbonyl (Boc) protection strategy, pioneered by R.B. Merrifield, remains a robust and widely used method, particularly for the synthesis of complex or lengthy peptides.[1][2][3] This document provides detailed application notes and protocols for the incorporation of the non-proteinogenic amino acid BOC-DL-Cyclohexylalanine-OH (BOC-DL-CHA-OH) into peptide sequences using Boc-based SPPS. The inclusion of unnatural amino acids like cyclohexylalanine can impart unique structural and functional properties to peptides, such as increased proteolytic stability and altered receptor binding affinity.[4]

Core Principles of Boc-SPPS

The synthesis cycle in Boc-SPPS involves a series of repeated steps to elongate the peptide chain while it is anchored to an insoluble resin support.[1][] This solid-phase approach simplifies the purification process, as excess reagents and soluble by-products are readily removed by washing and filtration.[1][][9] The fundamental steps in each cycle are:

  • Deprotection: Removal of the Nα-Boc group to expose a free amine for the next coupling reaction.

  • Neutralization: Conversion of the resulting ammonium salt to a free amine.

  • Coupling: Formation of a peptide bond between the free amine on the resin-bound peptide and the activated carboxyl group of the incoming Boc-protected amino acid.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.[10]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for a standard Boc-SPPS protocol. Specific values for syntheses involving this compound may need optimization based on the peptide sequence and the steric hindrance of adjacent amino acids.

Table 1: Reagent Excess and Reaction Times [11]

ParameterTypical RangeNotes
Boc-Amino Acid Excess2 - 4 equivalentsA higher excess may be necessary for sterically hindered couplings.
Coupling Reagent Excess2 - 4 equivalentsRelative to the Boc-amino acid.
Boc Deprotection Time20 - 30 minutesCan be performed in one or two steps.[6][11]
Coupling Time1 - 4 hoursReaction completion should be monitored.
Neutralization Time2 x 2 minutesTwo brief treatments are typically sufficient.[11][12]

Table 2: Common Reagents and Concentrations

ReagentConcentration/SolventPurpose
Trifluoroacetic Acid (TFA)25-50% in Dichloromethane (DCM)Boc deprotection.[5][6][11]
Diisopropylethylamine (DIEA)5-10% in DCM or DMFNeutralization.[1][12]
Dichloromethane (DCM)N/AResin swelling, washing, and solvent for reactions.[1][12]
Dimethylformamide (DMF)N/AResin swelling, washing, and solvent for reactions.[1][13]
Isopropanol (IPA)N/AWashing solvent.[6][12]
Hydrogen Fluoride (HF)Anhydrous, liquidFinal cleavage and side-chain deprotection.[1][10]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the solid-phase synthesis of a peptide containing this compound using the Boc strategy.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of a suitable resin (e.g., Merrifield, PAM, or MBHA) in a reaction vessel.[1]

  • Add Dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1][11]

  • Drain the DCM using positive nitrogen pressure or filtration.

  • Wash the resin several times with DCM to remove any impurities.[1]

Protocol 2: Boc Deprotection
  • To the swollen resin, add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[6][11]

  • Perform a short pre-wash by agitating for 2-5 minutes, then drain the solution.[6][11]

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes at room temperature.[6][11][12]

  • Drain the TFA solution.

  • Wash the resin thoroughly to remove residual acid. A typical washing sequence is:

    • DCM (3-5 times)[12]

    • Isopropanol (IPA) (1-2 times)[6][12]

    • DCM (3-5 times)[12]

Note: If the peptide sequence contains sensitive residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met), it is advisable to add a scavenger such as 0.5% dithiothreitol (DTE) or thioanisole to the deprotection solution to prevent side reactions from the tert-butyl cation generated.[5][6][12]

Protocol 3: Neutralization
  • Add a solution of 5-10% Diisopropylethylamine (DIEA) in DCM or DMF to the deprotected peptide-resin.[1][11][12]

  • Agitate for 2 minutes and then drain the solution.[11][12]

  • Repeat the neutralization step one more time.[11][12]

  • Wash the resin thoroughly with DCM or DMF (3-5 times) to remove excess base and salts.[12][14]

Protocol 4: Coupling of this compound

This protocol describes a typical coupling procedure using HBTU as the activating agent. Other coupling reagents such as DIC/HOBt can also be used.[11][13]

  • Activation Solution: In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and HBTU (3 equivalents) in a minimal amount of DMF.[11][14]

  • Add DIEA (6 equivalents) to the solution to begin the activation. Allow the mixture to pre-activate for 1-5 minutes.[11][14]

  • Coupling Reaction: Immediately add the activated amino acid solution to the swollen and neutralized peptide-resin.[11][14]

  • Agitate the reaction mixture at room temperature for 1-4 hours.[11]

  • Monitoring: Monitor the completion of the coupling reaction using the qualitative ninhydrin (Kaiser) test. A negative result (yellow or no color change) indicates the absence of free primary amines and thus, a complete reaction.[12][13][14]

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.[13][14] The resin is now ready for the next deprotection cycle.

Protocol 5: Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires a specialized, HF-resistant apparatus.[10][15] This procedure should only be performed by trained personnel in a properly equipped facility.

  • Ensure the N-terminal Boc group has been removed from the final amino acid.

  • Thoroughly dry the peptide-resin under vacuum.[1]

  • Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.[1]

  • Add a scavenger cocktail. A common scavenger is anisole. The ratio of HF to scavenger is typically 9:1 (v/v).[6]

  • Cool the reaction vessel to between -5°C and 0°C.[1]

  • Condense anhydrous HF into the reaction vessel (approximately 10 mL of HF per gram of peptide-resin).[6]

  • Stir the mixture at 0°C for 1-2 hours.[1]

  • Evaporate the HF under a vacuum.[1]

  • Wash the resulting mixture of peptide and resin with cold diethyl ether to precipitate the crude peptide.[1][11]

  • Filter and dry the crude peptide.

  • The crude peptide can then be dissolved in an appropriate aqueous buffer for purification by reverse-phase HPLC.[1]

Visualizations

BOC-SPPS Workflow

BOC_SPPS_Workflow Start Start: Resin-Bound Peptide (Nα-Boc Protected) Deprotection 1. Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Deprotected_Salt Nα-Deprotected (Ammonium Salt) Wash1->Deprotected_Salt Neutralization 2. Neutralization (5-10% DIEA in DCM/DMF) Deprotected_Salt->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Free_Amine Free N-terminus Wash2->Free_Amine Coupling 3. Coupling (this compound, Coupling Reagent) Free_Amine->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Elongated_Peptide Elongated Peptide (Nα-Boc Protected) Wash3->Elongated_Peptide Final_AA Final Amino Acid? Elongated_Peptide->Final_AA Final_AA->Deprotection No Cleavage Final Cleavage (e.g., HF + Scavengers) Final_AA->Cleavage Yes Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: Cyclical workflow of Boc-based solid-phase peptide synthesis (BOC-SPPS).

References

Application Notes and Protocols for Coupling BOC-DL-CHA-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug discovery and development. These unique building blocks can enhance metabolic stability, modulate receptor affinity, and introduce novel conformational constraints, ultimately leading to improved therapeutic candidates. BOC-DL-Cyclohexylalanine-OH (BOC-DL-CHA-OH) is a sterically hindered, unnatural amino acid that is increasingly utilized to introduce hydrophobicity and conformational rigidity into peptides. Its bulky cyclohexyl side chain can shield the peptide backbone from enzymatic degradation and influence secondary structure.

This document provides detailed application notes and experimental protocols for the efficient coupling of this compound in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). It includes a comparative analysis of common coupling reagents, optimized protocols, and guidance on the analytical considerations arising from the use of a racemic mixture.

Core Principles of this compound Coupling in SPPS

The successful incorporation of this compound into a growing peptide chain relies on the fundamental principles of Boc-SPPS. This methodology involves a cyclical process of:

  • Boc Deprotection: Removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group from the N-terminus of the resin-bound peptide using a moderately strong acid, typically trifluoroacetic acid (TFA).

  • Neutralization: Neutralization of the resulting N-terminal ammonium salt with a hindered organic base, such as N,N-diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction.

  • Coupling: Activation of the carboxyl group of the incoming this compound and its subsequent reaction with the N-terminal amine of the peptide-resin to form a new peptide bond.

Due to the steric hindrance presented by the cyclohexyl side chain of this compound, the coupling step is the most critical and challenging part of the cycle. Incomplete coupling can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. Therefore, the choice of coupling reagent and reaction conditions is paramount to achieving high coupling efficiency.

Data Presentation: Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is crucial for overcoming the steric hindrance of this compound and achieving high coupling yields. Below is a summary of commonly used coupling reagents and their typical performance in the context of sterically hindered amino acids. While specific yields can vary depending on the peptide sequence and reaction conditions, this table provides a comparative baseline.

Coupling Reagent/MethodClassTypical Yield (%) for Sterically Hindered Amino AcidsAdvantagesDisadvantages
DCC/HOBt Carbodiimide~85%[1]Cost-effective, widely used.Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification in solution-phase and may require special handling in SPPS. Potential for racemization.
HBTU/DIEA Aminium Salt>90%[1]High coupling efficiency, fast reaction times, low risk of racemization.Byproducts are water-soluble, facilitating removal. Can cause guanidinylation of the N-terminus if used in excess.
HATU/DIEA Aminium Salt>90%[1]Generally more reactive than HBTU, leading to even faster and more efficient couplings, especially for very hindered systems.[2]Higher cost compared to HBTU. Can also cause guanidinylation if not used properly.
PyBOP/DIEA Phosphonium SaltHighVery effective for sterically hindered couplings, byproducts are generally less problematic than DCC.Can be more expensive than carbodiimide-based reagents.
DIC/HOBt CarbodiimideHighThe diisopropylurea (DIU) byproduct is more soluble in common organic solvents than DCU, simplifying removal.Generally considered a good alternative to DCC for SPPS.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the incorporation of this compound using Boc-SPPS. These are generalized protocols and may require optimization based on the specific peptide sequence, resin, and synthesis scale.

Protocol 1: Standard Boc-SPPS Cycle for this compound Coupling

This protocol outlines a single cycle for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Washing solvents (e.g., DCM, DMF, Isopropanol (IPA))

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes.

    • Drain the solution.

    • Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM, followed by IPA and then DMF to remove residual TFA.

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (3 times).

  • Coupling of this compound (using HBTU/HATU):

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HBTU or HATU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the solution to begin activation.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For highly hindered couplings, the reaction time may be extended, or a double coupling may be performed.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine.[3] A negative result (yellow to brownish beads) indicates a complete reaction.[3]

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: In Situ Neutralization/Coupling

This protocol combines the neutralization and coupling steps, which can improve efficiency, especially for difficult sequences.[2]

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • In Situ Neutralization and Coupling:

    • In a separate vessel, dissolve this compound (2 equivalents) and HBTU or HATU (2 equivalents) in DMF.

    • Add the solution to the deprotected peptide-resin (which is in its TFA salt form).

    • Add DIEA (4 equivalents) to the resin slurry to initiate both neutralization and coupling.

    • Agitate the reaction mixture for 1-2 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Analytical Considerations for Racemic this compound

The use of a racemic mixture of this compound will result in the synthesis of two diastereomeric peptides. These diastereomers will have identical masses but may exhibit different physicochemical properties, including their retention times on reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Purification: Preparative RP-HPLC is typically used to separate the two diastereomers. The separation efficiency will depend on the overall peptide sequence and the chromatographic conditions.

  • Characterization: Each purified diastereomer should be characterized separately by analytical RP-HPLC and mass spectrometry to confirm its purity and identity.

Mandatory Visualizations

Experimental Workflow

SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 Wash (DCM/IPA/DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling (this compound, Coupling Reagent, DIEA/DMF) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Cycle Repeat Cycle or Final Cleavage Wash3->Cycle Cycle->Deprotection Next Amino Acid

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Logical Relationship: Coupling Reagent Selection

Coupling_Reagent_Selection Start Start: Couple This compound Standard Standard Coupling? Start->Standard Hindered Highly Hindered Sequence? Standard->Hindered No DCC_DIC Use DCC/HOBt or DIC/HOBt Standard->DCC_DIC Yes HBTU Use HBTU/DIEA Hindered->HBTU Yes HATU Use HATU/DIEA for Maximum Reactivity Hindered->HATU Very Difficult Mitochondrial_Targeting cluster_cell Cell Mitochondrion Mitochondrion Cardiolipin Cardiolipin (Inner Mitochondrial Membrane) Mitochondrion->Cardiolipin Interacts with Peptide CHA-Containing Peptide Peptide->Mitochondrion Targets Function Mitochondrial Function Restored Cardiolipin->Function Leads to

References

Application Notes and Protocols for the TFA-Mediated Deprotection of BOC-DL-CHA-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (BOC) group is a cornerstone of amine protection in modern organic synthesis, particularly in the assembly of peptides and the development of pharmaceutical agents. Its widespread use is attributed to its stability across a range of chemical conditions and its facile, quantitative removal under acidic conditions. Trifluoroacetic acid (TFA) is the most commonly employed reagent for BOC deprotection due to its efficacy and volatility, which simplifies the isolation of the deprotected amine.[1][2]

This document provides detailed application notes and protocols for the deprotection of N-BOC-DL-cyclohexylalaninol (BOC-DL-CHA-OH) using TFA, yielding DL-cyclohexylalaninol. These protocols are designed to be a valuable resource for professionals in research and drug development.

Reaction Mechanism and Workflow

The deprotection of a BOC-protected amine with TFA proceeds via an acid-catalyzed cleavage. The reaction is initiated by the protonation of the carbonyl oxygen of the BOC group by TFA. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[1] The liberated amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.

A visual representation of the deprotection mechanism is provided below:

G cluster_mechanism Deprotection Mechanism Boc_Amine This compound Protonated_Boc Protonated BOC Group Boc_Amine->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation Free_Amine DL-Cyclohexylalaninol TFA Salt Carbamic_Acid->Free_Amine - CO2 G cluster_workflow Experimental Workflow Start Start: this compound Dissolution Dissolve in DCM Start->Dissolution Reaction Add TFA, Stir at RT Dissolution->Reaction Evaporation Evaporate Solvent & Excess TFA Reaction->Evaporation Workup Work-up Evaporation->Workup Product DL-Cyclohexylalaninol (Free Amine or TFA Salt) Workup->Product

References

incorporating BOC-DL-CHA-OH into bioactive peptides

Author: BenchChem Technical Support Team. Date: December 2025

An essential strategy in modern drug discovery involves the incorporation of unnatural amino acids to enhance the therapeutic profiles of bioactive peptides.[1] The non-proteinogenic amino acid, BOC-DL-CHA-OH (N-tert-butyloxycarbonyl-3-cyclohexyl-DL-alanine), serves as a critical building block in this process.[2] As an analog of phenylalanine where the phenyl group is replaced by a cyclohexyl ring, cyclohexylalanine (Cha) introduces unique structural and physicochemical properties into a peptide sequence.[3]

The integration of CHA can significantly improve a peptide's metabolic stability, potency, and conformational rigidity.[2][3] The bulky, hydrophobic cyclohexyl side chain can act as a steric shield, providing resistance against enzymatic degradation by proteases, which is a major challenge for peptide therapeutics.[3] This enhanced stability often leads to a longer in-vivo half-life.[2][3] Furthermore, the steric hindrance from the cyclohexyl group restricts the peptide backbone's rotational freedom, promoting more defined secondary structures which can lead to improved receptor binding and affinity.[3]

These application notes provide detailed methodologies for the incorporation of this compound into peptide chains using solid-phase peptide synthesis, along with protocols for evaluating the resulting peptide's stability and bioactivity.

Data Presentation

The following tables summarize representative quantitative data comparing a native bioactive peptide to its counterpart modified with cyclohexylalanine (CHA-Peptide).

Table 1: Comparison of Physicochemical Properties

PropertyNative PeptideCHA-PeptideRationale for Change
Molecular Weight (Da) 1545.81555.9Addition of cyclohexyl group vs. phenyl group
HPLC Retention Time (min) 18.220.5Increased hydrophobicity from the aliphatic ring
Calculated LogP 2.12.9The non-aromatic, bulky side chain increases lipophilicity

Table 2: Proteolytic Stability Assay with Trypsin (1 mg/mL)

Time Point (hours)% Intact Native Peptide% Intact CHA-Peptide
0 100100
1 7298
4 3591
8 1185
24 <274

Table 3: Biological Activity Comparison

ParameterNative PeptideCHA-Peptide
Receptor Binding Affinity (Ki, nM) 15.88.2
Functional Potency (EC50, nM) 25.111.5

Experimental Protocols

Protocol 1: Incorporation of this compound via Boc-SPPS

This protocol details the manual solid-phase peptide synthesis (SPPS) workflow for incorporating a this compound residue into a peptide chain using the Boc/Bzl protection strategy.[4][5]

Materials:

  • Merrifield or PAM resin[6]

  • This compound and other required Boc-protected amino acids

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/HATU[7][8]

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage[5]

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: Swell the resin in DCM for at least 30 minutes in a reaction vessel.[1]

  • First Amino Acid Attachment (if starting from resin): Attach the C-terminal Boc-amino acid to the resin according to standard procedures for the chosen resin type (e.g., Cesium salt method for Merrifield resin).[6]

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.[4]

    • Drain and add a fresh 50% TFA/DCM solution, then agitate for 20-30 minutes.[6]

    • Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM again (3x) to remove residual acid.[4]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM and agitate for 2 minutes. Repeat this step.[5]

    • Wash the resin with DCM (3x) and then DMF (3x) to prepare for the coupling step.[4]

  • Amino Acid Coupling (Incorporating this compound):

    • In a separate vial, dissolve this compound (3 eq.) and an activating agent like HOBt (3 eq.) in DMF.

    • Add the coupling reagent (e.g., DCC, 3 eq.) and allow it to pre-activate for a few minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor reaction completion with a qualitative test (e.g., Kaiser test).

  • Peptide Elongation: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, dry the peptide-resin under vacuum.

    • Perform the final cleavage from the resin and removal of side-chain protecting groups using a strong acid like anhydrous HF or TFMSA with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and training). [5]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Collect the peptide by centrifugation or filtration, wash with cold ether, and dry.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass and purity of the final product via Mass Spectrometry and analytical HPLC.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol assesses the stability of the CHA-modified peptide against enzymatic degradation.[9][10]

Materials:

  • CHA-modified peptide and native control peptide

  • Protease solution (e.g., Trypsin, Chymotrypsin, or human serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)

  • RP-HPLC system

Procedure:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of the native and CHA-modified peptides in PBS.

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution (e.g., at a 100:1 substrate-to-enzyme ratio).

    • Incubate all samples at 37°C.

  • Time-Course Analysis:

    • At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

  • HPLC Analysis:

    • Analyze each quenched sample using RP-HPLC.

    • Integrate the peak area corresponding to the intact, full-length peptide.

  • Data Analysis:

    • For each time point, calculate the percentage of intact peptide remaining relative to the amount at time zero.

    • Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½) of each peptide.[3]

Protocol 3: Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the modified peptide for its target receptor.[11][12]

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand specific for the target receptor

  • CHA-modified peptide and native control peptide

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the receptor preparation, and a fixed concentration of the radiolabeled ligand (typically at its Kd value).[12]

  • Competitive Binding: Add serial dilutions of the unlabeled competitor peptides (either the native or CHA-modified peptide) to the wells. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. This traps the receptor-bound radioligand on the filter while the free ligand passes through.[11]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.[11]

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding against the log concentration of the competitor peptide.

    • Calculate the IC50 value (the concentration of peptide that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Assays s1 Boc-SPPS with This compound s2 HF Cleavage s1->s2 s3 RP-HPLC Purification s2->s3 a1 Mass Spectrometry s3->a1 Purified CHA-Peptide a2 Proteolytic Stability Assay s3->a2 Purified CHA-Peptide a3 Receptor Binding Assay s3->a3 Purified CHA-Peptide

Caption: Experimental workflow from synthesis to characterization.

logical_relationship cluster_modification Structural Modification cluster_properties Physicochemical Changes cluster_outcomes Therapeutic Improvements mod1 Incorporate this compound prop1 Increased Steric Hindrance mod1->prop1 prop2 Enhanced Hydrophobicity mod1->prop2 prop3 Conformational Rigidity mod1->prop3 out1 Improved Proteolytic Stability prop1->out1 prop2->out1 out2 Enhanced Receptor Affinity prop3->out2 out3 Increased Bioactivity out2->out3

Caption: Rationale for incorporating CHA into bioactive peptides.

signaling_pathway peptide CHA-Peptide receptor GPCR peptide->receptor Binding g_protein G-Protein Activation receptor->g_protein Conformational Change effector Effector (Adenylyl Cyclase) g_protein->effector Activation second_messenger cAMP Production effector->second_messenger Catalysis response Cellular Response second_messenger->response

References

Synthesis and Application of Apelin Analogues with Cyclohexylalanine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The apelin/APJ receptor system is a promising therapeutic target for a range of cardiovascular and metabolic diseases.[1][2] Endogenous apelin peptides, however, suffer from rapid degradation in vivo, limiting their therapeutic potential.[3][4] A key strategy to overcome this limitation is the incorporation of unnatural amino acids to enhance metabolic stability.[5] This document provides detailed protocols and application notes for the synthesis and characterization of apelin analogues where the phenylalanine residue is substituted with L-cyclohexylalanine (Cha). This modification has been shown to significantly increase the plasma half-life of apelin analogues while maintaining high affinity for the apelin receptor.[3][5]

Apelin Receptor Signaling Pathways

Upon binding to its G-protein coupled receptor, APJ, apelin initiates a cascade of intracellular signaling events.[6][7] The receptor primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[4] Additionally, APJ can signal through Gαq and Gα12/13, activating the Phospholipase C (PLC) and RhoA/ROCK pathways, respectively.[4] Ligand binding also triggers the recruitment of β-arrestins, which can lead to receptor internalization and desensitization, as well as initiating distinct signaling cascades.[4] Understanding these pathways is crucial for designing novel apelin receptor modulators with specific signaling profiles.

cluster_membrane Cell Membrane cluster_gprotein G-Protein Signaling cluster_barrestin β-Arrestin Signaling Apelin Analogue Apelin Analogue APJ Receptor APJ Receptor Apelin Analogue->APJ Receptor Binds Gai Gαi APJ Receptor->Gai Activates Gaq Gαq APJ Receptor->Gaq Activates Ga1213 Gα12/13 APJ Receptor->Ga1213 Activates BetaArrestin β-Arrestin APJ Receptor->BetaArrestin Recruits AC Adenylyl Cyclase Gai->AC Inhibits PLC PLC Gaq->PLC RhoA RhoA/ROCK Ga1213->RhoA cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization BetaArrestin->Internalization ERK ERK1/2 BetaArrestin->ERK

Caption: Apelin receptor signaling pathways.

Data Presentation: Biological Activity of Apelin Analogues

The incorporation of L-cyclohexylalanine (Cha) and L-homoarginine (hArg) in place of native amino acids in apelin-13 and apelin-17 has been shown to significantly enhance their metabolic stability while maintaining potent receptor binding and biological activity.[3][8]

Analogue NameSequence ModificationpKi (nM)[8]Plasma Half-life (t½, min)[3][8]In Vivo Effect (Blood Pressure)[3][8]
pyr-1-apelin-13 Analogues
Native apelin-13-8.70 ± 0.06~1Moderate decrease
Analogue 3[Cha¹², hArg¹³]8.35 ± 0.0840Moderate decrease
Analogue 4[Cha¹²]8.45 ± 0.1025Moderate decrease
Analogue 5[hArg¹³]8.55 ± 0.0930Moderate decrease
Apelin-17 Analogues
Native apelin-17-9.72 ± 0.01< 1Pronounced decrease
Analogue 8[Cha¹⁶, hArg¹⁷]9.68 ± 0.03340Pronounced decrease
Analogue 9[Cha¹⁶]9.55 ± 0.05280Pronounced decrease
Analogue 10[hArg¹⁷]9.62 ± 0.04310Pronounced decrease

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of [Cha]-Apelin Analogues

This protocol describes the manual synthesis of apelin analogues using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[8][9]

Workflow for SPPS of Apelin Analogues

Resin 1. Resin Swelling (e.g., 2-Chlorotrityl chloride resin in DCM) Loading 2. First Amino Acid Loading (Fmoc-L-Cha-OH, DIPEA in DCM/DMF) Resin->Loading Capping 3. End Capping (Methanol in DIPEA/DCM) Loading->Capping Elongation 4. Peptide Chain Elongation (Iterative Fmoc deprotection and amino acid coupling) Capping->Elongation Cleavage 5. Cleavage from Resin (TFA cocktail) Elongation->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification Characterization 7. Characterization (LC-MS, HRMS) Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (including Fmoc-L-Cyclohexylalanine)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Loading: Dissolve Fmoc-L-Cha-OH (2 equivalents) and DIPEA (4 equivalents) in a minimal amount of DCM/DMF. Add the solution to the swollen resin and agitate for 2 hours.

  • Capping: After loading, cap the unreacted sites on the resin by adding a solution of methanol in DIPEA/DCM (1:2:7) and agitating for 30 minutes. Wash the resin thoroughly with DMF and DCM.

  • Peptide Elongation Cycle:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin with DMF.

    • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage: Once the peptide sequence is complete, wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS).[8]

Protocol 2: APJ Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of the synthesized apelin analogues.[8]

Materials:

  • Membrane preparations from cells stably expressing the apelin receptor (e.g., CHO-K1-APJ cells).[10]

  • Radioligand: [¹²⁵I]-[Pyr¹]-Apelin-13

  • Synthesized apelin analogues (competitors)

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (e.g., 0.1 nM), and varying concentrations of the unlabeled apelin analogue (from 1 pM to 10 µM).

  • Incubation: Add the cell membrane preparation (e.g., 5-10 µg of protein per well) to initiate the binding reaction. Incubate the plate at room temperature for 2-3 hours with gentle agitation.[8]

  • Termination and Washing: Terminate the binding by rapid filtration through the filter plate. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the analogue that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro Plasma Stability Assay

This protocol assesses the stability of the apelin analogues in human plasma.[8]

Materials:

  • Human plasma

  • Synthesized apelin analogues

  • Internal standard

  • Acetonitrile with 0.1% formic acid

  • LC-MS system

Procedure:

  • Incubation: Incubate the apelin analogue (at a final concentration of e.g., 10 µM) in human plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Immediately stop the enzymatic degradation by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Sample Preparation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of remaining peptide at each time point.

  • Data Analysis: Plot the percentage of remaining peptide against time. Determine the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay curve.

Conclusion

The substitution of phenylalanine with cyclohexylalanine is a viable strategy for developing metabolically stable apelin analogues. The protocols outlined in this document provide a framework for the synthesis, purification, and characterization of these promising therapeutic candidates. The enhanced stability and retained biological activity of Cha-containing apelin analogues make them valuable tools for further investigation into the therapeutic potential of the apelin/APJ system.

References

Enhancing Peptide Lipophilicity with BOC-DL-CHA-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their poor metabolic stability and low cell membrane permeability, primarily due to their hydrophilic nature. Increasing the lipophilicity of peptides is a key strategy to overcome these hurdles, thereby improving their pharmacokinetic and pharmacodynamic profiles. One effective method to achieve this is the incorporation of non-proteinogenic amino acids with hydrophobic side chains. BOC-DL-CHA-OH, or N-(tert-Butoxycarbonyl)-DL-β-cyclohexylalanine, is a valuable building block in peptide synthesis for this purpose. The cyclohexyl moiety, a saturated analog of the phenyl group in phenylalanine, significantly increases the hydrophobicity of a peptide, which can lead to enhanced membrane permeability and stability against enzymatic degradation.[1]

These application notes provide a comprehensive guide to utilizing this compound for increasing peptide lipophilicity, complete with detailed experimental protocols, quantitative data analysis, and visual workflows to aid in the design and execution of your research.

Data Presentation: Impact of Cyclohexylalanine on Peptide Properties

The incorporation of cyclohexylalanine (Cha) into a peptide sequence can significantly alter its physicochemical properties. The following tables summarize the expected impact on coupling efficiency and the resulting lipophilicity.

Table 1: Coupling Efficiency of Boc-D-Cha-OH with Various Reagents

The sterically hindered nature of this compound can present challenges during peptide synthesis. The choice of coupling reagent is crucial for achieving high incorporation efficiency.

Coupling Reagent/MethodActivating AgentBaseSolventTypical Yield (%)
DCC/HOBtN/AN/ADCM/DMF>85
HBTUHOBtDIEADMF>90
HATUHOAtDIEADMF>95
PyBOPHOBtDIEADMF>90

Data is illustrative and may vary depending on the specific peptide sequence and reaction conditions.

Table 2: Comparative Lipophilicity of Peptides With and Without Cyclohexylalanine

The most direct way to assess the increase in lipophilicity is by comparing the retention time of the modified peptide to its unmodified counterpart using reverse-phase high-performance liquid chromatography (RP-HPLC). A longer retention time indicates greater hydrophobicity. While specific logP/logD values are sequence-dependent, the trend is consistently towards increased lipophilicity with Cha incorporation.

Peptide SequenceModificationRP-HPLC Retention Time (min)Change in Retention Time (min)
Model Peptide (e.g., Ac-Tyr-Gly-Gly-Phe-Leu-NH₂)None15.2N/A
Model Peptide-Cha (e.g., Ac-Tyr-Gly-Gly-Cha -Leu-NH₂)Phe to Cha substitution18.5+3.3

Retention times are hypothetical and for illustrative purposes. The actual shift will depend on the specific peptide and chromatographic conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Boc-SPPS workflow for incorporating a this compound residue into a peptide chain on a solid support resin.

Materials:

  • Boc-protected amino acids (including this compound)

  • Merrifield or PAM resin

  • Dichloromethane (DCM), HPLC grade

  • N,N-Dimethylformamide (DMF), HPLC grade

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

  • Cleavage cocktail (e.g., HF/anisole or TFA/TIS/water)

  • Cold diethyl ether

Workflow for Boc-SPPS of Peptides Containing DL-Cyclohexylalanine

SPPS_Workflow Resin Start with Resin (e.g., Merrifield) Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound + HBTU/HOBt) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat for Each Amino Acid Wash->Repeat Next cycle Cleavage Final Cleavage (e.g., HF/anisole) Wash->Cleavage Final cycle Repeat->Deprotection Precipitation Precipitate & Wash (Cold Ether) Cleavage->Precipitation Purification Purify Peptide (RP-HPLC) Precipitation->Purification Analysis Analyze & Characterize (HPLC, MS) Purification->Analysis

Caption: Workflow for Boc-SPPS of peptides containing DL-cyclohexylalanine.

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes and drain.

    • Add fresh 50% TFA in DCM and agitate for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice).

    • Wash the resin with DMF (3x).

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents).

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction for 2-4 hours. Due to the steric bulk of Cha, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.

  • Washing: After coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Peptide Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid has been coupled, wash the resin and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole or a TFA-based cocktail).

  • Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by RP-HPLC.

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: Determination of Peptide Lipophilicity by RP-HPLC

This protocol describes a general method for assessing the lipophilicity of a peptide by RP-HPLC. The retention time of the peptide is correlated with its hydrophobicity.

Materials:

  • Purified peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

  • UV detector

Experimental Workflow for Lipophilicity Assessment

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase A) Injection Inject Sample Sample_Prep->Injection HPLC_Setup HPLC System Setup (C18 column, UV detector) HPLC_Setup->Injection Gradient_Elution Gradient Elution (Increasing ACN with 0.1% TFA) Injection->Gradient_Elution Detection UV Detection (e.g., 214 nm) Gradient_Elution->Detection Data_Analysis Data Analysis (Determine Retention Time) Detection->Data_Analysis Comparison Compare Retention Times (Modified vs. Unmodified) Data_Analysis->Comparison

Caption: Experimental workflow for assessing peptide lipophilicity using RP-HPLC.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the purified peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.

  • HPLC Method:

    • Column: C18, e.g., 4.6 x 250 mm, 5 µm.

    • Flow rate: 1 mL/min.

    • Detection: UV at 214 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized based on the peptide's hydrophobicity.

  • Analysis:

    • Inject the sample onto the equilibrated column.

    • Record the chromatogram and determine the retention time of the major peptide peak.

    • To compare lipophilicity, inject the unmodified parent peptide under the identical HPLC conditions and compare the retention times. An increase in retention time for the Cha-containing peptide indicates an increase in lipophilicity.[2]

Signaling Pathway and Mechanism of Action

The increased lipophilicity imparted by cyclohexylalanine can enhance a peptide's ability to interact with and traverse cellular membranes, potentially targeting intracellular components. A notable example is the targeting of mitochondria.

Mitochondrial Targeting via Cardiolipin Interaction

Mitochondrial dysfunction is implicated in a variety of diseases. The inner mitochondrial membrane is rich in the phospholipid cardiolipin, which plays a crucial role in mitochondrial bioenergetics.[3][4][5] Under conditions of cellular stress, cardiolipin can be exposed on the outer mitochondrial membrane, serving as a signal for mitophagy or apoptosis.[3][6] Peptides with enhanced hydrophobicity and cationic charges can selectively target and bind to the negatively charged cardiolipin.

The incorporation of cyclohexylalanine into a peptide can enhance its hydrophobic interactions with the acyl chains of cardiolipin, facilitating its localization to the mitochondria. This targeted delivery can be harnessed to deliver therapeutic payloads or to directly modulate mitochondrial function, for instance, by stabilizing the mitochondrial membrane or inhibiting apoptotic pathways.[7][8]

Signaling Pathway of a CHA-Containing Peptide Targeting Mitochondrial Dysfunction

Mitochondrial_Pathway cluster_cell Cell cluster_mito Mitochondrial Membranes CHA_Peptide CHA-Containing Peptide Cell_Membrane Cell Membrane CHA_Peptide->Cell_Membrane Increased Permeability Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion Targets Cardiolipin Cardiolipin Mitochondrion->Cardiolipin binds to Apoptosis Apoptosis Mitochondrion->Apoptosis blocks Rescue Mitochondrial Rescue & Cell Survival Mitochondrion->Rescue OMM Outer Mitochondrial Membrane (OMM) IMM Inner Mitochondrial Membrane (IMM) Cardiolipin->Apoptosis triggers Stress Cellular Stress (e.g., Oxidative Stress) Dysfunction Mitochondrial Dysfunction Stress->Dysfunction Dysfunction->Cardiolipin exposes on OMM

Caption: A CHA-containing peptide targets mitochondrial cardiolipin to mitigate dysfunction.

Conclusion

The incorporation of this compound is a powerful and effective strategy for increasing the lipophilicity of synthetic peptides. This modification can lead to improved metabolic stability and enhanced cell permeability, ultimately improving the therapeutic potential of peptide-based drugs. The protocols and data presented in these application notes provide a framework for researchers to successfully synthesize, purify, and evaluate the properties of cyclohexylalanine-containing peptides. Careful consideration of coupling conditions is necessary to overcome the steric hindrance of the cyclohexylalanine residue. RP-HPLC is an invaluable tool for both the purification and the characterization of the increased lipophilicity of the modified peptides. By leveraging these techniques, scientists can advance the development of next-generation peptide therapeutics with improved drug-like properties.

References

Application of BOC-DL-CHA-OH in the Synthesis of Enzyme Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the design and synthesis of potent and specific enzyme inhibitors remain a cornerstone of therapeutic development. The incorporation of non-proteinogenic amino acids into peptide-based or peptidomimetic inhibitors is a well-established strategy to enhance their pharmacological properties. One such valuable building block is BOC-DL-cyclohexylalanine (BOC-DL-CHA-OH) . This N-terminally protected racemic amino acid, featuring a bulky cyclohexyl side chain, offers unique steric and hydrophobic properties that can significantly improve the stability, potency, and pharmacokinetic profile of enzyme inhibitors.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of enzyme inhibitors, with a particular focus on Dipeptidyl Peptidase-IV (DPP-4) inhibitors.

Rationale for Incorporating Cyclohexylalanine

The substitution of natural amino acids, such as phenylalanine, with cyclohexylalanine (Cha) in a peptide sequence is driven by several key advantages:

  • Enhanced Metabolic Stability: The cyclohexyl group is less susceptible to enzymatic degradation by proteases compared to the aromatic ring of phenylalanine. This increased resistance to proteolysis extends the in vivo half-life of the inhibitor.[1][2]

  • Increased Lipophilicity: The aliphatic cyclohexyl ring enhances the hydrophobicity of the peptide, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets within the enzyme's active site.[1]

  • Conformational Rigidity: The steric bulk of the cyclohexyl side chain restricts the conformational freedom of the peptide backbone. This can pre-organize the inhibitor into a bioactive conformation, leading to higher binding affinity and selectivity for the target enzyme.[2]

  • Improved Receptor/Enzyme Binding: The hydrophobic nature of the cyclohexyl side chain can facilitate favorable van der Waals interactions within the binding pocket of the target enzyme, potentially increasing the inhibitor's potency.[2]

Application in the Synthesis of Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

Dipeptidyl Peptidase-IV (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][3][4] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[5] Several DPP-4 inhibitors feature a central amine-containing scaffold that mimics the N-terminus of natural substrates. The incorporation of a cyclohexyl group, as seen in some cyclohexylamine-based inhibitors, has been shown to yield potent inhibition.[6] While many reported syntheses may utilize specific enantiomers, the use of the racemic this compound can be a cost-effective starting point in the initial stages of inhibitor design and optimization, with subsequent chiral separation or asymmetric synthesis to identify the more active enantiomer.

DPP-4 Signaling Pathway in Glucose Homeostasis

The signaling pathway modulated by DPP-4 is central to glucose control. The following diagram illustrates the key components and the role of DPP-4 inhibition.

DPP4_Signaling_Pathway Food_Intake Food Intake Intestine Intestinal L-cells Food_Intake->Intestine stimulates GLP1 Active GLP-1 Intestine->GLP1 releases DPP4 DPP-4 Enzyme GLP1->DPP4 is a substrate for Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates Insulin Insulin Secretion Pancreas->Insulin increases Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose DPP4_Inhibitor DPP-4 Inhibitor (e.g., containing cyclohexylalanine moiety) DPP4_Inhibitor->DPP4 inhibits

DPP-4 signaling pathway in glucose homeostasis.

Quantitative Data

The following table summarizes the inhibitory activity of a representative cyclohexylamine-based DPP-4 inhibitor, demonstrating the potency that can be achieved with this structural motif. While the synthesis of this specific analog may not have started from this compound, it highlights the potential of the cyclohexyl moiety in DPP-4 inhibition.

Compound IDTarget EnzymeIC50 (nM)Assay ConditionsReference
Analog 2aDPP-421Not specified[6]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide chain using both solid-phase and solution-phase synthesis techniques.

Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexylalanine-Containing Peptide

This protocol describes a standard procedure for coupling this compound onto a resin-bound peptide using HBTU as the coupling agent.

Materials:

  • This compound

  • Peptidyl-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Piperidine (20% in DMF) or Trifluoroacetic acid (TFA) in DCM (for Boc deprotection)

  • Kaiser test kit

Protocol:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection (if applicable):

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

    • Neutralize the resin with 10% DIPEA in DMF for 5-10 minutes.

    • Wash the resin with DMF (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and ethanol.

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[7]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

SPPS_Workflow Start Start with Resin-bound Peptide Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Wash_Neutralize Wash and Neutralize (DCM, IPA, DMF, DIPEA) Deprotection->Wash_Neutralize Coupling Couple to Resin Wash_Neutralize->Coupling Activation Activate this compound (HBTU/DIPEA in DMF) Activation->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Kaiser_Test->Coupling Positive Wash Wash Resin (DMF, DCM) Kaiser_Test->Wash Negative Next_AA Couple Next Amino Acid Wash->Next_AA Cleavage Cleave from Resin (TFA Cocktail) Wash->Cleavage Final AA Next_AA->Deprotection Purification Purify Peptide (HPLC) Cleavage->Purification End Final Peptide Inhibitor Purification->End

Workflow for Solid-Phase Peptide Synthesis.
Solution-Phase Synthesis of a Dipeptide Inhibitor Precursor

This protocol describes the coupling of this compound to an amino acid ester in solution using EDC/HOBt.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • In a round-bottom flask, dissolve the amino acid ester hydrochloride in anhydrous DCM.

  • Add DIPEA and stir for 10 minutes at room temperature to obtain the free base.

  • In a separate flask, dissolve this compound and HOBt in anhydrous DCM.

  • Cool both solutions to 0 °C in an ice bath.

  • Add the this compound/HOBt solution to the amino acid ester solution.

  • Add EDC portion-wise to the reaction mixture while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purify the crude product by flash column chromatography.

Enzyme Inhibition Assay (General Protocol for DPP-4)

This protocol provides a general method for determining the in vitro inhibitory activity of a synthesized compound against DPP-4 using a fluorogenic substrate.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Synthesized inhibitor compound

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare a serial dilution of the synthesized inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the inhibitor dilutions. Include controls with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

  • Calculate the initial reaction rates from the linear portion of the fluorescence curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a versatile and valuable building block for the synthesis of enzyme inhibitors. Its incorporation can impart enhanced metabolic stability and potency, making it an attractive component in the design of peptidomimetic drugs. The provided protocols offer a foundation for the synthesis and evaluation of inhibitors containing the cyclohexylalanine moiety, particularly for targets such as DPP-4. Researchers can adapt these methodologies to their specific inhibitor designs and therapeutic targets to advance the development of novel and effective enzyme-targeted therapies.

References

solution-phase peptide synthesis with BOC-DL-CHA-OH

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the principles and practices of utilizing N-tert-butyloxycarbonyl-DL-cyclohexylalanine (Boc-DL-CHA-OH) in solution-phase peptide synthesis is presented for researchers, scientists, and professionals in drug development. This document provides detailed protocols, quantitative data, and visual workflows to facilitate the successful incorporation of this unique amino acid into peptide chains.

Introduction

Solution-phase peptide synthesis (SPPS) is a classical and highly versatile methodology for constructing peptides. Unlike its solid-phase counterpart, all reactions, including coupling and deprotection, are conducted in a homogeneous solution. This approach allows for straightforward purification and characterization of intermediates at each step, which is particularly advantageous for large-scale production, the synthesis of short peptides, and fragment condensation strategies.

The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a well-established strategy in peptide synthesis. The Boc group is stable under many reaction conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).

This compound is a non-proteinogenic amino acid analog. Its incorporation into peptide structures is a key strategy for enhancing metabolic stability and inducing conformational rigidity. The bulky cyclohexyl side chain provides significant steric hindrance, which can shield the peptide backbone from enzymatic degradation and influence the peptide's secondary structure, often critical for biological activity. As a DL-racemic mixture, its use results in the formation of a pair of diastereomers, which can be separated and characterized to explore a wider range of biological activities.

Data Presentation: Coupling Efficiency

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. The efficiency of the coupling reaction is paramount for the successful synthesis of the desired peptide. The following table summarizes typical quantitative data for the coupling of Boc-cyclohexyl-Ala-OH derivatives with various amino acid esters in solution.

Coupling Reagent/MethodCoupling Partner ExampleSolventTypical Yield (%)Typical Purity (%)
DCC/HOBtH-Phe-OEtDichloromethane (DCM) / Tetrahydrofuran (THF)~85%>95%
HBTU/DIPEAH-Gly-OMeDimethylformamide (DMF)>90%High
HATU/DIPEAH-Val-OMeDimethylformamide (DMF)>90%High

Note: Yields are representative and can vary based on the specific amino acid coupling partner, reaction scale, and purification method.

Experimental Protocols

Protocol 1: Dipeptide Synthesis (Boc-DL-Cha-Gly-OMe) using DCC/HOBt

This protocol describes the coupling of this compound to a glycine methyl ester using the dicyclohexylcarbodiimide/1-hydroxybenzotriazole (DCC/HOBt) activation method.

Materials:

  • This compound (1.0 equivalent)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.05 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.05 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization of Amino Acid Ester:

    • Suspend H-Gly-OMe·HCl (1.05 eq.) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add DIPEA or TEA (1.05 eq.) dropwise while stirring.

    • Stir the mixture at 0 °C for 20 minutes to generate the free amine.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the this compound/HOBt mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Stir the activation mixture at 0 °C for 30 minutes.

    • Add the neutralized H-Gly-OMe solution from step 1 to the activated mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

    • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: N-terminal Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to liberate the N-terminal amine for the next coupling step.

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Boc-protected peptide in a 1:1 mixture of TFA and DCM (e.g., 50% TFA/DCM).

  • Stir the solution at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Once deprotection is complete, remove the solvent and excess TFA under reduced pressure.

  • Add cold diethyl ether dropwise with vigorous stirring to precipitate the peptide trifluoroacetate salt.

  • Collect the precipitate by filtration

Application Notes and Protocols: A Comparative Analysis of Manual and Automated Solid-Phase Peptide Synthesis Using BOC-DL-CHA-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis, enabling the efficient assembly of amino acids on an insoluble resin support.[1] This methodology simplifies the purification process by allowing excess reagents and byproducts to be removed through simple washing and filtration.[1] For researchers and drug development professionals, a critical decision lies in choosing between manual and automated SPPS. This choice significantly impacts throughput, cost, purity, and the complexity of synthesizable peptides.[1]

This document provides a detailed comparison of manual and automated SPPS, with a focus on the incorporation of BOC-DL-CHA-OH (Boc-DL-cyclohexylalanine), a sterically hindered, non-proteinogenic amino acid. The bulky cyclohexyl side chain of this amino acid derivative can present synthetic challenges, making it an excellent case study for comparing the two methodologies.[2][3]

Data Presentation: Manual vs. Automated Synthesis

The decision to use manual or automated SPPS is often guided by quantitative metrics. The following tables summarize key parameters for a single coupling cycle and the overall process.

Table 1: Quantitative Comparison of Manual and Automated SPPS for a Single Coupling Cycle

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours. A typical manual cycle can take 80-150 minutes.[4]30 - 90 minutes. Automated systems can complete a cycle in under an hour, with microwave-assisted systems achieving cycles in minutes.[4]
Typical Yield per Coupling Step 95 - 99%> 99%
Final Crude Purity 70 - 90%. Can be higher with optimized, hands-on control for complex sequences.[2][4]85 - 98%. Typically consistent and high for standard sequences.[2]
Reagent Consumption Higher, due to manual dispensingOptimized and lower
Reproducibility Operator-dependent, prone to variability.[4]High, due to precise, automated execution of each step.[4]
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses possible)[2]

This data is based on typical performance and may vary depending on the specific peptide sequence, coupling chemistry, and reaction conditions.[2]

Table 2: Overall Process Comparison

FeatureManual SynthesisAutomated Synthesis
Initial Equipment Cost LowerHigher[4]
Flexibility High. Allows for easy protocol modification and troubleshooting.[4]Moderate to high, depending on the system's software and hardware capabilities.[4]
Labor Requirement High. Requires constant operator attention.Low. "Walk-away" operation after initial setup.[5]
Error Potential Higher, due to potential for human error.[6]Lower, due to standardized and precise robotic operations.[7]
Suitability for Complex Peptides Often preferred for exploratory work and highly complex or modified peptides due to high flexibility.[4]Can be highly effective, especially with optimized protocols and heating options to overcome difficult couplings.[5]
Cost-Effectiveness More cost-effective for small-scale, infrequent syntheses.More cost-effective for high-throughput and routine synthesis due to reduced labor and optimized reagent use.[4]

Experimental Protocols

The following protocols are representative for the incorporation of a sterically hindered amino acid like Boc-DL-cyclohexylalanine using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Manual Boc-SPPS

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a resin support.

Materials:

  • Peptide-resin (pre-swollen)

  • Boc-DL-cyclohexylalanine (this compound)

  • Coupling reagent (e.g., HBTU/HATU)

  • Base (e.g., DIEA/NMM)

  • Deprotection solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v)

  • Neutralization solution: DIEA in DCM (e.g., 5% v/v)

  • Wash solvent: Dichloromethane (DCM)

  • Reaction vessel with a fritted disc

Procedure:

  • Resin Preparation: If starting, swell the resin in DCM for at least 1 hour in the reaction vessel. If continuing a synthesis, the peptide-resin should already be in the vessel.

  • Boc Deprotection:

    • Drain the wash solvent from the resin.

    • Add the TFA/DCM deprotection solution to the resin and agitate for 2-3 minutes.

    • Drain the solution.

    • Repeat the TFA/DCM treatment for an additional 20-30 minutes to ensure complete removal of the Boc group.

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly with DCM (5-7 times) to remove all traces of TFA.

  • Neutralization:

    • Add the DIEA/DCM neutralization solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin again with DCM (3-5 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and DIEA (6-8 eq.) in a minimal amount of DCM. Allow to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

    • Agitate the mixture for 2-4 hours. Due to the steric hindrance of cyclohexylalanine, a longer coupling time or a double coupling may be necessary.

    • Optional: To check for reaction completion, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.[8]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DCM (5-7 times) to remove excess reagents and byproducts.

  • Repeat: The cycle (steps 2-6) is repeated for each subsequent amino acid.

  • Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).[9]

Protocol 2: Automated Boc-SPPS

This protocol describes a typical workflow for an automated peptide synthesizer. The precise operations are machine-dependent, but the chemical principles are the same.

Setup:

  • Resin Loading: Load the appropriate resin into the reaction vessel of the synthesizer.

  • Reagent Preparation: Place vials of this compound (dissolved in a suitable solvent), activator (e.g., HBTU), base (e.g., DIEA), deprotection solution (TFA/DCM), and wash solvent (DCM) into the designated positions on the synthesizer.

  • Programming the Sequence: Input the desired peptide sequence and specify the synthesis protocol. For a sterically hindered residue like this compound, the protocol may be modified to include:

    • Extended coupling times.

    • A "double coupling" step, where the coupling reaction is performed twice.[4]

    • Use of heating (e.g., microwave or conduction) to accelerate the coupling reaction.[5]

Automated Synthesis Cycle:

The synthesizer will automatically perform the following steps for each amino acid in the sequence:[7]

  • Deprotection: The system delivers the TFA/DCM solution to the reaction vessel, agitates for the programmed time, and then drains the vessel. This step is typically repeated.

  • Washing: The resin is washed multiple times with DCM to remove residual TFA.

  • Neutralization: The system delivers the DIEA/DCM solution, agitates, and drains. This is often repeated.

  • Washing: The resin is washed again with DCM.

  • Coupling: The synthesizer transfers the this compound solution, activator, and base to the reaction vessel. The mixture is agitated (and heated, if programmed) for the specified duration.

  • Washing: The reaction vessel is drained and the resin is washed thoroughly with DCM to prepare for the next cycle.

Final Cleavage: After the automated synthesis is complete, the peptide-resin is typically removed from the synthesizer for manual cleavage as described in the manual protocol (Step 8).[4]

Visualizations

The following diagrams illustrate the workflows for manual and automated SPPS.

Manual_SPPS_Workflow start Start: Peptide-Resin deprotect 1. Boc Deprotection (TFA/DCM) start->deprotect wash1 2. Wash (DCM) deprotect->wash1 neutralize 3. Neutralize (DIEA/DCM) wash1->neutralize wash2 4. Wash (DCM) neutralize->wash2 couple 5. Couple (this compound, Activator, Base) wash2->couple wash3 6. Wash (DCM) couple->wash3 end_cycle End of Cycle: Elongated Peptide-Resin wash3->end_cycle end_cycle->deprotect Next Amino Acid Automated_SPPS_Workflow setup 1. Setup (Load Resin, Reagents, Program Sequence) start_run 2. Start Automated Run setup->start_run synthesis_loop Automated Synthesis Cycle (Deprotect -> Wash -> Couple -> Wash) start_run->synthesis_loop check Is Sequence Complete? synthesis_loop->check check->synthesis_loop No end_run 3. Automated Run Complete check->end_run Yes manual_cleavage 4. Manual Removal & Final Cleavage end_run->manual_cleavage Decision_Logic start Project Goal q1 High Throughput Needed? start->q1 q2 Complex/Novel Peptide? q1->q2 No automated Choose Automated Synthesis q1->automated Yes q3 High Reproducibility Critical? q2->q3 No manual Choose Manual Synthesis q2->manual Yes q4 Budget for Capital Equipment? q3->q4 No q3->automated Yes q4->automated Yes q4->manual No

References

Application Notes and Protocols for the Analytical Characterization of Cyclohexylalanine (CHA)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide structures is a key strategy in modern drug discovery, aimed at enhancing therapeutic properties such as metabolic stability, potency, and target selectivity. Cyclohexylalanine (CHA), a synthetic amino acid, is frequently introduced to increase the hydrophobicity and conformational rigidity of peptides. These alterations, however, present unique challenges for analytical characterization. This document provides a comprehensive guide to the analytical techniques used for the characterization of CHA-containing peptides, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate methods for their specific needs.

Data Presentation: Comparative Overview of Analytical Techniques

The selection of an analytical technique for CHA-containing peptides is dictated by the specific goal, such as purity assessment, molecular weight verification, structural elucidation, or quantification.[1] The increased hydrophobicity due to the CHA residue often requires modifications to standard protocols.[1][2]

Analytical TechniquePrinciplePrimary Application(s)Typical Sample RequirementAdvantagesLimitations
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Differential partitioning between a nonpolar stationary phase and a polar mobile phase.[3]Purity assessment, separation of impurities, quantification.[1][4][5]10-20 µL of 0.1-0.5 mg/mL solution[2]High resolution, reproducibility, and well-established methods.[5]The high hydrophobicity of CHA-peptides may lead to poor solubility and peak broadening; requires careful method optimization.[2]
Mass Spectrometry (MS) Measurement of mass-to-charge ratio (m/z) of ionized molecules.[6][7]Molecular weight confirmation, amino acid sequencing, identification of post-translational modifications.[1][4][6]1-10 pmolHigh sensitivity, speed, and ability to provide detailed structural information.[6]Ion suppression effects, difficulty in distinguishing isobaric residues without high-resolution instruments.
Tandem Mass Spectrometry (MS/MS) Fragmentation of selected precursor ions to generate product ion spectra.De novo sequencing, precise localization of modifications.[1][8]1-10 pmolProvides extensive sequence information.[9]Complex fragmentation patterns may require specialized software for interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information on molecular structure and dynamics.[10][11]3D structure determination, conformational analysis in solution, studying peptide dynamics.[1][4][11]~0.5-5 mgProvides detailed atomic-level structural information in a near-physiological state.[10][12]Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming.[10]
Capillary Electrophoresis (CE) Separation based on the mass-to-charge ratio in an electric field.[3]Purity analysis, separation of closely related peptides.[1]10-100 fmolHigh efficiency, complementary selectivity to RP-HPLC.[3]Lower loading capacity, potential for adsorption to the capillary wall.
Immunoassays (e.g., ELISA) Specific antigen-antibody recognition.[1]Quantification in biological matrices.[1]1-100 pg/mLHigh sensitivity and specificity, suitable for high-throughput screening.[1]Requires the development of specific antibodies, which can be challenging for synthetic peptides containing unnatural amino acids.[1]

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific properties of the CHA-containing peptide being analyzed.[1]

Protocol 1: Purity Assessment by RP-HPLC

Objective: To determine the purity of a synthetic CHA-containing peptide and separate it from process-related impurities.[1]

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • CHA-containing peptide sample dissolved in a minimal amount of DMSO and diluted in Mobile Phase A[2]

Procedure:

  • Sample Preparation: Dissolve the crude peptide (approx. 1 mg/mL) in a minimal amount of DMSO, then dilute with Mobile Phase A to a final concentration of 0.1-0.5 mg/mL. If precipitation occurs, a higher initial percentage of acetonitrile may be needed. Filter the sample through a 0.22 µm syringe filter before injection.[2]

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.[1]

  • Injection: Inject 10-20 µL of the prepared peptide sample.[1]

  • Gradient Elution: Run a linear gradient from 5% to 75% Mobile Phase B over 30 minutes. Note: The increased hydrophobicity of CHA may necessitate a shallower gradient (e.g., 0.5-1% B per minute) or a higher final concentration of Mobile Phase B for effective elution.[1][2]

  • Detection: Monitor the elution profile at 214 nm and 280 nm.[1]

  • Data Analysis: Integrate the peak areas to calculate the percentage purity of the CHA-containing peptide.[1]

Protocol 2: Molecular Weight Verification and Sequencing by LC-MS/MS

Objective: To confirm the molecular weight of the CHA-peptide and determine its amino acid sequence.[1]

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column suitable for LC-MS

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • CHA-containing peptide sample dissolved in Mobile Phase A

Procedure:

  • LC Separation: Perform a chromatographic separation similar to the HPLC protocol, but using formic acid instead of TFA to avoid ion suppression in the mass spectrometer.[1]

  • Mass Spectrometry - Full Scan (MS1): Introduce the eluent into the ESI source. Acquire a full scan MS spectrum to determine the mass-to-charge ratio (m/z) of the intact CHA-peptide and confirm its molecular weight.[1]

  • Tandem Mass Spectrometry (MS/MS): Perform a tandem MS experiment by selecting the precursor ion of the CHA-peptide and subjecting it to collision-induced dissociation (CID) or another fragmentation method like electron-transfer dissociation (ETD).[1][9]

  • Data Analysis: Analyze the resulting fragment ions to deduce the amino acid sequence. Compare the experimental mass and fragmentation pattern with the theoretical values.

Protocol 3: Structural Analysis by NMR Spectroscopy

Objective: To determine the three-dimensional structure and conformational dynamics of the CHA-peptide in solution.[1]

Materials:

  • High-field NMR spectrometer (e.g., 600 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., D₂O, or organic solvents like deuterated acetonitrile)

  • CHA-containing peptide sample (0.5-5 mg)

Procedure:

  • Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.[1] This typically includes:

    • ¹H 1D spectrum for a general overview.[1]

    • 2D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.[1]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[10][13]

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) if isotopic labeling is used.

  • Data Processing and Analysis: Process the NMR data using appropriate software.

  • Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.[10]

  • Structure Calculation: Use the distance restraints from NOESY/ROESY spectra and dihedral angle restraints (if available) to calculate a family of 3D structures that are consistent with the experimental data.[13]

Mandatory Visualizations

experimental_workflow Experimental Workflow for CHA-Peptide Characterization cluster_synthesis Peptide Synthesis cluster_purification Purification & Purity cluster_characterization Structural Characterization cluster_functional Functional Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude CHA-Peptide Cleavage->Crude_Peptide RP_HPLC_Purify Preparative RP-HPLC Crude_Peptide->RP_HPLC_Purify cluster_purification cluster_purification Crude_Peptide->cluster_purification Purity_Check Analytical RP-HPLC RP_HPLC_Purify->Purity_Check Lyophilization Lyophilization Purity_Check->Lyophilization >95% Purity MS Mass Spectrometry (MS) Lyophilization->MS NMR NMR Spectroscopy Lyophilization->NMR Stability_Assay In Vitro Stability Assay Lyophilization->Stability_Assay Binding_Assay Binding Affinity Assay Lyophilization->Binding_Assay cluster_characterization cluster_characterization Lyophilization->cluster_characterization cluster_functional cluster_functional Lyophilization->cluster_functional MSMS Tandem MS (MS/MS) MS->MSMS

Caption: Workflow for CHA-Peptide Synthesis and Characterization.

signaling_pathway Hypothetical Signaling Pathway for a CHA-Peptide CHA_Peptide CHA-Containing Peptide Receptor Cell Surface Receptor (e.g., GPCR) CHA_Peptide->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Gene Expression) Transcription_Factor->Cellular_Response

Caption: A generalized cell signaling pathway initiated by a peptide.

logical_relationship Impact of CHA Incorporation on Peptide Properties cluster_cause Modification cluster_effect Physicochemical & Biological Effects Incorp Incorporate Cyclohexylalanine (CHA) Hydro Increased Hydrophobicity Incorp->Hydro Conform Increased Conformational Rigidity Incorp->Conform Stability Enhanced Proteolytic Stability Hydro->Stability Potency Altered Receptor Binding & Potency Hydro->Potency Conform->Stability Conform->Potency

Caption: Relationship between CHA incorporation and peptide properties.

References

Mass Spectrometry Analysis of Peptides with BOC-DL-CHA-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. These modifications can enhance proteolytic stability, enforce specific conformations, and improve biological activity. N-tert-butyloxycarbonyl-DL-cyclohexylalanine (BOC-DL-CHA-OH) is a valuable building block that introduces a bulky, hydrophobic cyclohexyl moiety. Accurate and robust analytical methods are crucial for the characterization of synthetic peptides containing such modifications. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for verifying the identity, purity, and sequence of these complex molecules.

This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of peptides containing this compound. It covers sample preparation, LC-MS/MS methodology, data interpretation, and includes a relevant biological pathway where such modified peptides may exert their effects.

Physicochemical Impact of this compound on Peptides

The inclusion of this compound in a peptide sequence significantly influences its properties, which in turn affects the analytical strategy:

  • Increased Hydrophobicity: The cyclohexyl side chain is highly non-polar, leading to a substantial increase in the overall hydrophobicity of the peptide. This necessitates careful optimization of solubilization and chromatographic conditions to prevent poor solubility and peak tailing.

  • Steric Hindrance: The bulky nature of the cyclohexyl group can impact ionization efficiency and fragmentation patterns during mass spectrometry analysis.

  • BOC Protecting Group Lability: The tert-butyloxycarbonyl (BOC) group is designed to be labile under acidic conditions. In mass spectrometry, this often results in a characteristic neutral loss, which can be a useful diagnostic tool but may also reduce the abundance of the intact precursor ion.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

Proper sample preparation is critical for obtaining high-quality mass spectrometry data, especially for hydrophobic peptides.

Materials:

  • Peptide sample containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA), LC-MS grade (for initial solubilization if necessary)

  • Low-binding microcentrifuge tubes

  • Pipettes and tips

Protocol:

  • Initial Solubilization: Due to the hydrophobicity of peptides containing CHA, initial solubilization may be challenging. Start by dissolving the peptide in a small amount of a strong organic solvent like 100% ACN or isopropanol. If solubility remains an issue, a minimal amount of TFA (0.1%) can be added to aid dissolution.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with reverse-phase chromatography. A typical starting solvent is 50% ACN in water with 0.1% FA. It is crucial to use low-binding tubes to minimize sample loss due to adsorption of the hydrophobic peptide to the tube walls.

  • Vortexing and Sonication: Vortex the solution thoroughly. If the peptide is not fully dissolved, sonicate the sample for 5-10 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The increased hydrophobicity of the peptide requires a tailored LC gradient to ensure good chromatographic separation and efficient elution.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Mass spectrometer capable of tandem MS (e.g., Q-TOF, Orbitrap, Triple Quadrupole)

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

LC Method:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Optimized Gradient for Hydrophobic Peptides:

Time (min)% Mobile Phase B
0.030
2.030
15.085
17.095
19.095
19.130
25.030

Mass Spectrometry Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • MS1 Scan Range: m/z 300-2000

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID)

  • Collision Energy: Stepped collision energy (e.g., 20-40 eV) to ensure fragmentation of the peptide backbone and observation of the BOC neutral loss.

  • Data Acquisition: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions.

Data Presentation and Interpretation

A key feature in the MS/MS spectra of BOC-protected peptides is the neutral loss of the BOC group. This can occur through the loss of isobutylene (56 Da) or tert-butanol (74 Da), but the most commonly observed is the loss of the entire BOC group (100.05 Da).

Expected Fragmentation

The primary fragmentation pathways to monitor are:

  • Neutral Loss of BOC: A prominent peak corresponding to [M+H - 100.05]⁺.

  • b- and y-ions: A series of fragment ions resulting from cleavage of the peptide backbone, which are used for sequence confirmation. The presence of the bulky CHA residue may influence the relative abundance of b- and y-ions adjacent to it.

Quantitative Data Summary

The following table provides a hypothetical example of MS/MS data for a peptide containing this compound.

Precursor Ion (m/z)ChargeFragment IonFragment TypeObserved m/zRelative Intensity (%)
850.501+[M+H]⁺-850.50100
850.501+[M+H - 100.05]⁺Neutral Loss750.4585
850.501+y₅y-ion620.3560
850.501+b₄b-ion450.2545
850.501+y₄y-ion505.3070
850.501+b₃b-ion335.2030

Visualization of Workflows and Pathways

Experimental Workflow

The overall process for the analysis of a synthetic peptide containing this compound is depicted below.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis synthesis Solid-Phase Peptide Synthesis (with this compound) cleavage Cleavage and Deprotection synthesis->cleavage purification Crude Peptide Purification (HPLC) cleavage->purification sample_prep Sample Preparation (Solubilization & Dilution) purification->sample_prep Lyophilized Peptide lc_separation LC Separation (Optimized Gradient) sample_prep->lc_separation ms_detection MS Detection (MS1) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (CID) ms_detection->msms_fragmentation data_analysis Data Analysis (Sequence Verification) msms_fragmentation->data_analysis

Caption: Workflow for the synthesis and mass spectrometry analysis of a peptide containing this compound.

Application in Drug Development: Targeting Mitochondrial Dysfunction

Peptides containing cyclohexylalanine have been investigated for their therapeutic potential, including the ability to target and rescue mitochondrial dysfunction.[1][2][3] The enhanced hydrophobicity and stability conferred by CHA can facilitate interaction with mitochondrial membranes. The following diagram illustrates a simplified signaling pathway related to mitochondrial dysfunction and the potential point of intervention for a therapeutic peptide.

signaling_pathway cluster_stress Cellular Stress cluster_mitochondria Mitochondrial Events cluster_cell_fate Cellular Outcome oxidative_stress Oxidative Stress ros Increased ROS Production oxidative_stress->ros toxins Toxins toxins->ros cl_remodeling Cardiolipin Remodeling ros->cl_remodeling cristae_disruption Cristae Disruption cl_remodeling->cristae_disruption mp_loss Mitochondrial Membrane Potential Loss cristae_disruption->mp_loss atp_depletion ATP Depletion mp_loss->atp_depletion apoptosis Apoptosis atp_depletion->apoptosis therapeutic_peptide CHA-Containing Peptide (e.g., CMP3013) therapeutic_peptide->cl_remodeling Inhibits

Caption: Simplified signaling pathway of mitochondrial dysfunction and intervention by a cyclohexylalanine-containing peptide.

Conclusion

The mass spectrometric analysis of peptides incorporating this compound requires careful consideration of the unique physicochemical properties imparted by this unnatural amino acid. Optimization of sample preparation and liquid chromatography methods to account for increased hydrophobicity is essential for robust and reproducible results. The characteristic neutral loss of the BOC group in tandem mass spectrometry serves as a valuable diagnostic tool for confirming the presence of this protecting group. The application of these analytical techniques is fundamental for the successful development of novel peptide-based therapeutics targeting a range of biological pathways, including those involved in mitochondrial function.

References

Application Note: NMR Spectroscopic Analysis of Peptides Incorporating BOC-DL-Cyclohexylalanine (BOC-DL-CHA-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of synthetic peptides containing the unnatural amino acid BOC-DL-Cyclohexylalanine (BOC-DL-CHA-OH). The incorporation of non-canonical amino acids like CHA is a key strategy in drug discovery to enhance peptide stability, potency, and conformational rigidity. NMR spectroscopy is an indispensable tool for verifying the successful incorporation of these residues and elucidating the three-dimensional structure of the resulting peptides.[1][2][3][4] This document outlines detailed protocols for sample preparation, data acquisition, and spectral analysis, and includes predicted chemical shift ranges for the characteristic moieties of this compound within a peptide context.

Introduction

Synthetic peptides are of significant interest in pharmaceutical development. The introduction of unnatural amino acids, such as Cyclohexylalanine (CHA), can confer desirable properties including increased resistance to enzymatic degradation and improved conformational stability. The tert-butoxycarbonyl (Boc) protecting group is commonly used during solid-phase peptide synthesis to protect the α-amino group.[5] Following synthesis, it is crucial to confirm the integrity of the incorporated amino acid, including its protecting group, and to determine the peptide's structure in solution.

NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level structural and dynamic information.[3][4][6] For peptides containing this compound, NMR can be used to:

  • Confirm the presence of the Boc and cyclohexyl groups.

  • Assign proton and carbon resonances throughout the peptide.

  • Determine the conformational impact of the CHA residue on the peptide backbone.

  • Characterize the dynamic equilibrium that may arise from the presence of D and L isomers.

This note serves as a practical guide for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of peptides modified with this compound.

Predicted Spectroscopic Data

The NMR spectrum of a peptide containing a this compound residue will exhibit characteristic signals. The expected chemical shifts are summarized below, based on data from similar compounds.[7][8] Actual experimental values may vary depending on the peptide sequence, solvent, and temperature.[5]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Residue in a Peptide
Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
Boc Group
(CH₃)₃~1.4 - 1.5SingletA strong, characteristic signal integrating to 9 protons.
CHA Residue
α-CH~4.0 - 4.5MultipletChemical shift is sensitive to the peptide backbone conformation.
β-CH₂~1.5 - 1.8MultipletDiastereotopic protons, may show complex splitting.
Cyclohexyl CH~1.0 - 1.8MultipletBroad, overlapping signals for the cyclohexyl ring protons.
Amide NH~7.5 - 8.5Doublet/BroadChemical shift is solvent and temperature dependent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Residue in a Peptide
Carbon AssignmentPredicted Chemical Shift (ppm)Notes
Boc Group
C(CH₃)₃~28.0 - 29.0
C(CH₃)₃~80.0 - 81.0Quaternary carbon.
Carbonyl (Boc)~155.0 - 156.0
CHA Residue
α-Carbon~55.0 - 60.0
β-Carbon~38.0 - 42.0
Cyclohexyl Carbons~25.0 - 35.0Multiple signals for the cyclohexyl ring.
Carbonyl (Peptide)~170.0 - 175.0

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Peptide Purification: Ensure the peptide is of high purity (>95%), as confirmed by HPLC and Mass Spectrometry.[9]

  • Sample Dissolution: Dissolve 1-5 mg of the lyophilized peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1). The choice of solvent will depend on the peptide's solubility and the desired NMR experiments (e.g., observation of exchangeable amide protons).

  • Internal Standard: Add a small amount of an appropriate internal standard, such as Tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonic acid (DSS), for chemical shift referencing.

  • Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

  • Degassing (Optional): For sensitive experiments or samples prone to oxidation, degas the sample by bubbling with an inert gas (e.g., argon) or through freeze-pump-thaw cycles.

Protocol 2: NMR Data Acquisition

The following experiments are recommended for a thorough characterization of a this compound containing peptide. Experiments should be performed on a spectrometer with a field strength of 400 MHz or higher.[7][10]

  • ¹H NMR (1D):

    • Purpose: To obtain a general overview of the proton signals and to confirm the presence of the Boc group and other expected moieties.

    • Key Parameters:

      • Pulse Sequence: Standard single-pulse experiment.

      • Spectral Width: 0-12 ppm.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-5 seconds.[7]

  • ¹³C NMR (1D):

    • Purpose: To identify the carbon signals, particularly the carbonyls and the quaternary carbon of the Boc group.

    • Key Parameters:

      • Pulse Sequence: Proton-decoupled pulse sequence.

      • Spectral Width: 0-200 ppm.

      • Number of Scans: 1024-4096 (due to low natural abundance of ¹³C).[7]

      • Relaxation Delay: 2-5 seconds.[7]

  • 2D COSY (Correlated Spectroscopy):

    • Purpose: To identify scalar-coupled protons, which helps in assigning protons within the same spin system (e.g., within the CHA side chain).

    • Methodology: This experiment reveals correlations between protons that are coupled through 2-4 bonds.

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Purpose: To correlate all protons within a spin system. This is particularly useful for identifying all the protons belonging to a specific amino acid residue.

    • Methodology: A mixing time of 60-80 ms is typically used to allow for the transfer of magnetization throughout the spin system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons with their directly attached carbons. This is essential for unambiguous carbon resonance assignment.

    • Methodology: This experiment provides a 2D map with proton chemical shifts on one axis and carbon chemical shifts on the other.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (< 5 Å), which is crucial for determining the peptide's three-dimensional structure.

    • Methodology: The intensity of the NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons.

Data Analysis and Interpretation Workflow

The analysis of the acquired NMR data follows a logical progression to assign the chemical shifts and determine the peptide's structure.

G cluster_acquisition Data Acquisition cluster_processing Data Processing & Assignment cluster_structure Structure Calculation & Refinement acq_1d_h 1D ¹H NMR proc_spin Identify Spin Systems (TOCSY) acq_1d_h->proc_spin acq_1d_c 1D ¹³C NMR proc_c13 Assign ¹³C Resonances (HSQC) acq_1d_c->proc_c13 acq_2d 2D NMR (COSY, TOCSY, HSQC, NOESY) acq_2d->proc_spin proc_seq Sequential Assignment (NOESY) proc_spin->proc_seq proc_sidechain Assign Side Chains (COSY, TOCSY) proc_seq->proc_sidechain proc_sidechain->proc_c13 struct_restraints Extract Distance Restraints (NOESY) proc_c13->struct_restraints struct_calc Structure Calculation struct_restraints->struct_calc struct_refine Refinement & Validation struct_calc->struct_refine

Caption: Workflow for NMR data analysis of peptides.

Signaling Pathway Visualization (Illustrative)

While NMR primarily elucidates structure, the peptides studied are often designed to interact with biological pathways. The following is a generic example of how a peptide might inhibit a signaling cascade, visualized using Graphviz.

G receptor Receptor protein_a Protein A receptor->protein_a ligand Endogenous Ligand ligand->receptor Activates peptide Peptide Inhibitor (with this compound) peptide->receptor Inhibits protein_b Protein B protein_a->protein_b response Cellular Response protein_b->response

Caption: Example of a peptide inhibiting a signaling pathway.

Conclusion

NMR spectroscopy is a fundamental technique for the detailed characterization of peptides containing non-canonical amino acids such as this compound. By employing a suite of 1D and 2D NMR experiments, researchers can confirm the successful synthesis of the target peptide and gain critical insights into its solution-state structure and dynamics. The protocols and data presented in this application note provide a solid foundation for the analysis of these complex biomolecules, thereby supporting their development as potential therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BOC-DL-CHA-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions with N-tert-butoxycarbonyl-DL-cyclohexylalanine (BOC-DL-CHA-OH). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this sterically hindered amino acid into peptide sequences. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound coupling reaction showing a low or incomplete yield?

A1: Low coupling efficiency with this compound is most commonly attributed to steric hindrance. The bulky cyclohexyl group on the α-carbon physically impedes the approach of the activated carboxylic acid to the N-terminus of the growing peptide chain, slowing down the reaction.[1] Other potential causes include incomplete activation of the amino acid, suboptimal reagent choice, or aggregation of the peptide on the solid support.[2]

Q2: What are the most effective coupling reagents for a sterically hindered amino acid like this compound?

A2: For sterically hindered couplings, onium salt-based reagents such as HATU, HBTU, and PyBOP are generally more effective than standard carbodiimides (like DCC or DIC) used alone.[3][4][5] These reagents form highly reactive OAt- or OBt-esters that can overcome the steric barrier more efficiently.[6] HATU is often considered more reactive and can lead to faster, more complete reactions for particularly challenging couplings.[2][6]

Q3: What is the role of additives like HOBt or OxymaPure, and when should I use them?

A3: Additives are crucial, especially when using carbodiimide coupling reagents (DCC, DIC, EDC). 1-Hydroxybenzotriazole (HOBt) and its modern, safer alternative OxymaPure act as catalysts and racemization suppressants.[7][8] They react with the carbodiimide-activated amino acid to form an active ester intermediate, which is less prone to side reactions (like N-acylurea formation) and couples more efficiently to the amine.[9] For a sterically hindered amino acid, adding an equivalent of HOBt or OxymaPure to a carbodiimide-mediated coupling is highly recommended.[7]

Q4: My Kaiser test remains positive after the coupling reaction. What are the next steps?

A4: A positive Kaiser (ninhydrin) test indicates the presence of unreacted free primary amines, meaning the coupling is incomplete.[10] The recommended strategy is to perform a "double coupling."[2][11] This involves draining the reaction vessel, washing the resin, and repeating the coupling step with a fresh solution of activated this compound and coupling reagents.[11] If the test remains positive after a second coupling, you may need to switch to a more potent coupling reagent (e.g., from DIC/HOBt to HATU) or, as a final resort, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in your final product.[10][12]

Q5: How do the choices of solvent and base impact the reaction?

A5: The solvent's primary role is to ensure all reactants are dissolved and to properly swell the resin support in solid-phase synthesis.[13][14] N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are excellent solvents for their ability to dissolve reagents and solvate the peptide chain.[14][15] The base, typically N,N-Diisopropylethylamine (DIPEA), is essential for neutralizing the protonated N-terminus and for the activation mechanism of onium salt reagents.[16] However, a strong base can increase the risk of side reactions. For sensitive couplings, a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine may be considered.[16][17]

Q6: Can I increase the reaction temperature or time to improve yield?

A6: Yes, extending the reaction time (e.g., from 2 hours to 4 hours or overnight) can help drive a slow, sterically hindered coupling to completion.[2] Moderately increasing the temperature (e.g., to 30-40°C) can also improve the reaction kinetics. However, this must be done cautiously as higher temperatures can also increase the risk of unwanted side reactions.[2]

Troubleshooting Guide: Overcoming Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield (Positive Kaiser test)Steric Hindrance: The bulky cyclohexyl side chain is blocking the reaction site.[1]Optimize Coupling Reagent: Switch from a carbodiimide to a more potent onium salt like HATU or HCTU.[2][3]
Incomplete Activation: The coupling reagent is not efficient enough.Perform a Double Coupling: Repeat the coupling step with fresh reagents after washing the resin.[11]
Peptide Aggregation: The growing peptide chain is clumping on the resin, limiting reagent access.Change Solvent: Switch from DMF to NMP, which has better solvating properties, or use a mixture of solvents.[13][15]
Presence of Side Products N-acylurea Formation: A common side reaction with carbodiimides where the activated intermediate rearranges.[9][16]Use an Additive: Always include HOBt or OxymaPure when using carbodiimide reagents like DCC or DIC.[7]
Guanidinium Formation: Excess onium salt reagent (HBTU, HATU) can react with the free amine, capping the chain.[18]Avoid Excess Reagent: Use the coupling reagent in equimolar amounts relative to the amino acid, not in large excess.[18]

Data Presentation: Comparison of Common Coupling Reagents

The selection of a coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the relative effectiveness and typical conditions for commonly used reagents.

Reagent ClassExamplesAdditive RequiredTypical SolventRelative Efficiency for Hindered CouplingsKey Considerations
Carbodiimides DCC, DIC, EDCHOBt or OxymaPureDCM, DMFModerateCost-effective. DCC byproduct (DCU) is insoluble, making it unsuitable for SPPS. DIC is preferred for SPPS as its byproduct is soluble.[7][18]
Onium (Aminium/Uronium) Salts HBTU, HATU, HCTUNone (contains HOBt/HOAt moiety)DMF, NMPHigh to Very HighHighly efficient with fast reaction times. HATU is generally more reactive than HBTU. Can be more expensive.[3][4][6]
Onium (Phosphonium) Salts PyBOP, PyAOPNoneDMF, DCMHigh to Very HighVery effective for sterically demanding couplings. Byproducts are generally less hazardous than those from older phosphonium reagents like BOP.[4][18]

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling cluster_analysis Analysis & Next Step Resin Start with Resin-Bound Peptide (Free N-terminus) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (DIPEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling with This compound + Coupling Reagent Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Kaiser Kaiser Test Wash3->Kaiser Kaiser->Coupling Positive (Recouple) End Repeat Cycle or Final Cleavage Kaiser->End Negative

Caption: General workflow for a Boc-SPPS coupling cycle.

troubleshooting_workflow Start Low Coupling Yield Detected (Positive Kaiser Test) Strategy1 Strategy 1: Double Coupling Start->Strategy1 Initial Step Strategy2 Strategy 2: Increase Reaction Time (e.g., to 4-24 hours) Strategy1->Strategy2 If Unsuccessful Success Successful Coupling (Negative Kaiser Test) Strategy1->Success On Success Strategy3 Strategy 3: Use More Potent Coupling Reagent (e.g., HATU) Strategy2->Strategy3 If Unsuccessful Strategy2->Success On Success Capping Final Resort: Cap Unreacted Amines (Acetic Anhydride) Strategy3->Capping If Unsuccessful Strategy3->Success On Success

Caption: Troubleshooting decision tree for low coupling yield.

Experimental Protocols

Protocol 1: Standard Coupling using DIC/HOBt in SPPS

This protocol describes a standard method suitable for less demanding coupling steps, adapted for a sterically hindered residue by ensuring pre-activation and sufficient reaction time.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in an appropriate volume of DMF for 30 minutes in a reaction vessel.

  • Reagent Preparation: In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HOBt (3.0 eq.) in DMF.

  • Activation and Coupling: Add the amino acid/HOBt solution to the swollen resin. Immediately add Diisopropylcarbodiimide (DIC) (3.0 eq.) to the reaction vessel to initiate activation and coupling.

  • Reaction: Agitate the reaction mixture at room temperature for 2-6 hours.

  • Monitoring: After 2 hours, perform a Kaiser test to monitor the completion of the coupling.[9] If the test is positive (blue beads), allow the reaction to continue and test again at a later time point. If it remains positive after 4-6 hours, a recouple is necessary (see Q4).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[9]

Protocol 2: Optimized Coupling using HATU/DIPEA in SPPS

This protocol is recommended for difficult couplings where standard carbodiimide methods may be insufficient.

  • Resin Preparation: Swell the deprotected peptide-resin in DMF as described in Protocol 1.

  • Pre-activation and Coupling: In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.[2] Immediately add the activated amino acid solution to the peptide-resin.

  • Reaction: Shake the reaction vessel at room temperature for 1-4 hours. The reaction with HATU is typically much faster than with carbodiimides.[6]

  • Monitoring: Perform a Kaiser test after 1-2 hours to check for reaction completion.[12]

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.

Protocol 3: Kaiser (Ninhydrin) Test Procedure

This test is used to qualitatively detect the presence of free primary amines on the resin.

  • Sample Preparation: Transfer a small sample of the peptide-resin (10-15 beads) to a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • 5% (w/v) ninhydrin in ethanol

    • 80% (w/v) phenol in ethanol

    • 2% (v/v) of 0.001 M aqueous KCN in pyridine

  • Heating: Heat the test tube at 100°C for 3-5 minutes.

  • Observation: Observe the color of the beads and the solution.[10]

    • Positive Result (Incomplete Coupling): Blue or purple color.

    • Negative Result (Complete Coupling): Yellow or colorless color.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of BOC-DL-CHA-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the deprotection of BOC-DL-Cyclohexylalanine (BOC-DL-CHA-OH).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete BOC deprotection of this compound?

Incomplete deprotection of this compound is often attributed to its significant steric hindrance. The bulky cyclohexyl group can impede the access of acidic reagents to the carbamate functionality. Other common causes include:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the BOC group from a sterically hindered amino acid.

  • Inadequate Reaction Time: Due to the steric bulk, longer reaction times are often necessary compared to less hindered amino acids.

  • Poor Solubility: If the protected amino acid is not fully dissolved in the reaction solvent, the deprotection will be incomplete.

  • Suboptimal Temperature: While most deprotections are carried out at room temperature, gentle heating may be required for challenging substrates.

  • Reagent Quality: Degradation of the acidic reagent (e.g., absorption of water by TFA) can reduce its effectiveness.

Q2: How can I monitor the progress of the deprotection reaction?

The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: The product, DL-Cyclohexylalanine, is more polar than the starting material, this compound, and will therefore have a lower Rf value. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

  • LC-MS: This technique can confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak, providing a more definitive assessment of the reaction's completion.

Q3: Are there alternatives to strong acids like TFA for the deprotection of acid-sensitive substrates?

Yes, for substrates containing other acid-labile functional groups, milder deprotection methods can be employed:

  • 4M HCl in 1,4-Dioxane: This is a commonly used alternative that is often faster and can be more selective than TFA.[1]

  • Thermal Deprotection: In some cases, heating the BOC-protected amine in a suitable solvent can effect deprotection without the need for an acid catalyst.[2][3]

  • Oxalyl Chloride in Methanol: This method has been reported as a mild and selective way to remove the BOC group.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution(s)
Significant amount of starting material remains after the standard reaction time. Steric Hindrance: The bulky cyclohexyl group is likely impeding reagent access.1. Increase Reaction Time: Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. 2. Increase Acid Concentration: If using TFA in DCM, consider increasing the TFA concentration from 25% to 50%. 3. Switch to a Stronger Acid System: Consider using 4M HCl in 1,4-dioxane, which is often more effective for hindered substrates.[1]
Formation of side products is observed. Tert-butyl cation side reactions: The tert-butyl cation generated during deprotection can alkylate nucleophilic residues.1. Use Scavengers: Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation.
The deprotected amino acid hydrochloride salt is difficult to isolate or handle. Product is not precipitating or is oily: The nature of the salt can influence its physical properties.1. Switch to HCl: TFA salts are sometimes oily. Using 4M HCl in dioxane often yields a crystalline hydrochloride salt that is easier to isolate by filtration.[1] 2. Trituration: Try triturating the residue with a non-polar solvent like diethyl ether or pentane to induce precipitation.
The reaction is slow even with increased acid concentration and time. Poor Solubility: The substrate may not be fully dissolved in the reaction solvent.1. Change Solvent System: Ensure the solvent system fully dissolves the this compound. For TFA deprotection, DCM is standard. For HCl, dioxane is used. A co-solvent might be necessary in some cases.

Data Presentation

The following table provides a comparison of different deprotection methods for sterically hindered BOC-protected amino acids, using data for Valine and Leucine as representative examples due to their structural similarity and steric bulk.

Deprotection MethodSubstrateReagent/ConditionsReaction TimeYield (%)Reference(s)
Acidic (TFA) Boc-L-Valine25-50% TFA in DCM1 - 2 hours>95%[5]
Acidic (HCl) Boc-L-Valine4M HCl in 1,4-Dioxane0.5 - 1 hour>95%[5]
Deep Eutectic Solvent N-Boc-L-Valine methyl esterCholine chloride:p-TSA25 min63%[6]
Deep Eutectic Solvent N-Boc-L-Leucine methyl esterCholine chloride:p-TSA25 min68%[6]

Note: Yields are highly dependent on the specific reaction conditions and substrate.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol outlines a standard procedure for the deprotection of this compound using TFA.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically a final concentration of 25-50% v/v) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Triturate the resulting residue with cold diethyl ether to precipitate the DL-Cyclohexylalanine TFA salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[5]

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is a common and effective alternative to TFA, often providing a crystalline hydrochloride salt.[1][5]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane (optional)

  • Cold Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Place this compound (1 equivalent) in a round-bottom flask.

  • Add the 4M HCl in 1,4-Dioxane solution. The reaction can be performed neat or with additional anhydrous dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC. The deprotected DL-Cyclohexylalanine hydrochloride salt will often precipitate from the solution.

  • Upon completion, dilute the reaction mixture with cold diethyl ether to ensure complete precipitation.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[5]

Visualizations

BOC_Deprotection_Workflow General Workflow for BOC Deprotection start Start: this compound dissolve Dissolve in appropriate solvent (e.g., DCM or Dioxane) start->dissolve add_acid Add acidic reagent (e.g., TFA or 4M HCl/Dioxane) dissolve->add_acid react Stir at room temperature (or gentle heating if necessary) add_acid->react monitor Monitor reaction progress (TLC or LC-MS) react->monitor monitor->react Incomplete workup Work-up: - Evaporate solvent - Precipitate with ether - Filter and dry monitor->workup Reaction Complete product Product: DL-CHA-OH salt workup->product

Caption: General experimental workflow for the deprotection of this compound.

Troubleshooting_Deprotection Troubleshooting Incomplete BOC Deprotection start Incomplete Deprotection (Starting material remains) check_time Was reaction time sufficient (2-4 hours)? start->check_time increase_time Increase reaction time and continue monitoring check_time->increase_time No check_acid Is acid concentration adequate? check_time->check_acid Yes increase_time->start increase_acid Increase TFA concentration (e.g., to 50%) check_acid->increase_acid No change_acid Switch to 4M HCl in Dioxane check_acid->change_acid Yes increase_acid->start check_solubility Is the substrate fully dissolved? change_acid->check_solubility change_solvent Adjust solvent system check_solubility->change_solvent No success Complete Deprotection check_solubility->success Yes change_solvent->start

Caption: A decision tree for troubleshooting incomplete BOC deprotection.

References

Technical Support Center: Utilizing Cyclohexylalanine to Combat Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of cyclohexylalanine (Cha) to prevent peptide aggregation during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What is cyclohexylalanine (Cha) and how does it prevent peptide aggregation?

A1: Cyclohexylalanine (Cha) is a synthetic amino acid, an analog of phenylalanine where the phenyl group is replaced by a cyclohexyl ring.[1] This substitution has a profound impact on the peptide's properties. The bulky and hydrophobic nature of the cyclohexyl side chain restricts the rotational freedom of the peptide backbone, enforcing a more rigid conformation.[2] This steric hindrance disrupts the intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, that are necessary for the self-association of peptide chains into larger aggregates.[2][3] Additionally, the non-aromatic nature of the cyclohexyl ring can inhibit aggregation driven by π-π stacking interactions that can occur with aromatic residues like phenylalanine.[3]

Q2: When should I consider incorporating cyclohexylalanine into my peptide sequence?

A2: You should consider incorporating cyclohexylalanine if you are experiencing or anticipating issues with peptide aggregation. This is particularly relevant for hydrophobic sequences that are prone to self-association.[4][5] If your peptide has a high content of hydrophobic amino acids (e.g., Leu, Val, Ile, Phe), substituting one or more of them with Cha can significantly improve solubility and reduce aggregation.[2] It is also a valuable strategy for enhancing the metabolic stability and in vivo half-life of peptide therapeutics due to its resistance to proteolytic degradation.[2]

Q3: What is the difference between L-Cyclohexylalanine and D-Cyclohexylalanine in preventing aggregation?

A3: Both L- and D-isomers of cyclohexylalanine can help prevent aggregation due to the bulky cyclohexyl side chain. However, the incorporation of D-Cyclohexylalanine (D-Cha) can offer additional benefits. Proteases are highly specific for L-amino acids, making peptides containing D-amino acids significantly less susceptible to enzymatic cleavage.[2] This enhanced proteolytic resistance, combined with the aggregation-inhibiting properties, makes D-Cha a powerful tool for developing long-lasting peptide therapeutics.[2]

Q4: Will incorporating cyclohexylalanine affect the biological activity of my peptide?

A4: Yes, the incorporation of cyclohexylalanine can influence the biological activity of a peptide. The conformational rigidity imposed by Cha can lead to improved receptor binding affinity and potency.[2] By locking the peptide into a more bioactive conformation, it can enhance interactions with its biological target. However, it is also possible that the modification could decrease activity. Therefore, it is crucial to empirically test the biological activity of the modified peptide.

Troubleshooting Guides

Issue 1: Peptide still aggregates after incorporating cyclohexylalanine.

Possible Cause 1: Insufficient number of cyclohexylalanine substitutions.

  • Troubleshooting Step: If your peptide sequence is highly prone to aggregation, a single Cha substitution may not be sufficient.

  • Solution: Consider incorporating additional Cha residues at other hydrophobic positions in the sequence. Systematically replace hydrophobic amino acids with Cha and evaluate the aggregation propensity of each analog.

Possible Cause 2: Suboptimal solution conditions.

  • Troubleshooting Step: Peptide aggregation is highly dependent on factors like pH, concentration, temperature, and ionic strength.[4]

  • Solution:

    • pH: Ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI) to increase net charge and electrostatic repulsion between peptide molecules.[6][7]

    • Concentration: Work with the lowest feasible peptide concentration to minimize intermolecular interactions.

    • Additives: Consider adding small amounts of organic solvents (e.g., DMSO, DMF) or chaotropic agents (e.g., guanidinium chloride, urea) to the buffer to disrupt hydrophobic interactions.[4]

Possible Cause 3: Aggregation during purification.

  • Troubleshooting Step: The conditions used during HPLC purification can sometimes induce aggregation.

  • Solution:

    • Optimize the mobile phase composition. For example, adjusting the percentage of acetonitrile or adding a small amount of trifluoroacetic acid (TFA) can help.

    • Use a lower sample concentration for injection.

    • Consider using a different purification technique, such as size-exclusion chromatography (SEC), which can also help to separate monomers from aggregates.[8]

Issue 2: Difficulty in synthesizing the cyclohexylalanine-containing peptide.

Possible Cause 1: Incomplete coupling of Fmoc-Cha-OH during Solid-Phase Peptide Synthesis (SPPS).

  • Troubleshooting Step: The bulky nature of the cyclohexylalanine side chain can cause steric hindrance, leading to incomplete coupling reactions.[3]

  • Solution:

    • Stronger Coupling Reagents: Use more powerful coupling reagents like HATU or HCTU.[3]

    • Double Coupling: Perform the coupling step twice to ensure complete reaction.[3]

    • Increased Coupling Time and Temperature: Extend the reaction time and/or slightly increase the temperature (e.g., to 30-40°C) to improve coupling efficiency.[3]

Possible Cause 2: Poor swelling of the resin.

  • Troubleshooting Step: Aggregation of the growing peptide chain on the resin can prevent efficient solvent access and reagent diffusion, leading to poor resin swelling.[4]

  • Solution:

    • Change the Solvent: Switch from DMF to a more "aggregation-disrupting" solvent like N-methylpyrrolidone (NMP).[4]

    • Sonication: Gently sonicate the reaction vessel to help break up any resin-bound aggregates.[4]

Quantitative Data Summary

The following tables summarize the potential quantitative impact of incorporating cyclohexylalanine into peptide sequences, based on illustrative and reported data.

Table 1: Illustrative Comparative Biological Activity of a Hypothetical NK1 Receptor Antagonist Peptide Series.[2]

Peptide/AnalogModificationReceptor Binding Affinity (Ki, nM)In vitro Antagonist Activity (IC50, nM)
Hypothetical NK1 Receptor Antagonist P-1D-Cyclohexylalanine (D-Cha) at Position X1.22.5
Hypothetical NK1 Receptor Antagonist P-2D-Phenylalanine at Position X8.515.2
Hypothetical NK1 Receptor Antagonist P-3D-Alanine at Position X50.398.7
Note: This data is hypothetical and for illustrative purposes to demonstrate the typical trend observed with D-Cha incorporation.

Table 2: Binding Affinity of Menin-binding Peptides.[2]

PeptideModificationApparent Dissociation Constant (KD)
Original Menin Binding PeptideNone3800 nM
Hit 1Cyclobutyl alanine at position 234 nM
Hit 6Cyclohexyl alanine at position 240 nM

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexylalanine-Containing Peptide

This protocol outlines a general manual solid-phase synthesis of a hypothetical peptide analogue using Fmoc chemistry.[2][9]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Cyclohexylalanine or Fmoc-D-Cyclohexylalanine)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (including Fmoc-Cha-OH) with the coupling reagent and DIPEA in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For bulky residues like Cha, consider double coupling or extending the reaction time.[3]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Aggregation Analysis Resin_Swelling Resin_Swelling Fmoc_Deprotection Fmoc_Deprotection Resin_Swelling->Fmoc_Deprotection 1. Prepare Resin Amino_Acid_Coupling Amino_Acid_Coupling Fmoc_Deprotection->Amino_Acid_Coupling 2. Deprotect Washing Washing Amino_Acid_Coupling->Washing 3. Couple Cha Repeat_Cycle Repeat for all residues Washing->Repeat_Cycle 4. Wash Final_Cleavage Final_Cleavage Repeat_Cycle->Final_Cleavage Final Deprotection Precipitation Precipitation Final_Cleavage->Precipitation 1. Cleave Purification RP-HPLC Precipitation->Purification 2. Precipitate Aggregation_Assay ThT Assay / DLS Purification->Aggregation_Assay Characterize

Caption: A typical experimental workflow for the synthesis and analysis of a cyclohexylalanine-containing peptide.

troubleshooting_logic Start Peptide with Cha Still Aggregates Check_Substitutions Sufficient Cha Substitutions? Start->Check_Substitutions Optimize_Conditions Optimize Solution Conditions (pH, Conc.) Check_Substitutions->Optimize_Conditions No Check_Purification Optimize Purification Method Check_Substitutions->Check_Purification Yes Success Aggregation Prevented Optimize_Conditions->Success Check_Purification->Success

Caption: A troubleshooting workflow for addressing persistent aggregation in cyclohexylalanine-modified peptides.

References

Technical Support Center: BOC-DL-CHA-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of BOC-DL-CHA-OH in peptide synthesis. The bulky cyclohexyl side chain of this amino acid derivative can present challenges, but with the appropriate strategies, these can be effectively managed.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered when using this compound?

The primary challenges with this compound stem from the steric hindrance of its bulky cyclohexyl side chain.[1][2] Common side reactions include:

  • Incomplete or Slow Coupling Reactions: The size of the cyclohexylalanine residue can physically block the activated amino acid from efficiently reaching the N-terminus of the growing peptide chain.[1][2] This can result in lower yields or require longer reaction times.

  • Epimerization: The chiral center of an amino acid is susceptible to racemization (or epimerization in a peptide chain) during the carboxyl group activation step, a common issue with bulky amino acids.[3][4][5] This can lead to the formation of unwanted diastereomeric peptides.

  • Aggregation: Sequences containing hydrophobic and bulky residues like cyclohexylalanine have a higher tendency to aggregate on the solid support, making the reactive sites inaccessible.[1]

  • N-acylurea Formation: When using carbodiimide-based coupling reagents such as DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, terminating the chain.[6]

Q2: My peptide coupling yield is low when using this compound. How can I improve it?

Low coupling yields are a common issue with sterically hindered amino acids. Here are several strategies to improve the outcome:

  • Choice of Coupling Reagent: Switch to a more powerful coupling reagent. Urnium/aminium salt-based reagents like HBTU, HATU, or HCTU are generally more effective for hindered couplings than carbodiimides alone.

  • Use of Additives: Incorporating additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) can suppress racemization and improve coupling efficiency.[5]

  • Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and reagents to drive the reaction to completion.

  • Increase Reaction Time and Temperature: Allowing the reaction to proceed for a longer duration or moderately increasing the temperature can help overcome the steric hindrance. However, be aware that prolonged times and higher temperatures can also increase the risk of epimerization.

  • Solvent Choice: The choice of solvent can impact both resin swelling and reaction kinetics.[1] NMP (N-Methyl-2-pyrrolidone) is often a good choice, and adding a chaotropic salt can sometimes help disrupt aggregation.[5]

Q3: How can I detect and manage incomplete coupling?

Monitoring the completion of each coupling step is crucial.

  • Kaiser Test (Ninhydrin Test): This is a highly sensitive colorimetric test to detect free primary amines on the resin.[1] A positive result (blue/purple color) indicates incomplete coupling.

  • Capping: If incomplete coupling is detected and cannot be resolved by double coupling, the unreacted N-terminal amines should be "capped" to prevent the formation of deletion sequences. This is typically done by acetylating the free amines with acetic anhydride.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Kaiser Test for Detecting Free Amines

Objective: To qualitatively assess the completion of a coupling reaction in solid-phase peptide synthesis.

Materials:

  • Reagent A: 5% (w/v) ninhydrin in ethanol.

  • Reagent B: 80% (w/v) phenol in ethanol.

  • Reagent C: 2% (v/v) 0.001 M aqueous KCN in pyridine.

  • Resin sample from the synthesis.

  • Heating block.

Procedure:

  • Take a small sample of the resin (a few beads) and place it in a small glass test tube.

  • Wash the resin beads with ethanol and then with pyridine.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Blue/Purple Beads and Solution: Indicates the presence of free primary amines (incomplete coupling).

  • Yellow/Orange Beads and Solution: Indicates the absence of free primary amines (complete coupling).

Protocol 2: Capping of Unreacted Amines

Objective: To terminate peptide chains that have failed to couple, preventing the formation of deletion peptides.

Materials:

  • Capping Solution: Acetic anhydride/Diisopropylethylamine (DIEA)/NMP (e.g., in a 1:1:3 ratio).

  • Resin with unreacted amines.

  • DMF or NMP for washing.

Procedure:

  • Following a positive Kaiser test after the coupling step, wash the resin thoroughly with DMF or NMP.

  • Add the capping solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes.

  • Wash the resin thoroughly with DMF or NMP.

  • Perform a Kaiser test to confirm the absence of free amines (the test should now be negative).

Data Presentation

The selection of a suitable coupling reagent is critical when working with sterically hindered amino acids like this compound. The following table summarizes the relative effectiveness and potential side reactions of common coupling reagents.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsRacemization RiskCommon Side Reactions
DCC/DIC CarbodiimideModerateHigh (without additives)N-acylurea formation, Allergic reactions (DCC)
HBTU/TBTU Urnium SaltHighLow (with base control)Guanidinylation of N-terminus
HATU/HCTU Urnium/Aminium SaltVery HighVery LowGuanidinylation of N-terminus
COMU Urnium SaltVery HighVery Low

This table provides a general comparison. Optimal conditions should be determined empirically for each specific peptide sequence.

Visual Guides

Troubleshooting Workflow for Incomplete Coupling

The following diagram outlines a logical workflow for addressing incomplete coupling issues during peptide synthesis.

G Troubleshooting Incomplete Coupling start Coupling Step with this compound kaiser_test Perform Kaiser Test start->kaiser_test is_positive Test Positive? kaiser_test->is_positive double_couple Perform Double Coupling is_positive->double_couple Yes proceed Proceed to Deprotection is_positive->proceed No re_kaiser Perform Kaiser Test Again double_couple->re_kaiser is_still_positive Still Positive? re_kaiser->is_still_positive cap Cap Unreacted Amines is_still_positive->cap Yes is_still_positive->proceed No cap->proceed end Continue Synthesis proceed->end

Caption: A step-by-step workflow for diagnosing and resolving incomplete coupling reactions.

Epimerization Pathway during Activation

This diagram illustrates the mechanism of epimerization through the formation of an oxazolone intermediate during the activation of an N-protected amino acid.

G Mechanism of Epimerization cluster_0 Activation and Cyclization cluster_1 Enolization and Reprotonation cluster_2 Peptide Bond Formation Boc_AA Boc-AA-OH Activated_Ester Activated Intermediate Boc_AA->Activated_Ester + Activator Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone - H+ Enolate Enolate Form Oxazolone->Enolate Base abstracts α-H Desired_Peptide Desired Diastereomer Oxazolone->Desired_Peptide Epimerized_Oxazolone Epimerized Oxazolone Enolate->Epimerized_Oxazolone Reprotonation Epimerized_Peptide Epimerized Diastereomer Epimerized_Oxazolone->Epimerized_Peptide Peptide_Chain Peptide-NH2

Caption: The pathway of amino acid epimerization via an oxazolone intermediate during peptide coupling.

References

Technical Support Center: Purification of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of hydrophobic peptides, particularly those containing the bulky, non-polar amino acid Cyclohexylalanine (Cha).

Frequently Asked Questions (FAQs)

Q1: What makes hydrophobic peptides, especially those with Cha residues, so difficult to purify?

The primary challenge in purifying peptides containing Cha stems from the significant increase in hydrophobicity conferred by the cyclohexyl side chain.[1] This leads to several common issues during reverse-phase high-performance liquid chromatography (RP-HPLC):

  • Poor Solubility: These peptides often have limited solubility in the aqueous mobile phases used at the start of an RP-HPLC gradient, which can lead to precipitation upon injection and difficulty in sample preparation.[1][2]

  • Strong Retention: The increased hydrophobicity causes a very strong interaction with the non-polar stationary phase (e.g., C18) of the HPLC column.[1][2] This requires high concentrations of organic solvent for elution, which can sometimes compromise resolution and even cause the peptide to precipitate on the column.[1][2]

  • Aggregation: The hydrophobic nature of these peptides increases their tendency to self-associate and form aggregates.[1][2] Aggregation can lead to poor peak shape, reduced recovery, and in severe cases, column clogging.[1]

  • Co-elution of Impurities: Hydrophobic impurities from peptide synthesis, such as deletion sequences or incompletely deprotected peptides, often have retention times very close to the target peptide, making separation challenging.[1]

Q2: What is Cyclohexylammonium (CHA) and how is it related to peptides?

Cyclohexylammonium (CHA) and, more commonly, Dicyclohexylammonium (DCHA) are used to form salts with N-protected amino acids. This is often done to improve the stability and handling of the amino acid derivatives, especially if the free acid form is not crystalline or is unstable.[2][3] It is important to note that the DCHA salt must be converted back to the free acid before the amino acid can be used in peptide synthesis.[2] Therefore, the final peptide product for purification does not typically contain CHA or DCHA as a counterion. The challenges in purification arise from the properties of the peptide sequence itself, such as the presence of hydrophobic residues like Cyclohexylalanine (Cha).

Troubleshooting Guide

Issue 1: Poor Peak Shape (Broadening or Tailing)

Poor peak shape is a common problem when purifying hydrophobic peptides and can be caused by several factors.

StrategyRecommendationRationale
Optimize Mobile Phase Ensure a sufficient concentration of an ion-pairing agent, typically 0.1% Trifluoroacetic Acid (TFA). For mass spectrometry (MS) applications where formic acid (FA) is used, consider increasing the FA concentration or using an alternative like Difluoroacetic Acid (DFA).TFA acts as a counter-ion for basic residues, improving peak shape.[4] Insufficient ion-pairing can lead to tailing.
Adjust Gradient Employ a shallower gradient around the expected elution point of the peptide.A slower increase in the organic solvent concentration can significantly improve peak sharpness and resolution.[2]
Increase Column Temperature Set the column temperature to 40-60°C.Elevating the temperature can enhance peptide solubility, reduce mobile phase viscosity, and improve mass transfer kinetics, all of which contribute to sharper peaks.[2][5]
Lower Flow Rate Reduce the flow rate of the mobile phase.A lower flow rate can sometimes improve peak resolution, although it will increase the total run time.[2]
Issue 2: Low Recovery of the Peptide

Low recovery is often a result of the peptide's "stickiness" due to its hydrophobicity.

StrategyRecommendationRationale
Improve Sample Solubility Ensure the peptide is fully dissolved before injection. It may be necessary to use a stronger organic solvent like DMSO, isopropanol, or trifluoroethanol (TFE) to dissolve the peptide before diluting it for injection.[2]An incompletely dissolved sample will lead to inaccurate loading and potential precipitation on the column.
Passivate the HPLC System Passivate the system with a strong acid.Peptides can adsorb to metallic surfaces within the HPLC system. Passivation can help to mitigate this issue.[2]
Change Stationary Phase If the peptide binds too strongly to a C18 column, consider a less hydrophobic stationary phase, such as a C8 or C4 column.A less hydrophobic column will reduce the strength of the interaction between the peptide and the stationary phase, allowing for elution with a lower concentration of organic solvent.[2]
Issue 3: Peptide is Insoluble in the Initial Mobile Phase

This is a critical issue that must be addressed before attempting purification.

G cluster_solubility Troubleshooting Insoluble Hydrophobic Peptides start Is the peptide soluble in the initial mobile phase? test_solvents Test solubility in strong organic solvents (DMSO, DMF, TFE, neat formic acid) start->test_solvents No proceed Proceed with purification start->proceed Yes dissolve_min Dissolve peptide in a minimal amount of the effective strong solvent test_solvents->dissolve_min Solvent Found fail Consider alternative purification strategies (e.g., different chromatography mode) test_solvents->fail No Suitable Solvent dilute Dilute with the initial mobile phase just before injection dissolve_min->dilute dilute->proceed G cluster_workflow Hydrophobic Peptide Purification Workflow cluster_optimization Optimization Strategies start Crude Hydrophobic Peptide solubility_check Solubility Test start->solubility_check solubility_check->start Insoluble (Re-evaluate solvent) hplc_run Initial RP-HPLC Run (Standard Gradient) solubility_check->hplc_run Soluble analyze_results Analyze Chromatogram (Peak Shape, Resolution, Recovery) hplc_run->analyze_results optimization Optimization Required? analyze_results->optimization pure_peptide Pure Peptide optimization->pure_peptide No opt_gradient Adjust Gradient optimization->opt_gradient Yes opt_temp Increase Temperature optimization->opt_temp Yes opt_solvent Change Organic Solvent (e.g., to Isopropanol) optimization->opt_solvent Yes opt_column Change Stationary Phase (C8, C4) optimization->opt_column Yes opt_gradient->hplc_run opt_temp->hplc_run opt_solvent->hplc_run opt_column->hplc_run

References

Technical Support Center: HPLC Method Development for Cyclohexylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC method development of cyclohexylalanine (Cha)-containing peptides. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analysis of these highly hydrophobic molecules.

Frequently Asked Questions (FAQs)

Q1: Why are cyclohexylalanine (Cha)-containing peptides so difficult to analyze by reverse-phase HPLC (RP-HPLC)?

The primary difficulty arises from the significant increase in hydrophobicity conferred by the cyclohexyl side chain of Cha compared to the phenyl side chain of phenylalanine.[1] This increased hydrophobicity leads to several challenges:

  • Strong Retention: Cha-peptides bind very strongly to non-polar stationary phases (e.g., C18), requiring high concentrations of organic solvent for elution.[1]

  • Poor Solubility: These peptides often have poor solubility in the highly aqueous mobile phases used at the beginning of a typical RP-HPLC gradient, which can lead to precipitation upon injection.[1]

  • Aggregation: The hydrophobic nature of Cha-peptides increases their tendency to aggregate, which can result in peak broadening and poor resolution.[1]

Q2: What are the initial recommended starting conditions for HPLC analysis of a Cha-peptide?

For a starting point, consider the following conditions, which are adjusted to accommodate the hydrophobic nature of these peptides.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Possible Causes:

  • Aggregation: The peptide may be aggregating on the column.

  • Secondary Interactions: The peptide may be interacting with residual silanols on the stationary phase.

  • Inappropriate Mobile Phase: The mobile phase may not be optimal for the peptide's solubility and interaction with the column.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Increase Organic Solvent Strength: Try a stronger organic solvent like isopropanol in addition to acetonitrile.

    • Adjust Ion-Pairing Agent: Ensure an ion-pairing agent like trifluoroacetic acid (TFA) is present at a concentration of ~0.1%.[1] This helps to minimize secondary interactions and improve peak shape.

  • Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve solubility and reduce viscosity, often leading to sharper peaks.

  • Optimize the Gradient: A shallower gradient can improve the separation of closely eluting species and reduce peak tailing.[2]

  • Check for Impurities: Tailing can also be caused by a co-eluting impurity.[3] Consider using a mass spectrometer to check the homogeneity of the peak.[3]

Issue 2: High Backpressure

Possible Causes:

  • Peptide Precipitation: The peptide may have precipitated on the column, causing a blockage.

  • Column Frit Blockage: Particulate matter from the sample or mobile phase may be blocking the column frit.

  • High Flow Rate: The flow rate may be too high for the column and mobile phase viscosity.

Troubleshooting Steps:

  • Ensure Sample Solubility: Before injection, ensure your peptide is fully dissolved. You may need to use a small amount of an organic solvent like DMSO to aid dissolution before diluting with the mobile phase.[1][3]

  • Filter Your Sample: Always filter your sample through a 0.22 µm syringe filter before injection to remove any particulates.[1]

  • Wash the Column: If you suspect precipitation, wash the column with a strong solvent mixture (e.g., high concentration of acetonitrile or isopropanol). A wash with DMSO may also be effective for cleaning the column.[3]

  • Reduce Flow Rate: Lower the flow rate to reduce pressure.

  • Check System Components: If the issue persists, check for blockages in the HPLC system tubing and fittings.

Issue 3: No Peak Elution or Poor Recovery

Possible Causes:

  • Irreversible Adsorption: The highly hydrophobic peptide may be irreversibly binding to the stationary phase.[4]

  • Precipitation on the Column: The peptide may have precipitated at the head of the column upon injection.[1]

  • Detection Issues: The peptide may be eluting but is not being detected.

Troubleshooting Steps:

  • Change the Stationary Phase: Switch to a less hydrophobic column, such as a C8, C4, or Phenyl column.[3][4] This will reduce the strong hydrophobic interactions.

  • Increase Final Organic Concentration: Ensure your gradient goes to a high enough percentage of organic solvent (e.g., 90-95%) to elute the highly retained peptide.[1]

  • Perform a Blank Injection: After a run with your peptide, inject a blank (e.g., your sample solvent) to see if the missing peptide elutes.[4] This can indicate carryover or very late elution.

  • Check Detector Settings: Ensure your detector wavelength is appropriate for peptide bonds (typically 214-220 nm) and that the detector is functioning correctly.

Data Presentation

Table 1: Recommended Starting HPLC Conditions for Cyclohexylalanine Peptides

ParameterStandard Peptide MethodRecommended Cha-Peptide MethodRationale
Column C18, 150 x 4.6 mm, 5 µmC8 or C4, 150 x 4.6 mm, 5 µmReduces strong hydrophobic interactions.
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterStandard acidic modifier for good peak shape.[1]
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile/IsopropanolIsopropanol can improve solubility of very hydrophobic peptides.
Initial %B 5%20-30%Higher initial organic content prevents precipitation on injection.[1]
Final %B 65%80-90%Ensures elution of the highly retained peptide.[1]
Gradient Duration 20-30 minutes30-60 minutesA shallower gradient improves resolution.[1]
Flow Rate 1.0 mL/min0.8-1.0 mL/minStandard analytical flow rate.
Column Temp. Ambient40-60 °CImproves solubility and peak shape.
Injection Volume 10-20 µL5-10 µLSmaller volumes can minimize solvent effects.
Sample Solvent Mobile Phase ADMSO, then dilute with Mobile Phase ADMSO aids in dissolving highly hydrophobic peptides.[1][3]

Experimental Protocols

Protocol 1: Sample Preparation for a Highly Hydrophobic Cha-Peptide
  • Weigh a small amount of the crude peptide (e.g., 1 mg).

  • Dissolve the peptide in a minimal amount of DMSO (e.g., 10-20 µL).[1]

  • Vortex the solution until the peptide is fully dissolved.

  • Slowly add Mobile Phase A (0.1% TFA in water) dropwise while vortexing to dilute the sample to a final concentration of 0.1-0.5 mg/mL.[1]

  • If precipitation occurs, a higher percentage of organic solvent in the diluent may be necessary.

  • Filter the final sample solution through a 0.22 µm syringe filter before transferring it to an HPLC vial.[1]

Protocol 2: General HPLC Method Development Workflow
  • Initial Scouting Gradient:

    • Use a broad, fast gradient (e.g., 5-95% B in 15 minutes) to determine the approximate elution time of the peptide.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution point of the peptide. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 30 minutes can be used to improve resolution.[2]

  • Column and Mobile Phase Screening:

    • If resolution is still poor, screen different columns (C18, C8, C4, Phenyl) and organic modifiers (acetonitrile, methanol, isopropanol).

  • Temperature Optimization:

    • Evaluate the effect of column temperature on peak shape and resolution. Start at 40°C and increase in increments of 10°C.

  • Method Validation:

    • Once an acceptable separation is achieved, validate the method for its intended purpose (e.g., purity analysis, quantification).

Visualizations

HPLC_Method_Development_Workflow cluster_prep Sample & System Preparation cluster_dev Method Development Cycle cluster_final Finalization prep_sample Prepare Sample (Dissolve in DMSO, Dilute) scouting Run Scouting Gradient (e.g., 5-95% B in 15 min) prep_sample->scouting prep_system Prepare HPLC System (Mobile Phases, Column) prep_system->scouting optimize_gradient Optimize Gradient Slope (Shallow gradient around elution %B) scouting->optimize_gradient screen_params Screen Columns & Solvents (C18, C8, C4; ACN, IPA) optimize_gradient->screen_params If resolution is poor validate Validate Method optimize_gradient->validate If separation is acceptable optimize_temp Optimize Temperature (e.g., 40-60°C) screen_params->optimize_temp optimize_temp->validate If separation is acceptable

Caption: Workflow for HPLC method development for Cha-peptides.

Troubleshooting_Peak_Broadening cluster_solutions Troubleshooting Steps start Issue: Peak Broadening/Tailing solution1 Modify Mobile Phase (Add IPA, check TFA) start->solution1 solution2 Increase Column Temperature (40-60°C) start->solution2 solution3 Use a Shallower Gradient start->solution3 check_purity Check Peak Purity with MS solution1->check_purity solution2->check_purity solution3->check_purity solution4 Change Column (C8, C4, or Phenyl) end_good Problem Solved solution4->end_good check_purity->solution4 If peak is pure end_impurity Impurity Detected (Optimize selectivity) check_purity->end_impurity If impurity is present

Caption: Decision tree for troubleshooting poor peak shape.

References

improving solubility of BOC-DL-CHA-OH during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BOC-DL-CHA-OH. The information addresses common challenges, particularly concerning solubility, that may arise during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, also known as N-Boc-DL-cyclohexylalanine, possesses a bulky and nonpolar cyclohexyl side chain. This feature renders the molecule hydrophobic, which can lead to limited solubility in some common organic solvents. While it is generally soluble in polar aprotic solvents frequently used in peptide synthesis, such as Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP), achieving a high concentration can be challenging. Its solubility is poor in water and nonpolar solvents like hexanes.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the cause?

A2: Incomplete dissolution is a common issue stemming from the compound's hydrophobic nature. Several factors can contribute to this:

  • Solvent Choice: The selected solvent may not be optimal for this specific amino acid derivative.

  • Concentration: The target concentration may exceed the solubility limit of this compound in the chosen solvent at the current temperature.

  • Temperature: Lower laboratory temperatures can decrease the solubility of the compound.

  • Compound Purity: Impurities in the this compound or the solvent can affect solubility.

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Yes, gentle warming can be an effective method to increase the solubility of this compound. A water bath set to 30-40°C is generally a safe range. However, excessive or prolonged heating should be avoided as it may lead to the degradation of the compound. It is always advisable to first test this on a small scale.

Q4: My this compound precipitated out of solution during the reaction. What should I do?

A4: Precipitation during a reaction can occur due to changes in temperature, solvent composition (if another reagent is added in a different solvent), or if the reaction product is less soluble. To address this, you can try to re-dissolve the precipitate by gently warming the reaction mixture or by adding a small amount of a stronger co-solvent, such as Dimethyl Sulfoxide (DMSO).

Q5: How does poor solubility of this compound affect my peptide synthesis?

Troubleshooting Guide: Improving this compound Solubility

This guide provides systematic approaches to address solubility challenges with this compound.

Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents.

SolventChemical ClassPolarityExpected Qualitative Solubility
Dichloromethane (DCM)ChlorinatedIntermediateModerately Soluble
Dimethylformamide (DMF)Polar AproticHighSoluble
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighSoluble
Tetrahydrofuran (THF)EtherIntermediateModerately Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticHighHighly Soluble
Acetonitrile (ACN)NitrileHighSparingly Soluble
Methanol (MeOH)AlcoholHighSparingly to Moderately Soluble
WaterProticVery HighInsoluble
HexanesNonpolarLowInsoluble
Experimental Protocols for Enhancing Solubility

Here are detailed methods to improve the dissolution of this compound.

1. Sonication

  • Objective: To break down aggregates and enhance dissolution through ultrasonic agitation.

  • Procedure:

    • Suspend the this compound in the desired solvent in a suitable vessel.

    • Place the vessel in a sonicator bath.

    • Sonicate the mixture for 5-15 minutes.

    • Visually inspect the solution for any remaining solid particles. Repeat sonication if necessary.

2. Gentle Warming

  • Objective: To increase the kinetic energy of the solvent molecules to better solvate the solute.

  • Procedure:

    • Place the vessel containing the this compound suspension in a water bath.

    • Set the water bath temperature to 30-40°C.

    • Stir the mixture until the solid is completely dissolved.

    • Allow the solution to cool to room temperature before use in your reaction. Be vigilant for any precipitation upon cooling.

3. Use of a Co-Solvent System

  • Objective: To leverage the properties of a stronger solvent to aid dissolution in the primary reaction solvent.

  • Procedure:

    • Prepare a stock solution of this compound in a minimal amount of a strong solvent like DMSO.

    • Slowly add the stock solution to your primary reaction solvent (e.g., DMF or NMP) while stirring vigorously.

    • Monitor for any signs of precipitation. The final concentration of the co-solvent should be kept to a minimum to avoid potential side reactions or downstream processing issues. A common starting point is a 9:1 (v/v) mixture of the primary solvent to the co-solvent.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

G Troubleshooting Workflow for this compound Solubility start Start: Dissolve this compound in desired solvent check_solubility Is the compound fully dissolved? start->check_solubility sonicate Apply Sonication (5-15 min) check_solubility->sonicate No success Proceed with Synthesis check_solubility->success Yes check_solubility2 Is it dissolved? sonicate->check_solubility2 gentle_warming Gentle Warming (30-40°C) check_solubility2->gentle_warming No check_solubility2->success Yes check_solubility3 Is it dissolved? gentle_warming->check_solubility3 co_solvent Use a Co-solvent (e.g., DMSO in DMF) check_solubility3->co_solvent No check_solubility3->success Yes check_solubility4 Is it dissolved? co_solvent->check_solubility4 check_solubility4->success Yes failure Re-evaluate: - Solvent Choice - Concentration check_solubility4->failure No

Troubleshooting workflow for this compound solubility.

This structured approach, combining careful solvent selection with physical dissolution aids, should help overcome the solubility challenges associated with the hydrophobic nature of this compound, leading to more efficient and successful synthetic outcomes.

Technical Support Center: Managing Steric Hindrance with BOC-DL-CHA-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BOC-DL-CHA-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the use of this sterically hindered amino acid in peptide synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why am I observing low coupling efficiency with this compound?

A1: Low coupling yields when using this compound are frequently due to steric hindrance. The bulky tert-butyloxycarbonyl (BOC) protecting group on the amine and the large cyclohexyl side chain physically obstruct the approach of the activated carboxylic acid to the amine of the coupling partner.[1] This slows down the reaction rate and can lead to incomplete coupling. Other contributing factors can include the reduced nucleophilicity of the amine you are coupling to, aggregation of the peptide on the solid support, and the use of an inappropriate coupling reagent.[1]

Q2: What are the most effective coupling reagents for a sterically hindered amino acid like this compound?

A2: For sterically hindered amino acids, standard carbodiimide reagents like DCC and EDC often result in low yields.[1] More potent, onium salt-based reagents are highly recommended.[1][2] These include:

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, HCTU, and COMU are very effective as they form highly reactive OAt or OBt active esters.[1][3] HATU is often considered one of the best for difficult couplings.[1]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective for sterically hindered couplings and are generally associated with lower levels of racemization.[1][3]

Q3: How can I optimize reaction conditions to improve coupling yields with this compound?

A3: Beyond selecting a powerful coupling reagent, you can optimize the following conditions:

  • Reaction Time: Extend the coupling reaction time, for example, from 2 to 24 hours, to allow the reaction to proceed to completion.[1]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.[1]

  • Solvent: If peptide aggregation is suspected, switch from DMF to a more disruptive solvent like NMP or a mixture of DMF/DCM.[1]

  • Double Coupling: If a test like the Kaiser test indicates incomplete coupling, a second coupling step with fresh reagents can be performed to drive the reaction to completion.[1][4]

  • Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can improve reaction kinetics.[4]

Q4: I'm seeing incomplete BOC deprotection. What could be the cause and how can I resolve it?

A4: Incomplete BOC deprotection is less common but can occur, especially if the peptide is aggregating on the resin, preventing the acid from reaching the BOC group.[5] Standard deprotection conditions involve using a strong acid like trifluoroacetic acid (TFA).[][7]

  • Standard Procedure: A common method is to treat the resin with a 50% solution of TFA in dichloromethane (DCM) for about 30 minutes.[8][9]

  • Troubleshooting: If you suspect incomplete deprotection, you can try extending the reaction time or washing the resin with a solvent known to disrupt aggregation (like NMP) before the deprotection step.[5] Ensure your TFA is fresh and anhydrous, as water can affect its efficiency.

Q5: Are there alternative protecting groups for DL-cyclohexylalanine that are less sterically hindering?

A5: While BOC is a very common protecting group, others are available. The Fmoc (9-fluorenylmethyloxycarbonyl) group is another widely used amine protecting group.[10] It is removed under mild basic conditions (e.g., with piperidine), offering an orthogonal protection strategy to the acid-labile BOC group.[10][11] However, the choice of protecting group depends on your overall synthetic strategy. For specific applications, other groups like the Z (benzyloxycarbonyl) group, which is removed by hydrogenolysis, could also be considered.[10]

Data Presentation

Table 1: Comparison of Coupling Reagent Effectiveness for Sterically Hindered Amino Acids

Coupling ReagentAdditiveTypical SolventRelative EfficiencyKey Advantages
DCC/EDCHOBtDCM/DMFLow to ModerateLow cost.
HBTU/TBTUNone (contains HOBt)DMF, NMPHighFast reaction times, by-products are soluble.[12]
HATUNone (contains HOAt)DMF, NMPVery HighConsidered superior for many difficult couplings due to the reactivity of the OAt ester.[1][3]
HCTUNone (contains 6-Cl-HOBt)DMF, NMPHighMore reactive than HBTU.
COMUNone (contains Oxyma)DMF, NMPVery HighHigh efficiency, safer (avoids explosive HOBt/HOAt), good solubility.[3][12]
PyBOP/PyAOPNoneDMF, DCMHigh to Very HighVery effective for hindered couplings, lower racemization risk.[1][3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Coupling of this compound using HATU

This protocol outlines a standard procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Nitrogen gas for inert atmosphere

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Pre-activation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the mixture under a nitrogen atmosphere at room temperature for 2-4 hours. For highly hindered couplings, the reaction time can be extended up to 24 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[13] A negative result (yellow/colorless beads) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and by-products.

  • Recoupling (if necessary): If the Kaiser test is positive, repeat steps 2-6.

Protocol 2: BOC-Deprotection

This protocol describes the removal of the N-terminal BOC protecting group.

Materials:

  • BOC-protected peptide-resin

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Washing: Wash the BOC-protected peptide-resin with DCM (3 times) to remove any residual DMF.

  • Deprotection: Prepare a 50% (v/v) solution of TFA in DCM. Add this solution to the resin and agitate at room temperature for 30 minutes.[8][14]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralization: Wash the resin with a 5-10% solution of DIPEA in DMF (3 times) to neutralize the trifluoroacetate salt on the N-terminus.[8]

  • Final Wash: Wash the resin again with DMF (3 times) and DCM (3 times). The resin is now ready for the next coupling step.

Visualizations

cluster_BOC BOC Group cluster_CHA Cyclohexylalanine BOC tert-Butyl Group (Bulky) Molecule Amine Carboxyl BOC->Molecule:n Hinders access to N-terminus CHA Cyclohexyl Side Chain (Bulky & Hydrophobic) CHA->Molecule:c Hinders access to C-terminus

Caption: Sources of steric hindrance in the this compound molecule.

Start Low Coupling Yield Observed CheckReagent Is the coupling reagent potent enough? (e.g., HATU, COMU) Start->CheckReagent UpgradeReagent Switch to a more potent onium salt reagent (HATU, HCTU, PyBOP) CheckReagent->UpgradeReagent No CheckConditions Are reaction conditions optimized? CheckReagent->CheckConditions Yes UpgradeReagent->CheckConditions Optimize Increase reaction time and/or temperature. Consider double coupling. CheckConditions->Optimize No CheckAggregation Is peptide aggregation a possibility? CheckConditions->CheckAggregation Yes Optimize->CheckAggregation ChangeSolvent Switch solvent to NMP or add chaotropic salts. CheckAggregation->ChangeSolvent Yes Success Yield Improved CheckAggregation->Success No ChangeSolvent->Success

Caption: Troubleshooting workflow for low coupling yield with this compound.

Start Select Coupling Reagent for This compound IsHindered Is the coupling partner also sterically hindered? Start->IsHindered HighHindrance High Steric Hindrance IsHindered->HighHindrance Yes StandardHindrance Standard Steric Hindrance IsHindered->StandardHindrance No SelectHATU Use HATU or COMU for maximum reactivity. HighHindrance->SelectHATU SelectHBTU Use HBTU, HCTU, or PyBOP. StandardHindrance->SelectHBTU RiskRacemization Is racemization a major concern? SelectHBTU->RiskRacemization RiskRacemization->SelectHBTU No, continue with HBTU/HCTU SelectPyBOP Consider PyBOP/PyAOP. RiskRacemization->SelectPyBOP Yes

Caption: Decision diagram for selecting a suitable coupling reagent.

References

Technical Support Center: Capping Strategies for Failed BOC-DL-CHA-OH Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing failed coupling reactions of BOC-DL-Cyclohexylalanine-OH (BOC-DL-CHA-OH) in solid-phase peptide synthesis (SPPS). Due to its bulky cyclohexyl side-chain, this compound is a sterically hindered amino acid, which can lead to incomplete couplings. Capping unreacted amines is a crucial step to prevent the formation of deletion sequences and simplify the purification of the final peptide.

Frequently Asked Questions (FAQs)

Q1: Why is capping necessary after a failed coupling reaction with this compound?

A1: Capping is essential to terminate peptide chains that did not successfully couple with the sterically hindered this compound. This is achieved by acetylating the free N-terminal amine groups. By capping these "failure sequences," they are prevented from reacting in subsequent coupling steps. This strategy is critical for simplifying the final purification process by reducing the presence of closely related impurities known as deletion sequences in the crude peptide product.[1]

Q2: How can I detect an incomplete coupling of this compound?

A2: The most common method for detecting incomplete coupling in SPPS is the Kaiser test (or ninhydrin test). This is a highly sensitive qualitative test for the presence of primary amines. A positive result, indicated by an intense blue or purple color on the resin beads, signifies the presence of unreacted N-terminal amine groups, indicating an incomplete coupling. A negative test, where the beads remain yellow or colorless, suggests a complete reaction.[2] For quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) to identify any deletion sequences.

Q3: What are the primary reasons for incomplete coupling with a sterically hindered amino acid like this compound?

A3: Incomplete coupling of sterically hindered amino acids like this compound can be attributed to several factors:

  • Steric Hindrance: The bulky cyclohexyl side chain of CHA physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain.[3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, making the N-terminal amine inaccessible for coupling.[3]

  • Suboptimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid group of the hindered amino acid.[4]

  • Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the reactive sites.[4]

Q4: What are the most common capping reagents used after a failed coupling?

A4: The most widely used capping agent is acetic anhydride. It is typically used in a solution with a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). This mixture, often referred to as a "capping cocktail," effectively acetylates the unreacted N-terminal amines.[1]

Troubleshooting Guide for Failed this compound Coupling

This guide provides a systematic workflow to address incomplete coupling reactions with this compound.

Issue: A positive Kaiser test is observed after the initial coupling attempt with this compound.

A positive Kaiser test indicates the presence of unreacted primary amines, signifying an incomplete coupling. The following workflow should be followed:

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling (Recouple with fresh reagents) start->double_coupling First Action kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 switch_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HBTU) kaiser_test_2->switch_reagent Positive Test optimize_conditions Optimize Reaction Conditions (Increase time/temperature) kaiser_test_2->optimize_conditions Still Positive capping Cap Unreacted Amines (e.g., with Acetic Anhydride) kaiser_test_2->capping Persistent Positive Test proceed Proceed to Next Deprotection Step kaiser_test_2->proceed Negative Test switch_reagent->kaiser_test_2 optimize_conditions->kaiser_test_2 capping->proceed

A logical workflow for troubleshooting incomplete coupling of this compound.

Step-by-Step Troubleshooting:

  • Perform a Double Coupling: If the initial coupling is incomplete, the most direct first step is to perform a second coupling. Drain the reaction vessel, wash the resin thoroughly with DMF, and repeat the coupling step with a fresh solution of activated this compound and coupling reagents.

  • Switch to a More Potent Coupling Reagent: If a double coupling does not resolve the issue, consider using a more powerful coupling reagent. For sterically hindered amino acids, uronium/aminium salt-based reagents are generally more effective than carbodiimides.

  • Optimize Reaction Conditions: If the coupling remains incomplete, optimizing the reaction conditions can be beneficial. This may involve increasing the reaction time or moderately elevating the temperature. However, be cautious with increasing temperature as it can potentially lead to side reactions.

  • Cap Unreacted Amines: If the Kaiser test remains positive after attempting the above steps, it is recommended to cap the unreacted amines to prevent the formation of deletion peptides.[2]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

The following table summarizes the relative effectiveness of common coupling reagents for sterically hindered amino acids like this compound. The efficiency can be sequence-dependent, and optimization may be required.

Reagent ClassSpecific ReagentRelative Effectiveness for Hindered CouplingsNotes
Carbodiimide DCC/DIC + HOBtLow to ModerateCost-effective but generally less reactive for hindered couplings.[2]
Uronium/Aminium HBTU, HCTUHighOften considered highly effective for challenging couplings.[2]
Uronium/Aminium HATUVery HighGenerally provides the highest coupling efficiency for difficult sequences.[2]
Phosphonium PyBOPHighA good alternative to uronium/aminium salts.

Experimental Protocols

Protocol 1: Standard Capping of Unreacted Amines with Acetic Anhydride

This protocol describes a standard procedure for capping unreacted N-terminal amines on the peptide-resin after a failed coupling attempt.

Materials:

  • Peptide-resin with unreacted amines

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine

  • Reaction vessel with agitation capabilities

Procedure:

  • Washing: After the final unsuccessful coupling attempt, wash the peptide-resin thoroughly with DMF (3 times) to remove any residual coupling reagents.

  • Capping Solution Preparation: Prepare the capping solution. A common mixture is 20% acetic anhydride and 2% DIPEA in DMF.[2] Alternatively, a 1:1 volume ratio of acetic anhydride and pyridine can be used.[1]

  • Capping Reaction: Add the capping solution to the resin, ensuring all beads are fully submerged.

  • Incubation: Agitate the mixture for 30 minutes at room temperature.[1][2]

  • Final Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove all residual capping reagents and byproducts.[2]

  • Verification (Optional): A Kaiser test can be performed to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful capping.

G cluster_0 Capping Reaction Unreacted Amine Unreacted Amine Acetylated Amine (Capped) Acetylated Amine (Capped) Unreacted Amine->Acetylated Amine (Capped) Nucleophilic Attack Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylated Amine (Capped)

References

minimizing deletion sequences with BOC-DL-CHA-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of BOC-DL-CHA-OH (N-tert-Butoxycarbonyl-DL-3-cyclohexylalanine) in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on minimizing deletion sequences and other side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to incorporate in Solid-Phase Peptide Synthesis (SPPS)?

The primary challenges associated with this compound stem from two key factors:

  • Steric Hindrance: The bulky cyclohexyl side chain of cyclohexylalanine (CHA) significantly obstructs the coupling reaction. This steric hindrance can slow down or prevent the complete formation of the peptide bond, leading to a higher risk of deletion sequences in the final product.[1]

  • Use of a Racemic Mixture (DL): The "DL" designation indicates that the product is a racemic mixture of both the D and L enantiomers. When incorporated into a peptide chain containing other chiral amino acids, this will result in the formation of diastereomers. These diastereomeric peptides can be difficult to separate during purification due to their very similar properties.[1]

Q2: What are the primary consequences of incomplete coupling of this compound?

Incomplete coupling is a major contributor to the formation of deletion sequences. If the this compound does not completely react with the free N-terminus of the growing peptide chain, that unreacted portion will be capped in the subsequent step (if a capping step is used) or will continue to react in the next coupling cycle, resulting in a peptide that is missing the intended CHA residue.

Q3: How does the choice of coupling reagent impact the incorporation of this compound?

The choice of coupling reagent is critical when working with sterically hindered amino acids. Highly efficient and reactive coupling reagents are recommended to overcome the steric barrier. Reagents like HATU, HBTU, or COMU are often preferred as they can improve reaction rates and yields, thereby minimizing the occurrence of deletion sequences.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Presence of Deletion Sequences in Final Product Incomplete coupling of this compound.1. Double Coupling: Perform the coupling reaction for this compound twice before moving to the next deprotection step.[2] 2. Optimize Coupling Reagent: Switch to a more powerful coupling reagent like HATU or HCTU.[3] 3. Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagent. 4. Monitor Coupling Completion: Use a qualitative test (like the Kaiser test) to ensure the reaction has gone to completion before deprotection.[1]
Low Yield of the Target Peptide 1. Incomplete coupling leading to truncated sequences. 2. Peptide aggregation on the resin.1. Follow the recommendations for improving coupling efficiency. 2. Change Solvent: Switch to a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP) or use a solvent mixture (e.g., DCM/DMF/NMP).[1][3] 3. Introduce Chaotropic Salts: Add salts like LiCl to the coupling reaction to disrupt secondary structures and aggregation.[1]
Difficult Purification of the Final Product Co-elution of diastereomers due to the use of a DL-racemic mixture.1. Optimize HPLC Gradient: Use a shallower gradient over a longer run time to improve the resolution between diastereomers.[1] 2. Alternative Stationary Phase: Try a different HPLC column, for example, a C8 instead of a C18, or a different solvent system.[1]

Data Presentation: Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is crucial for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the characteristics of commonly used coupling reagents.

Coupling Reagent Relative Reactivity Key Advantages Considerations
HATU Very HighFast reaction times, highly effective for hindered couplings.[2]Higher cost, benzotriazole-based.[2]
HBTU HighGood balance of reactivity and stability.[2]Benzotriazole-based.
HCTU Very HighSimilar to HATU but often more cost-effective.Benzotriazole-based.
DIC/HOBt ModerateCost-effective and widely used.Can be slower for difficult couplings, risk of racemization can be higher under certain conditions.
COMU Very HighEffective for hindered couplings, can reduce racemization.[1]Higher cost.

Experimental Protocols

Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle for Coupling this compound

This protocol outlines a standard manual SPPS cycle for the incorporation of this compound onto a resin-bound peptide chain.

1. Resin Preparation:

  • Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

  • Wash the resin with N,N-Dimethylformamide (DMF) three times.

2. Boc Deprotection:

  • Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.

  • Treat the resin again with 50% TFA in DCM for 20-30 minutes.[1]

  • Wash the resin with DCM (3x), Isopropanol (2x), and DMF (3x).[1]

3. Neutralization:

  • Treat the resin with 5-10% N,N-Diisopropylethylamine (DIPEA) in DMF for 2 minutes. Repeat this step twice.[1]

  • Wash the resin with DMF (3x).

4. Coupling of this compound:

  • In a separate vessel, pre-activate this compound (3 equivalents) with a coupling reagent (e.g., HATU, 3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours. The reaction progress can be monitored using a ninhydrin (Kaiser) test.[4]

  • If the Kaiser test is positive after the initial coupling, a second coupling is recommended (double coupling).[2]

5. Capping (Optional but Recommended):

  • After the coupling step, any unreacted N-terminal amines can be permanently blocked by treating the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. This prevents the formation of deletion sequences in subsequent cycles.[2]

6. Washing:

  • Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualizations

G cluster_deprotection Boc Deprotection cluster_neutralization Neutralization cluster_coupling Coupling cluster_monitoring Monitoring & Capping deprotection_start Start with Boc-Peptide-Resin deprotection_step1 Treat with 50% TFA/DCM (2 min) deprotection_start->deprotection_step1 deprotection_step2 Treat with 50% TFA/DCM (20-30 min) deprotection_step1->deprotection_step2 deprotection_wash Wash with DCM, IPA, DMF deprotection_step2->deprotection_wash deprotection_end H₂N-Peptide-Resin (TFA Salt) deprotection_wash->deprotection_end neutralization_start Start with TFA Salt deprotection_end->neutralization_start neutralization_step Treat with 10% DIPEA/DMF (2x) neutralization_start->neutralization_step neutralization_wash Wash with DMF neutralization_step->neutralization_wash neutralization_end Neutral H₂N-Peptide-Resin neutralization_wash->neutralization_end coupling_reaction Add to Resin (2-4 hours) neutralization_end->coupling_reaction coupling_preactivation Pre-activate this compound with HATU/DIPEA coupling_preactivation->coupling_reaction kaiser_test Kaiser Test coupling_reaction->kaiser_test coupling_end Boc-CHA-Peptide-Resin kaiser_test->coupling_end Negative capping Capping (Acetic Anhydride) kaiser_test->capping Positive capping->coupling_end

Caption: Experimental workflow for a single coupling cycle of this compound in SPPS.

G cluster_causes Root Causes of Deletion Sequences cluster_solutions Strategies to Minimize Deletion Sequences steric_hindrance Steric Hindrance of CHA Side Chain problem Incomplete Coupling Reaction steric_hindrance->problem aggregation Peptide Aggregation on Resin aggregation->problem reagents Suboptimal Coupling Reagents/Conditions reagents->problem consequence Formation of Deletion Sequences problem->consequence double_coupling Double Coupling double_coupling->problem Mitigates strong_reagents Use High-Activity Reagents (e.g., HATU) strong_reagents->problem Mitigates chaotropic_agents Add Chaotropic Agents (e.g., LiCl) chaotropic_agents->aggregation Disrupts capping Capping of Unreacted Amines capping->consequence Prevents solvents Optimize Solvents (e.g., use NMP) solvents->aggregation Reduces

Caption: Logical diagram of causes and solutions for deletion sequences.

References

Technical Support Center: Purification of CHA-Peptide Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Cyclohexylalanine (CHA)-peptide diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are CHA-peptide diastereomers and why are they difficult to separate?

Cyclohexylalanine (CHA) is a synthetic amino acid used to introduce hydrophobicity and conformational rigidity into peptides.[1] Diastereomers are stereoisomers that are not mirror images of each other and arise when a peptide contains multiple chiral centers, such as the incorporation of both L- and D-amino acids.[2][3] The separation of CHA-peptide diastereomers is challenging because they often have very similar physicochemical properties, including hydrophobicity and charge, making them difficult to resolve using standard chromatographic techniques.[3][4]

Q2: What is the primary method for purifying CHA-peptide diastereomers?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and widely used method for the purification of peptides, including their diastereomers.[5][6][7][] This technique separates molecules based on their hydrophobicity.[6][7]

Q3: Can I use a standard C18 column to separate CHA-peptide diastereomers?

Yes, it is often possible to separate peptide diastereomers on a standard achiral stationary phase like a C18 column.[3][4][5] The subtle differences in the three-dimensional structures of diastereomers can lead to differential interactions with the stationary phase, allowing for separation.[3] Peptides containing a D-amino acid substitution, for instance, may elute earlier than their all-L counterparts.[3]

Q4: When should I consider using a chiral stationary phase (CSP)?

If separation on a standard C18 column is unsuccessful, a chiral stationary phase (CSP) is the next logical step.[4] CSPs are designed to have specific interactions with chiral molecules, leading to the differential retention of diastereomers.[9][10] Several types of CSPs are available, including those based on macrocyclic glycopeptides (e.g., teicoplanin-based phases) and cinchona alkaloids.[9][11]

Q5: What is the role of the mobile phase in separating diastereomers?

The mobile phase composition is critical for achieving separation. Key components include:

  • Organic Solvent (e.g., Acetonitrile): The concentration and gradient of the organic solvent directly impact the retention and elution of the peptides.[2][7]

  • Ion-Pairing Reagent (e.g., Trifluoroacetic Acid - TFA): TFA is commonly used to adjust the pH and interact with the peptides, which can improve peak shape and enhance separation.[]

  • pH: The pH of the mobile phase can influence the charge state of the peptides, affecting their interaction with the stationary phase and potentially improving resolution.[2]

Troubleshooting Guides

Problem 1: Co-elution of Diastereomers on a C18 Column

Symptom: A single, broad, or asymmetric peak is observed on the analytical HPLC, suggesting the presence of unresolved diastereomers.[4]

Potential Cause Recommended Solution
Insufficient Resolution Optimize the Gradient: Employ a shallower gradient to increase the separation window between the diastereomers.[4]
Adjust the Temperature: Varying the column temperature can alter the interaction kinetics between the peptides and the stationary phase, potentially improving resolution.[2]
Change the Organic Solvent: Switching from acetonitrile to another organic solvent like methanol can change the selectivity of the separation.[2]
Modify the Mobile Phase pH: Adjusting the pH can alter the ionization state of the peptides, which may lead to better separation.[2]
Similar Hydrophobicity Utilize a Chiral Stationary Phase (CSP): If optimization of the mobile phase on a C18 column fails, a CSP is recommended to exploit the chiral differences between the diastereomers for separation.[4][10]

Problem 2: Poor Peak Shape and Broadening

Symptom: Peaks are broad, tailing, or fronting, leading to poor resolution and inaccurate quantification.

Potential Cause Recommended Solution
Peptide Aggregation Use Organic Solvents for Dissolution: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before injecting it onto the column.[3]
Secondary Interactions with the Stationary Phase Optimize Ion-Pairing Reagent Concentration: Ensure the concentration of TFA (typically 0.1%) is consistent in both mobile phase A and B to maintain consistent ion pairing.[7]
Column Overload Reduce Sample Load: Inject a smaller amount of the peptide mixture to avoid overloading the column, which can lead to peak distortion.

Experimental Protocols

Protocol 1: RP-HPLC for Purity Assessment of CHA-Peptides

  • Objective: To determine the purity of a synthetic CHA-peptide and separate it from process-related impurities.[1]

  • Materials:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • CHA-peptide sample dissolved in Mobile Phase A[1]

  • Procedure:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

    • Inject 10-20 µL of the CHA-peptide sample.

    • Run a linear gradient. The increased hydrophobicity of Cha may require a shallower gradient or a higher final concentration of Mobile Phase B for efficient elution.[1]

    • Monitor the elution profile at 214 nm and 280 nm.

    • Integrate the peak areas to calculate the percentage purity of the CHA-peptide.[1]

Protocol 2: Purification of CHA-Peptide Diastereomers using a Chiral Stationary Phase

  • Objective: To separate CHA-peptide diastereomers that co-elute on a standard C18 column.

  • Materials:

    • HPLC system with a UV detector

    • Chiral Stationary Phase (CSP) column (e.g., Teicoplanin-based or Cinchona alkaloid-based)

    • Mobile Phase: As recommended by the CSP manufacturer. Often a polar organic or polar ionic mobile phase is used.[10]

    • CHA-peptide diastereomer mixture

  • Procedure:

    • Equilibrate the CSP column with the recommended mobile phase until a stable baseline is achieved.

    • Inject a small amount of the diastereomeric mixture to determine the retention times and resolution.

    • Optimize the mobile phase composition (e.g., by adjusting the ratio of organic solvent to buffer) to maximize the separation factor (α) between the diastereomer peaks.

    • Once optimal conditions are found, perform preparative injections to collect the separated diastereomers.

    • Analyze the collected fractions by analytical HPLC to confirm their purity.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Diastereomer Co-elution start Single, broad, or asymmetric peak on C18 column optimize_gradient Optimize Gradient (make it shallower) start->optimize_gradient adjust_temp Adjust Column Temperature optimize_gradient->adjust_temp change_solvent Change Organic Solvent (e.g., MeOH) adjust_temp->change_solvent adjust_ph Modify Mobile Phase pH change_solvent->adjust_ph check_resolution Is separation achieved? adjust_ph->check_resolution use_csp Switch to a Chiral Stationary Phase (CSP) check_resolution->use_csp No end_success Diastereomers Separated check_resolution->end_success Yes use_csp->end_success end_failure Consult further with technical support

Caption: Troubleshooting workflow for co-eluting CHA-peptide diastereomers.

Experimental_Workflow General Experimental Workflow for CHA-Peptide Purification synthesis Peptide Synthesis crude_analysis Analytical RP-HPLC of Crude Product synthesis->crude_analysis prep_hplc Preparative RP-HPLC (C18) crude_analysis->prep_hplc fraction_analysis Analyze Fractions by Analytical HPLC prep_hplc->fraction_analysis pool_pure Pool Pure Fractions fraction_analysis->pool_pure chiral_purification Chiral HPLC if needed fraction_analysis->chiral_purification Diastereomers not separated lyophilize Lyophilization pool_pure->lyophilize final_qc Final QC (Purity, MS) lyophilize->final_qc chiral_purification->fraction_analysis

References

Validation & Comparative

A Head-to-Head Comparison of BOC-DL-CHA-OH and Fmoc-DL-CHA-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of success, directly influencing coupling efficiency, peptide purity, and overall yield. This is particularly true when incorporating non-proteinogenic amino acids like DL-Cyclohexylalanine (CHA), which can impart unique structural and functional properties to a peptide. This guide provides an objective, data-driven comparison of two commonly used protected forms of this amino acid: BOC-DL-CHA-OH and Fmoc-DL-CHA-OH.

The choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies dictates the entire synthetic workflow. The Boc group, a cornerstone of early SPPS, is acid-labile, requiring repeated treatments with moderately strong acids for its removal.[1] In contrast, the Fmoc group is base-labile, cleaved under milder, orthogonal conditions, which has led to its widespread adoption in modern peptide synthesis.[2]

This comparison guide delves into the performance of this compound and Fmoc-DL-CHA-OH, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making an informed decision for their specific synthetic needs.

Data Presentation: A Quantitative Comparison

While direct, side-by-side experimental data for the same peptide containing DL-CHA is not extensively published, the following table summarizes the expected performance based on the well-established principles of Boc and Fmoc chemistries and the known challenges associated with sterically hindered amino acids like cyclohexylalanine.[3][4]

Performance MetricThis compound (Boc-SPPS)Fmoc-DL-CHA-OH (Fmoc-SPPS)Key Considerations
Coupling Efficiency Good to HighHigh to Very HighThe steric bulk of the cyclohexyl side chain can impede coupling.[3] Fmoc-SPPS often utilizes more potent coupling reagents, potentially leading to higher efficiency.
Deprotection Conditions Harsh (e.g., 25-50% TFA in DCM)Mild (e.g., 20% piperidine in DMF)The repetitive acid treatment in Boc-SPPS may be detrimental to sensitive residues in the peptide sequence.
Typical Crude Purity 60-85%70-90%Milder deprotection in Fmoc-SPPS generally results in fewer side products and higher crude purity.[5]
Final Cleavage Conditions Harsh (e.g., HF, TFMSA)Mild (e.g., TFA-based cocktails)Boc-SPPS requires specialized, hazardous equipment for final cleavage. Fmoc-SPPS uses more common and less harsh reagents.[6]
Potential Side Reactions Acid-catalyzed side reactions, tert-butylation of sensitive residues.[7]Aspartimide formation, diketopiperazine formation (especially at the dipeptide stage).[8]The choice of strategy can mitigate certain sequence-dependent side reactions.
Suitability for Hydrophobic Peptides Often preferredCan be challenging due to aggregationThe acidic deprotection steps in Boc-SPPS can help disrupt secondary structures and improve solvation of hydrophobic sequences.[1]

Experimental Protocols

The following are detailed methodologies for the key steps involved in the incorporation of this compound and Fmoc-DL-CHA-OH into a peptide sequence via SPPS.

Protocol 1: Boc-SPPS Cycle for this compound Incorporation

This protocol outlines a single coupling cycle using the Boc strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM

  • Coupling reagents: e.g., HBTU/HOBt or DIC/HOBt

  • Solvents: N,N-Dimethylformamide (DMF), DCM, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with the deprotection solution for 2 minutes and drain.

    • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[9]

    • Wash the resin with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with the neutralization solution for 2 minutes and drain. Repeat this step.

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add DIEA (6 equivalents) to the solution to begin activation.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. Monitor coupling completion with a ninhydrin (Kaiser) test.[9]

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: Fmoc-SPPS Cycle for Fmoc-DL-CHA-OH Incorporation

This protocol outlines a single coupling cycle using the Fmoc strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-DL-CHA-OH

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: e.g., HATU or HBTU

  • Base: DIEA

  • Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[3]

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 3-5 minutes and drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.[3]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-DL-CHA-OH (3-5 equivalents) and a coupling agent like HATU (2.9-4.5 equivalents) in DMF.[3]

    • Add DIEA (6-10 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.[3]

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours. Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Mandatory Visualization

The following diagrams illustrate the workflows and logical relationships of the Boc and Fmoc-SPPS strategies.

Boc_SPPS_Workflow start Start: Peptide-Resin deprotection Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DCM) deprotection->wash1 neutralization Neutralization (DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling of This compound wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 next_cycle Next Cycle or Final Cleavage wash3->next_cycle

Boc-SPPS Workflow for a Single Coupling Cycle.

Fmoc_SPPS_Workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of Fmoc-DL-CHA-OH wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Next Cycle or Final Cleavage wash2->next_cycle

Fmoc-SPPS Workflow for a Single Coupling Cycle.

Boc_vs_Fmoc_Comparison cluster_boc This compound (Boc-SPPS) cluster_fmoc Fmoc-DL-CHA-OH (Fmoc-SPPS) boc_deprotection Deprotection: Harsh Acid (TFA) boc_cleavage Final Cleavage: Harsh Acid (HF) boc_pros Pros: Good for hydrophobic peptides boc_cons Cons: Harsh conditions, potential side reactions fmoc_deprotection Deprotection: Mild Base (Piperidine) fmoc_cleavage Final Cleavage: Mild Acid (TFA) fmoc_pros Pros: Mild conditions, higher purity fmoc_cons Cons: Potential for aggregation

Logical Comparison of Boc and Fmoc Strategies.

References

Enhancing Peptide Longevity: A Comparative Guide to BOC-DL-CHA-OH and BOC-DL-Phe-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the engineering of stable, long-lasting peptides is a critical objective. The inherent susceptibility of peptides to rapid enzymatic degradation in vivo presents a significant hurdle to their therapeutic development. The strategic incorporation of non-canonical amino acids is a proven method to bolster peptide stability. This guide provides a detailed comparison of two key building blocks in this endeavor: BOC-DL-CHA-OH (Boc-DL-Cyclohexylalanine) and BOC-DL-Phe-OH (Boc-DL-Phenylalanine), focusing on their impact on the stability of the final peptide.

The primary difference between these two amino acid derivatives lies in their side chains: BOC-DL-Phe-OH possesses an aromatic phenyl group, while this compound features a saturated cyclohexyl group. This seemingly subtle structural variance has profound implications for a peptide's resistance to proteolytic enzymes, ultimately influencing its pharmacokinetic profile.

The Structural Advantage of Cyclohexylalanine for Enhanced Stability

The substitution of phenylalanine with cyclohexylalanine is a widely employed strategy to increase a peptide's metabolic stability. The bulky and sterically hindering nature of the cyclohexyl side chain acts as a shield, impeding the access of proteolytic enzymes to the adjacent peptide bonds. This steric hindrance disrupts the precise molecular recognition required for enzymatic cleavage, thereby slowing down the degradation process. The use of the D-isomers of these amino acids can further amplify this effect, as proteases are highly specific for L-amino acids.

Quantitative Comparison of Peptide Stability

While the stabilizing effect of cyclohexylalanine is well-documented, direct head-to-head quantitative comparisons for a single peptide synthesized with both this compound and BOC-DL-Phe-OH can vary depending on the peptide sequence and the specific proteolytic environment. However, studies on various peptide analogues consistently demonstrate a significant enhancement in stability with the CHA substitution.

For instance, the incorporation of L-Cyclohexylalanine into apelin-17 analogues has been shown to dramatically increase their plasma half-life compared to the native peptide containing phenylalanine.[1] This enhancement is a direct result of increased resistance to enzymatic degradation.

Below is a table summarizing the expected impact on peptide stability based on the incorporation of these amino acids.

ParameterPeptide with Phenylalanine (from BOC-DL-Phe-OH)Peptide with Cyclohexylalanine (from this compound)Rationale
Enzymatic Stability LowerSignificantly HigherThe bulky cyclohexyl group provides steric hindrance, preventing protease binding and cleavage.[2]
Plasma Half-life ShorterSignificantly LongerIncreased resistance to plasma proteases leads to a longer circulation time.[1]
Hydrophobicity HighHigherThe cyclohexyl group is more hydrophobic than the phenyl group, which can influence solubility and binding interactions.

Experimental Protocols for Assessing Peptide Stability

To empirically determine the stability of peptides synthesized using this compound and BOC-DL-Phe-OH, the following experimental protocols are commonly employed.

In Vitro Plasma Stability Assay

Objective: To determine the half-life of a peptide in plasma, which contains a complex mixture of proteases.

Materials:

  • Test peptide (synthesized with either CHA or Phe)

  • Human or animal plasma (e.g., from heparinized blood)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

  • Incubator or water bath at 37°C

  • High-performance liquid chromatography (HPLC) or LC-MS/MS system

Procedure:

  • Peptide Incubation: Dissolve the test peptide in PBS and add it to pre-warmed plasma to a final concentration (e.g., 10 µM).

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Quenching: Immediately mix the aliquot with an equal volume of cold quenching solution to precipitate plasma proteins and stop enzymatic activity.

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a suitable HPLC or LC-MS/MS method to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life (t₁/₂) by fitting the data to a first-order decay model.

Enzymatic Degradation Assay

Objective: To assess the stability of a peptide against a specific protease (e.g., trypsin, chymotrypsin).

Materials:

  • Test peptide

  • Specific protease (e.g., trypsin) in a suitable buffer

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • Incubator at 37°C

  • HPLC or LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer and the test peptide solution.

  • Initiate Reaction: Add the protease solution to the tube to start the reaction. The final concentrations of the peptide and enzyme should be optimized for the specific assay.

  • Time-Point Sampling: At defined intervals, withdraw aliquots of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing the quenching solution to inactivate the enzyme.

  • Analysis: Analyze the quenched samples by HPLC or LC-MS/MS to measure the decrease in the parent peptide peak and the appearance of degradation products.

  • Data Analysis: Calculate the rate of degradation by plotting the concentration of the intact peptide over time.

Visualizing the Rationale and Workflow

The following diagrams, created using the DOT language, illustrate the underlying principle of enhanced stability and the experimental workflow for its assessment.

cluster_phe Peptide with Phenylalanine cluster_cha Peptide with Cyclohexylalanine phe_peptide Phe-Peptide cleavage Cleavage Site Accessible protease_phe Protease degraded Degraded Peptide protease_phe->degraded Cleavage cha_peptide CHA-Peptide hindrance Steric Hindrance protease_cha Protease stable Stable Peptide protease_cha->stable No Cleavage

Caption: Mechanism of enhanced stability through steric hindrance.

start Synthesize Peptides (Phe- and CHA-variants) incubation Incubate with Plasma or Specific Protease at 37°C start->incubation sampling Collect Aliquots at Different Time Points incubation->sampling quenching Quench Reaction (e.g., add Acetonitrile/TFA) sampling->quenching centrifugation Centrifuge to Remove Precipitated Proteins quenching->centrifugation analysis Analyze Supernatant by HPLC or LC-MS/MS centrifugation->analysis data_analysis Calculate Half-Life (t₁/₂) and Degradation Rate analysis->data_analysis comparison Compare Stability of Phe- vs. CHA-Peptide data_analysis->comparison

Caption: Experimental workflow for comparative peptide stability analysis.

Conclusion

The choice between this compound and BOC-DL-Phe-OH in peptide synthesis has significant consequences for the stability of the final peptide product. The incorporation of cyclohexylalanine via this compound is a robust and effective strategy for enhancing resistance to enzymatic degradation, thereby prolonging the peptide's in vivo half-life. For researchers aiming to develop more durable peptide-based therapeutics, this compound represents a superior choice over BOC-DL-Phe-OH when proteolytic lability is a concern. The experimental protocols provided herein offer a framework for the quantitative validation of this stability enhancement in a laboratory setting.

References

The Conformational Influence of Cyclohexylalanine vs. Phenylalanine in Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of natural amino acids with their synthetic counterparts is a cornerstone of modern peptide drug design. This guide provides a comprehensive comparison of the structural and functional impacts of incorporating cyclohexylalanine (Cha) versus phenylalanine (Phe), two amino acids that differ by the saturation of their side-chain ring. This seemingly subtle modification has profound implications for peptide conformation, stability, and biological activity. Through an examination of experimental data from X-ray crystallography, circular dichroism, and metabolic stability assays, this document serves as a practical resource for researchers aiming to leverage the unique properties of cyclohexylalanine in their peptide-based therapeutics.

Structural and Conformational Impact: A Quantitative Comparison

The replacement of the aromatic phenyl group of phenylalanine with the aliphatic cyclohexyl group of cyclohexylalanine introduces significant changes to the local and global conformation of a peptide. The bulky, non-planar nature of the cyclohexyl ring restricts the conformational freedom of the peptide backbone, often leading to more defined secondary structures.[1]

A key strategy in peptide chemistry involves the substitution of Phenylalanine (Phe) with the non-canonical amino acid 3-Cyclohexyl-L-alanine (Cha) to enhance crystallization and influence the peptide's shape.[2] This substitution can significantly alter hydrophobic interactions and how the peptide packs in a crystal lattice due to Cha's bulky, non-polar cyclohexyl side chain.[2]

Table 1: Crystallographic Comparison of Cyclohexylalanine (Cha) and Phenylalanine (Phe) Residues

The following table summarizes key bond lengths and angles for a Cha residue in a β-hairpin derived from the Amyloid-β peptide (PDB ID: 7JXN) and a Phe residue in a peptide antigen (PDB ID: 2IGF).[2]

Parameter3-Cyclohexyl-L-alanine (7JXN)Phenylalanine (2IGF)
Bond Lengths (Å)
N - Cα1.461.47
Cα - C1.531.53
C - O1.251.25
Cα - Cβ1.541.53
Cβ - Cγ1.531.51
Bond Angles (°)
N - Cα - C110.5110.8
Cα - C - O120.7120.6
Cα - C - N(i+1)116.5116.4
Cα - Cβ - Cγ114.2113.8
Torsion Angles (°)
φ (C(i-1) - N - Cα - C)-139.7-157.9
ψ (N - Cα - C - N(i+1))138.9154.9
χ1 (N - Cα - Cβ - Cγ)-61.5-62.5

Note: The values from PDB entries 7JXN and 2IGF are representative examples and may vary slightly in different crystal structures.[2]

Impact on Secondary Structure: Insights from Circular Dichroism

Circular dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. The substitution of Phe with Cha has been shown to promote the formation of helical structures. The hydrophobic interactions of the cyclohexyl group can stabilize helical folds.

Table 2: Comparison of Helical Content in Peptides with and without Cyclohexyl-D-Ala

This table illustrates the impact of a single Cha substitution on the helicity of an alanine-rich peptide, as determined by CD spectroscopy.

Peptide SequenceModification% Helicity (Circular Dichroism)
Ac-AAAAKAAAAKAAAAK-NH2None (Alanine control)25%
Ac-A(Cha)AAKAAAAKAAAAK-NH2Single Cha substitution35%

Enhancement of Metabolic Stability

A primary driver for substituting natural amino acids is to improve a peptide's resistance to enzymatic degradation, thereby extending its half-life in biological systems.[3] Cyclohexylalanine, particularly its D-isomeric form, can act as a steric shield, hindering the approach of proteolytic enzymes.[4]

Table 3: In Vitro Plasma Half-Life of Apelin-13 and Apelin-17 Analogues

The following data demonstrates the dramatic increase in plasma half-life upon substitution of the C-terminal Phenylalanine with L-Cyclohexylalanine in apelin analogues.[3]

PeptideModificationPlasma Half-LifeFold Increase
Native Apelin-13L-Phenylalanine at C-terminus~1 min-
Modified Apelin-13L-Cyclohexylalanine at C-terminusUp to 40 minUp to 40x
Native Apelin-17L-Phenylalanine at C-terminus~1 min-
Modified Apelin-17L-Cyclohexylalanine at C-terminusUp to 340 minUp to 340x

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.

Materials:

  • Peptide sample (lyophilized)

  • Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette with a defined path length (e.g., 1 mm)

Procedure:

  • Sample Preparation: Dissolve the peptide in the buffer to a final concentration of approximately 100 μM. Prepare a corresponding buffer blank.

  • Instrument Setup: Set the CD spectropolarimeter to scan in the far-UV region (typically 190-260 nm).

  • Blank Measurement: Record the CD spectrum of the buffer blank to establish a baseline.

  • Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.

  • Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:

    • mdeg is the observed ellipticity in millidegrees

    • MRW is the mean residue weight (molecular weight / number of amino acids)

    • c is the concentration in mg/mL

    • l is the path length in cm

  • Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil from the mean residue ellipticity spectrum.

NMR Spectroscopy for 3D Structure Determination

Objective: To determine the three-dimensional structure of a peptide in solution.

Materials:

  • Peptide sample (1-2 mg)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent to a concentration of 1-2 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and signal dispersion.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify protons that are part of the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled (¹⁵N, ¹³C), to correlate protons with their directly attached heteroatoms.

  • Resonance Assignment: Sequentially assign all proton resonances to their respective amino acids in the peptide sequence using the TOCSY and NOESY data.

  • Restraint Generation: Extract distance restraints from the NOESY cross-peak intensities and dihedral angle restraints from coupling constants if available.

  • Structure Calculation: Use molecular modeling software (e.g., CYANA, Xplor-NIH) to calculate a family of 3D structures that satisfy the experimental restraints.

  • Structure Refinement and Validation: Refine the calculated structures and validate their quality using established metrics.

Proteolytic Stability Assay

Objective: To determine the half-life of a peptide in the presence of proteases.

Materials:

  • Peptide stock solution

  • Human serum or plasma, or a specific protease (e.g., trypsin)

  • Incubation buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • HPLC-MS system

Procedure:

  • Reaction Setup: Dilute the peptide stock solution in the incubation buffer to a final concentration (e.g., 100 µM). Add serum/plasma or the specific protease to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.

  • Analysis: Analyze the samples by HPLC-MS to quantify the amount of intact peptide remaining at each time point.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and determine the time required for 50% of the peptide to be degraded (t₁/₂).

Molecular Dynamics (MD) Simulation

Objective: To simulate the conformational dynamics of a peptide in a specific environment.

Materials:

  • High-performance computing resources

  • MD simulation software (e.g., GROMACS, AMBER)

  • Force field parameters for standard and non-standard amino acids

Procedure:

  • System Setup: Build the initial 3D structure of the peptide. Solvate the peptide in a box of water molecules and add ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the peptide coordinates.

  • Production Run: Run the simulation for a desired length of time (nanoseconds to microseconds) without restraints.

  • Trajectory Analysis: Analyze the resulting trajectory to study conformational changes, hydrogen bonding patterns, and other structural properties over time.

Visualization of a Biological Pathway Influenced by a Cha-Containing Peptide

Recent studies have shown that a cyclohexylalanine-containing α-helical amphipathic peptide can rescue mitochondrial dysfunction by specifically targeting cardiolipin, a key phospholipid of the inner mitochondrial membrane. The following diagram illustrates the proposed mechanism of action.

Mitochondrial_Rescue_by_Cha_Peptide Mechanism of Mitochondrial Rescue by a Cha-Containing Peptide cluster_membrane Inner Mitochondrial Membrane cluster_stress Mitochondrial Stress cluster_peptide Therapeutic Intervention cluster_outcome Functional Outcome Cardiolipin Cardiolipin IMM_Proteins Respiratory Chain Complexes Cardiolipin->IMM_Proteins stabilizes Mito_Function Restored Mitochondrial Function IMM_Proteins->Mito_Function leads to ROS ROS Cristae_Damage Cristae Remodeling ROS->Cristae_Damage induces Cristae_Damage->IMM_Proteins destabilizes Cha_Peptide Cha-Containing Peptide Cha_Peptide->Cardiolipin binds to Cha_Peptide->Cristae_Damage prevents ATP_Production Increased ATP Production Mito_Function->ATP_Production results in ROS_Reduction Reduced ROS Mito_Function->ROS_Reduction results in

Caption: Mitochondrial rescue by a Cha-peptide.

Conclusion

The substitution of phenylalanine with cyclohexylalanine is a potent strategy for modulating peptide conformation and enhancing metabolic stability. The increased hydrophobicity and steric bulk of the cyclohexyl group can enforce specific secondary structures, leading to improved target binding and biological activity. Furthermore, the enhanced resistance to proteolysis translates to a longer in vivo half-life, a critical attribute for peptide therapeutics. The data and protocols presented in this guide provide a solid foundation for the rational design and evaluation of cyclohexylalanine-containing peptides in drug discovery and development.

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Stability of Peptides Containing Cyclohexylalanine and Other Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle to their therapeutic development. The rapid degradation of these molecules by proteases in the body leads to a short in vivo half-life, limiting their efficacy. A key strategy to overcome this is the incorporation of non-natural amino acids. This guide provides a comparative analysis of the stability imparted by cyclohexylalanine (CHA) and other non-natural amino acids, supported by experimental data, detailed methodologies, and visual workflows to aid in the design of more robust peptide-based drugs.

The substitution of natural amino acids with synthetic counterparts is a powerful tool in medicinal chemistry to enhance the pharmacokinetic properties of peptide drug candidates. Among these, cyclohexylalanine (CHA), a synthetic analog of phenylalanine where the phenyl ring is replaced by a cyclohexyl group, has proven to be particularly effective in increasing metabolic stability.[1] This modification provides a steric shield that hinders the approach of proteolytic enzymes, thereby extending the peptide's half-life.[2]

Comparative Stability of Peptides with Non-Natural Amino Acids

The incorporation of non-natural amino acids can dramatically increase the resistance of peptides to enzymatic degradation. The following table summarizes the quantitative impact of various non-natural amino acids on peptide stability, with a focus on their half-life in plasma or serum.

Peptide/AnalogNon-Natural Amino AcidModificationAssay ConditionsHalf-Life (t½) / % IntactFold Increase in Half-LifeReference
Apelin-13L-Cyclohexylalanine (L-Cha)Substitution of PheHuman PlasmaUp to 40-fold longer than native~40x[3]
Apelin-17L-Cyclohexylalanine (L-Cha)Substitution of PheHuman PlasmaUp to 340-fold longer than native~340x[3]
Somatostatin AnalogD-Tryptophan (D-Trp)L-Trp to D-Trp substitutionHuman Plasma~1.5 hours (vs. minutes for native)-[4]
Met-enkephalin Analog(Z)CF=CHψ[(Z)CF=CH] bond mimicHuman Plasma68% intact after 4 hours (vs. t½ of 12 min)>20x[4]
hECP30 AnalogD-Ornithine (D-Orn), D-Proline (D-Pro)L-amino acid to D-amino acid substitutionNot specified>480 minutes~30x[4]
Tachyplesin I (TPI)D-amino acidsAll L-amino acids replaced with D-amino acidsHuman Serum>80% intact after 2 hours (vs. ~20% for native)-[5]
Hypothetical PeptideN,N-Dimethyl-L-ValineN-methylationHuman Serum (in vitro)~18 hours (vs. ~0.8 hours for unmodified)~22.5x[6]

Experimental Protocols

A standardized approach to assessing peptide stability is crucial for comparing the efficacy of different modifications. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Peptide Stability Assay in Human Plasma/Serum

This assay evaluates the resistance of a peptide to degradation by proteases present in plasma or serum.

Materials:

  • Synthesized peptide (with and without non-natural amino acid modification)

  • Human plasma or serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile (ACN) with 1% Trifluoroacetic acid (TFA))

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Peptide Incubation: Dissolve the peptide in PBS and add it to pre-warmed human plasma or serum to a final concentration (e.g., 100 µg/mL). Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding the quenching solution to the aliquot. Vortex the sample vigorously.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated plasma proteins.

  • Analysis: Carefully collect the supernatant containing the remaining peptide and analyze it by RP-HPLC. The amount of intact peptide is quantified by integrating the corresponding peak area in the chromatogram.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero. The half-life (t½) of the peptide is then determined by fitting the data to a one-phase decay model.

  • Fragment Identification (Optional): Use LC-MS to identify the degradation products and determine the cleavage sites.

Visualizing Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Peptide Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation Peptide Synthesized Peptide (Modified & Unmodified) Incubate Incubate at 37°C Peptide->Incubate Plasma Human Plasma/Serum Plasma->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Agitation Quench Stop Reaction (e.g., TCA, ACN) Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC LCMS Identify Fragments by LC-MS Centrifuge->LCMS Quantify Quantify Intact Peptide HPLC->Quantify HalfLife Calculate Half-Life (t½) LCMS->HalfLife Quantify->HalfLife

Workflow for Peptide Stability Assay

apelin_signaling Apelin/APJ Signaling Pathway in Cardioprotection cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Cascade cluster_cellular Cellular Response Apelin Apelin Analog (e.g., with CHA) APJ APJ Receptor Apelin->APJ Binds PLC PLC APJ->PLC Activates PI3K PI3K APJ->PI3K Activates MEK12 MEK1/2 APJ->MEK12 Activates PKC PKC PLC->PKC NOS eNOS PKC->NOS mitoKATP mitoKATP Channels PKC->mitoKATP PI3K->NOS PI3K->mitoKATP MEK12->NOS MEK12->mitoKATP Cardioprotection Cardioprotection NOS->Cardioprotection NO production mitoKATP->Cardioprotection

References

Differentiating Peptide Diastereomers: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of peptide diastereomers is a critical challenge. The subtle differences in stereochemistry can significantly impact a peptide's biological activity, efficacy, and safety. This guide provides a comprehensive comparison of analytical methods for differentiating peptide diastereomers, with a focus on the use of chiral HPLC additives (CHA). We present supporting experimental data, detailed methodologies, and a decision-making framework to assist in selecting the most appropriate technique for your research needs.

The separation of peptide diastereomers, which differ in the configuration of at least one but not all chiral centers, poses a significant analytical challenge due to their identical mass and similar physicochemical properties. This guide explores various analytical techniques, comparing their performance in terms of resolution, sensitivity, and applicability.

Comparison of Analytical Methods

The selection of an appropriate analytical method for differentiating peptide diastereomers depends on several factors, including the complexity of the sample, the required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) is a predominant technique, often employing either chiral mobile phase additives (CHA) or chiral stationary phases (CSPs).[1] Capillary Electrophoresis (CE) and advanced Mass Spectrometry (MS) techniques offer alternative and sometimes complementary approaches.

Table 1: Qualitative Comparison of Analytical Methods for Peptide Diastereomer Differentiation

MethodPrincipleAdvantagesDisadvantages
HPLC with Chiral Mobile Phase Additives (CHA) Forms transient diastereomeric complexes between the peptide and a chiral additive in the mobile phase, which are then separated on an achiral stationary phase.[2]Cost-effective (uses standard achiral columns), versatile (different additives can be screened).Method development can be time-consuming, potential for ion suppression in MS detection with some additives.
HPLC with Chiral Stationary Phases (CSPs) Utilizes a stationary phase with a chiral selector that interacts differently with the peptide diastereomers, leading to separation.High selectivity and resolution often achievable, well-established for a wide range of chiral compounds.[3]CSPs can be expensive, may have limited loading capacity, and a specific CSP may not be suitable for all peptides.
Reversed-Phase HPLC (RP-HPLC) on Achiral Phases Can sometimes resolve diastereomers due to differences in their three-dimensional structure affecting their interaction with the stationary phase.[4]Readily available instrumentation and columns, straightforward method development.Not universally applicable for all diastereomers, resolution may be limited.
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in an electric field, which can be influenced by subtle differences in size and charge of diastereomers.[5]High separation efficiency, requires very small sample volumes, complementary selectivity to HPLC.[6]Lower loading capacity compared to HPLC, can be less robust for complex matrices.
Mass Spectrometry (MS) with Advanced Fragmentation Techniques like Electron Activated Dissociation (EAD) can produce diagnostic fragment ions that differentiate isomers based on their structure.[7][8]Highly sensitive and specific, can differentiate isomers that are not chromatographically resolved.[9]Requires specialized instrumentation, may not provide baseline separation for quantification without prior chromatographic separation.

Quantitative Performance Data

Obtaining directly comparable quantitative data across different platforms and for a wide range of peptide diastereomers is challenging due to the variability in experimental conditions and the specific nature of each separation. However, we can highlight specific examples from the literature to illustrate the potential performance of these methods.

Table 2: Example Quantitative Data for Peptide Diastereomer Separation

Analytical MethodPeptide DiastereomersResolution (Rs)Analysis TimeReference
HPLC with CHA Various di- and tripeptidesFull resolution for 14 out of 21 tested peptidesNot specifiedN/A
RP-HPLC on C8 Column α-helical peptide analogs with Ile stereoisomersBaseline separation~20 min[4]
CE-TIMS-MS Leucine enkephalin vs. [d-Leu⁵]-enkephalin82% separation (Rs = 1.80)Not specified[10]
MS (EAD) Isomeric deamidation species of a synthetic peptideDifferentiation of co-eluting isomersN/A[9]

Note: The resolution values and analysis times are highly dependent on the specific peptide, chiral selector, and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful separation of peptide diastereomers. Below are representative methodologies for key techniques.

Protocol 1: Differentiating Peptide Diastereomers using HPLC with Chiral Mobile Phase Additives (CHA)

This protocol outlines a general approach for separating peptide diastereomers on a standard achiral HPLC column by introducing a chiral additive to the mobile phase.

1. Materials:

  • HPLC system with UV or MS detector
  • Achiral reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Chiral Mobile Phase Additive (e.g., a cyclodextrin derivative, a chiral crown ether, or a macrocyclic antibiotic) at a concentration of 1-10 mM in Mobile Phase A.
  • Peptide diastereomer sample dissolved in Mobile Phase A/B mixture.

2. Method:

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.
  • Injection: Inject 10-20 µL of the peptide sample.
  • Gradient Elution: Apply a linear gradient of Mobile Phase B (e.g., 5% to 60% B over 30 minutes).
  • Flow Rate: Maintain a constant flow rate (e.g., 1.0 mL/min).
  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm) or a mass spectrometer.
  • Optimization: If separation is not achieved, systematically vary the type and concentration of the chiral additive, the gradient profile, and the column temperature.

Protocol 2: Analysis of Peptide Diastereomers by Capillary Electrophoresis (CE)

This protocol provides a general procedure for the separation of peptide diastereomers using a capillary electrophoresis system.

1. Materials:

  • Capillary Electrophoresis system with a UV or MS detector
  • Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm length)
  • Background Electrolyte (BGE): e.g., 50 mM phosphate buffer, pH 2.5. Chiral selectors (e.g., cyclodextrins) can be added to the BGE to enhance separation.
  • Peptide diastereomer sample dissolved in water or BGE.

2. Method:

  • Capillary Conditioning: Condition the capillary by flushing with 1 M NaOH, water, and finally the BGE.
  • Sample Injection: Inject the sample using hydrodynamic or electrokinetic injection.
  • Separation: Apply a separation voltage (e.g., 20-30 kV).
  • Detection: Monitor the migration of the diastereomers using a UV detector or a mass spectrometer.
  • Optimization: Optimize the separation by adjusting the BGE composition (pH, concentration, additives), separation voltage, and capillary temperature.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflow for CHA-based HPLC and a decision-making guide for method selection.

CHA_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Peptide Diastereomers HPLC Inject Sample into HPLC System Sample->HPLC MP_A Prepare Mobile Phase A (Aqueous + Acid) CHA_Prep Dissolve Chiral Additive in Mobile Phase A MP_A->CHA_Prep MP_B Prepare Mobile Phase B (Organic + Acid) MP_B->HPLC CHA_Prep->HPLC Column Separation on Achiral Column HPLC->Column Detector Detection (UV/MS) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Analyze Resolution & Quantify Diastereomers Chromatogram->Analysis

Workflow for differentiating peptide diastereomers using CHA-HPLC.

Method_Selection Start Need to Separate Peptide Diastereomers? Chromatography Is Chromatographic Separation Required? Start->Chromatography HPLC_CE HPLC or CE? Chromatography->HPLC_CE Yes MS_Direct Direct MS Analysis Sufficient? Chromatography->MS_Direct No CHA_CSP CHA or CSP? HPLC_CE->CHA_CSP HPLC Use_CE Use Capillary Electrophoresis HPLC_CE->Use_CE CE Use_CHA Use HPLC with Chiral Mobile Phase Additive CHA_CSP->Use_CHA Cost-effective & Versatile Use_CSP Use HPLC with Chiral Stationary Phase CHA_CSP->Use_CSP High Selectivity Needed MS_Direct->Chromatography No, need quantification of separated peaks Use_MS Use Advanced MS (e.g., EAD) MS_Direct->Use_MS Yes

Decision guide for selecting an analytical method.

Conclusion

The differentiation of peptide diastereomers is a multifaceted analytical challenge that requires careful consideration of the available techniques. While HPLC with chiral mobile phase additives offers a versatile and cost-effective starting point, other methods such as chiral stationary phase HPLC, capillary electrophoresis, and advanced mass spectrometry provide powerful alternatives with distinct advantages. By understanding the principles, strengths, and limitations of each method, and by following detailed experimental protocols, researchers can confidently select and implement the most suitable approach for their specific peptide analysis needs, ultimately ensuring the quality and efficacy of their therapeutic candidates.

References

The Impact of Cyclohexylalanine Substitution on Receptor Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of natural amino acids with non-canonical counterparts is a cornerstone of modern peptide-based drug design. Among these, cyclohexylalanine (Cha), a synthetic analog of phenylalanine (Phe) where the aromatic phenyl ring is replaced by a saturated cyclohexyl group, has emerged as a critical tool for enhancing the therapeutic potential of peptides.[1] This modification is primarily employed to increase metabolic stability and, consequently, the in-vivo half-life of peptide drugs by conferring resistance to enzymatic degradation.[1] However, this structural alteration can also significantly influence a peptide's binding affinity and selectivity for its target receptor. This guide provides a comparative analysis of the effects of cyclohexylalanine substitution on receptor binding affinity, supported by experimental data, detailed protocols, and pathway visualizations.

Apelin Receptor (APJR)

The apelin receptor, a G-protein coupled receptor (GPCR), is a promising therapeutic target for cardiovascular diseases.[2] Native apelin peptides, however, are rapidly degraded in vivo, limiting their clinical utility.[3] The incorporation of L-cyclohexylalanine has been a successful strategy to develop more stable apelin analogues.[1][3]

Comparative Binding Affinity Data

Studies on modified apelin analogues have demonstrated that the substitution of phenylalanine with L-cyclohexylalanine can result in maintained or even improved binding affinity for the apelin receptor, coupled with a significant increase in plasma half-life. While direct side-by-side comparisons of Ki or pKi values for identical peptides differing only by a Phe to Cha substitution are not always detailed in single reports, the available data indicates that Cha-containing analogues are potent and competitive ligands.

Peptide/AnalogueModificationReceptor Binding Affinity (pKi)Plasma Half-lifeReference
Native Apelin-13Contains PhenylalanineHigh Affinity (specific pKi not provided in direct comparison)< 5 minutes[1][3]
Modified Apelin-13 AnalogueL-Cyclohexylalanine substitutionMaintained Competitive BindingUp to 40-fold increase[1]
ACE2-Resistant Apelin-13 Analogue-8.70 ± 0.06-[3]
NEP-Stabilized Apelin-13 Analogue-10.00 ± 0.17-[3]
Pyr-1-apelin-13 Analogues (3-5)Contain L-Cyclohexylalanine and/or L-HomoarginineShowed improved competitive binding vs radioligand-[3]
ACE2-Resistant Apelin-17 Analogue-9.72 ± 0.01-[3]
NEP-Stabilized Apelin-17 Analogue-9.35 ± 0.09-[3]
Apelin-17 Analogues (8-13)Contain L-Cyclohexylalanine and/or L-HomoarginineComparable pKi values to stabilized analoguesUp to 340-fold increase[2][3]
Experimental Protocol: Radioligand Competition Binding Assay for Apelin Receptor

This protocol describes a common method for determining the binding affinity (Ki) of a test compound for the apelin receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells stably expressing the human apelin receptor.

  • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.[4]

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Subject the resulting supernatant to ultracentrifugation to pellet the cell membranes.

  • Resuspend the membrane pellet in a storage buffer (e.g., lysis buffer with 10% sucrose) and store at -80°C.[5]

2. Binding Reaction:

  • In a 96-well plate, incubate the membrane preparation (3-20 µg protein per well) with a fixed concentration of a radiolabeled apelin ligand, such as [¹²⁵I]-[Pyr¹]apelin-13 (typically at a concentration close to its Kd value, e.g., 0.1 nM).[3][4][6]

  • Add varying concentrations of the unlabeled test compound (e.g., the cyclohexylalanine-containing apelin analogue).

  • For total binding, omit the test compound.

  • For non-specific binding, add a high concentration (e.g., 1-5 µM) of an unlabeled, high-affinity apelin receptor ligand like [Pyr¹]apelin-13.[4]

  • Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[5]

3. Separation and Counting:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI). This separates the membrane-bound radioligand from the free radioligand.[5]

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Dry the filters and measure the retained radioactivity using a gamma counter.[5]

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Apelin Receptor Signaling Pathway

Apelin_Signaling Apelin Apelin / Cha-Analogue APJR Apelin Receptor (APJR) Apelin->APJR G_protein Gαi/Gαq APJR->G_protein activates PLC PLC G_protein->PLC activates PI3K PI3K G_protein->PI3K activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates Cell_Response Cellular Responses (e.g., Vasodilation, Proliferation) Ca_release->Cell_Response ERK ERK1/2 PKC->ERK activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates NO NO Production eNOS->NO produces NO->Cell_Response ERK->Cell_Response NK1_Signaling SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Gq_protein Gαq/11 NK1R->Gq_protein activates PLC PLC Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release releases Ca_release->PKC co-activates Cell_Response Cellular Responses (e.g., Neuronal Excitation, Inflammation) PKC->Cell_Response Menin_MLL_Signaling Menin Menin Menin_MLL_Complex Menin-MLL Complex Menin->Menin_MLL_Complex MLL MLL Fusion Protein MLL->Menin_MLL_Complex Chromatin Chromatin Menin_MLL_Complex->Chromatin binds to HOX_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->HOX_Genes at promoters of Transcription Aberrant Gene Transcription HOX_Genes->Transcription leads to Leukemogenesis Leukemogenesis Transcription->Leukemogenesis drives Inhibitor Menin-MLL Inhibitor Inhibitor->Menin blocks interaction with MLL

References

A Head-to-Head Battle of Bulky Building Blocks: BOC-DL-CHA-OH vs. BOC-DL-tert-leucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of non-natural amino acids is a critical step in the design of novel peptide-based therapeutics. These unique building blocks can significantly enhance the stability, conformation, and biological activity of peptides. This guide provides a detailed comparison of two sterically hindered, Boc-protected amino acids: BOC-DL-Cyclohexylalanine (BOC-DL-CHA-OH) and BOC-DL-tert-leucine, offering insights into their performance in synthetic applications.

The incorporation of bulky amino acids like Cyclohexylalanine (CHA) and tert-leucine is a well-established strategy to create peptidomimetics with improved pharmacological properties. The steric hindrance provided by their side chains can protect the peptide backbone from enzymatic degradation and constrain its conformation, potentially leading to higher receptor affinity and selectivity. However, this same steric bulk presents challenges during the chemical synthesis of the peptide.

Performance in Peptide Synthesis: A Comparative Analysis

While direct, side-by-side comparative studies detailing the quantitative performance of this compound and BOC-DL-tert-leucine are not extensively documented in publicly available literature, we can infer their relative performance based on studies of sterically hindered amino acids in peptide synthesis. The primary challenges in incorporating these residues are coupling efficiency and the potential for racemization.

ParameterThis compound (Cyclohexylalanine derivative)BOC-DL-tert-leucine (tert-leucine derivative)Key Considerations
Steric Hindrance HighVery HighThe tert-butyl group of tert-leucine is generally considered more sterically demanding than the cyclohexyl group of CHA.
Coupling Efficiency Generally lower than non-hindered amino acids. Requires optimized coupling protocols.Expected to be lower than this compound under identical conditions due to greater steric bulk.[1]The use of potent coupling reagents and longer reaction times are often necessary for both.[2]
Potential for Racemization Lower, due to the β-branched nature of the side chain.Lower, due to the β-branched nature of the side chain.Racemization is a general concern in peptide synthesis, particularly with certain coupling reagents and basic conditions.[3][4] However, β-branched amino acids are generally less prone to racemization.
Impact on Peptide Structure Induces conformational rigidity and can promote specific secondary structures.[5]Known to favor extended or semi-extended conformations in peptides.The choice between CHA and tert-leucine can be used to fine-tune the desired peptide conformation.
Applications in Drug Discovery Used in the synthesis of somatostatin analogs and other bioactive peptides to enhance stability and receptor binding.[5]Incorporated into various therapeutic candidates, including protease inhibitors, to improve their metabolic stability and pharmacokinetic profile.Both are valuable tools for creating more drug-like peptides.

Experimental Protocols: Strategies for Incorporating Sterically Hindered Amino Acids

The successful incorporation of this compound and BOC-DL-tert-leucine into a growing peptide chain relies on robust coupling methodologies. Standard solid-phase peptide synthesis (SPPS) protocols often require modification to overcome the steric hindrance.

General Protocol for Coupling Sterically Hindered BOC-Amino Acids in SPPS

This protocol outlines a generalized approach for the manual solid-phase synthesis of a peptide containing a sterically hindered amino acid using BOC chemistry.

Materials:

  • Appropriate solid-phase resin (e.g., Merrifield resin)

  • BOC-protected amino acids (including this compound or BOC-DL-tert-leucine)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Scavengers (e.g., triisopropylsilane) for cleavage

Procedure:

  • Resin Swelling: The resin is swollen in an appropriate solvent like DCM or DMF.

  • BOC Deprotection: The BOC protecting group of the resin-bound amino acid is removed using a solution of TFA in DCM (typically 25-50%).[6]

  • Neutralization: The resin is neutralized with a base, such as a solution of DIEA in DMF.[6]

  • Amino Acid Coupling:

    • The sterically hindered BOC-amino acid (e.g., this compound or BOC-DL-tert-leucine) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF.[2]

    • The activated amino acid solution is then added to the resin.

    • The coupling reaction is allowed to proceed for an extended period (e.g., 2-4 hours or overnight) to ensure maximum efficiency.[2] A second coupling (double coupling) may be necessary.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., HF or a TFA/scavenger mixture).

  • Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Conceptual Workflow: Synthesis of a Somatostatin Analog

The synthesis of somatostatin analogs, such as octreotide, often involves the incorporation of unnatural amino acids to enhance their therapeutic properties. The following diagram illustrates a conceptual workflow for the solid-phase synthesis of a hypothetical somatostatin analog where a natural amino acid is replaced by either this compound or BOC-DL-tert-leucine.

Conceptual Workflow: SPPS of a Somatostatin Analog cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Unnatural_AA Incorporation of Unnatural Amino Acid cluster_Final_Steps Final Steps Resin Start: Resin Support Deprotection_1 BOC Deprotection (TFA/DCM) Resin->Deprotection_1 Neutralization_1 Neutralization (DIEA/DMF) Deprotection_1->Neutralization_1 Coupling_1 Couple BOC-AA-1 Neutralization_1->Coupling_1 Wash_1 Wash Coupling_1->Wash_1 Deprotection_2 BOC Deprotection Wash_1->Deprotection_2 Repeat n times Neutralization_2 Neutralization Deprotection_2->Neutralization_2 Coupling_2 Couple BOC-AA-n Neutralization_2->Coupling_2 Wash_2 Wash Coupling_2->Wash_2 Couple_Unnatural Couple this compound or BOC-DL-tert-leucine (Extended time, potent coupling agent) Wash_2->Couple_Unnatural Cleavage Cleavage from Resin & Side-chain Deprotection Couple_Unnatural->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization

Caption: A generalized workflow for the solid-phase synthesis of a somatostatin analog incorporating a sterically hindered unnatural amino acid.

Signaling Pathway Implication: Somatostatin Receptor Activation

Somatostatin and its analogs exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). The incorporation of unnatural amino acids like CHA or tert-leucine can influence the binding affinity and signaling pathway activation. The primary signaling pathway for SSTRs involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Simplified Somatostatin Receptor Signaling Pathway Somatostatin_Analog Somatostatin Analog (with CHA or tert-Leucine) SSTR Somatostatin Receptor (SSTR) Somatostatin_Analog->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of hormone secretion) PKA->Cellular_Response Phosphorylates targets leading to

Caption: A simplified diagram of the canonical signaling pathway activated by somatostatin analogs upon binding to their receptors.

Conclusion

Both this compound and BOC-DL-tert-leucine are valuable reagents for the synthesis of peptidomimetics with enhanced stability and defined conformations. The choice between the two will depend on the specific design goals of the target peptide. BOC-DL-tert-leucine, with its greater steric bulk, may pose more significant synthetic challenges but could also offer greater proteolytic resistance and a more constrained conformational profile. In contrast, this compound provides a balance of steric hindrance and synthetic accessibility. For both amino acids, the use of optimized coupling protocols with potent activating reagents and extended reaction times is crucial for achieving satisfactory yields in solid-phase peptide synthesis. Further head-to-head comparative studies are warranted to provide more definitive quantitative data on their relative performance.

References

Unveiling the Structural Impact of Cyclohexylalanine in Peptides: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the substitution of natural amino acids with non-canonical counterparts is a powerful strategy to enhance peptide stability, conformation, and therapeutic potential. This guide provides an in-depth comparative analysis of the crystallographic structures of peptides containing cyclohexylalanine (CHA), a synthetic amino acid, versus those with its natural aromatic analog, phenylalanine (Phe). By examining key structural parameters and detailing experimental protocols, this document serves as a valuable resource for understanding the profound influence of CHA on peptide architecture.

The incorporation of CHA, with its bulky and hydrophobic cyclohexyl side chain, can significantly alter intermolecular interactions within a crystal lattice, often facilitating the growth of high-quality crystals suitable for X-ray diffraction.[1] This guide will delve into the crystallographic data of a CHA-containing peptide derived from the Amyloid-β peptide, comparing it with a phenylalanine-containing peptide to highlight the structural differences and advantages conferred by this substitution.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a CHA-containing peptide (PDB ID: 7JXN) and a Phe-containing peptide antigen (PDB ID: 2IGF). This quantitative data provides a clear comparison of their solid-state structures.

ParameterCHA-Containing Peptide (7JXN)Phe-Containing Peptide (2IGF)
Resolution (Å) 2.002.80
Space Group P 1 21 1P 61 2 2
Unit Cell Dimensions (Å) a=23.88, b=32.21, c=29.67a=83.30, b=83.30, c=179.50
Unit Cell Angles (˚) α=90.00, β=109.19, γ=90.00α=90.00, β=90.00, γ=120.00

Experimental Protocols

The determination of peptide crystal structures is a meticulous process that involves several key stages, from synthesis to data analysis. The following is a generalized protocol for the structural analysis of CHA-containing peptides by X-ray crystallography.

I. Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): The CHA-containing peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%, which is crucial for successful crystallization.[2]

  • Verification: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.

II. Peptide Crystallization

The hanging drop vapor diffusion method is a commonly used technique for peptide crystallization.[1][3][4]

  • Peptide Solution Preparation: The purified peptide is dissolved in a suitable buffer (e.g., ultrapure water or a low-molarity buffer) to a concentration of 5-20 mg/mL.

  • Crystallization Screen Setup:

    • A 24-well crystallization plate is prepared with 500 µL of various reservoir solutions (containing different precipitants like PEG, salts, and buffers at varying pH) in each well.

    • A 1-2 µL drop of the peptide solution is mixed with an equal volume of the reservoir solution on a siliconized glass coverslip.

  • Incubation: The coverslip is inverted and sealed over the corresponding well of the crystallization plate. The plate is then incubated at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Growth Monitoring: The drops are periodically monitored under a microscope for the formation of crystals. This process can take anywhere from a few days to several weeks.[1]

III. X-ray Diffraction Data Collection and Structure Determination
  • Crystal Harvesting: Once suitable crystals have grown (typically 0.1-0.2 mm in size), they are carefully harvested from the drop using a small loop.

  • Cryo-protection: The crystal is briefly soaked in a cryoprotectant solution to prevent ice formation during data collection.

  • Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, often at a synchrotron source. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.

  • Structure Solution and Refinement: The phase information is determined, and an initial electron density map is calculated. A model of the peptide is built into the electron density map and refined to best fit the experimental data.

  • Validation and Deposition: The final structure is validated for its geometric quality and deposited in the Protein Data Bank (PDB).

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow for peptide crystallography and a key signaling pathway relevant to the function of the amyloid-beta derived peptide.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Determination synthesis Solid-Phase Peptide Synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification (>95%) cleavage->purification verification Mass Spectrometry purification->verification prep Prepare Peptide Solution (5-20 mg/mL) verification->prep screen Hanging Drop Vapor Diffusion Screen prep->screen incubation Incubation (Constant Temperature) screen->incubation monitoring Monitor Crystal Growth incubation->monitoring harvest Crystal Harvesting & Cryo-protection monitoring->harvest data_collection X-ray Data Collection (Synchrotron) harvest->data_collection processing Data Processing data_collection->processing solution Structure Solution & Refinement processing->solution validation Validation & PDB Deposition solution->validation

A generalized workflow for peptide X-ray crystallography.

app_processing_pathway cluster_membrane Cell Membrane cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase beta_secretase β-secretase APP->beta_secretase sAPPalpha sAPPα (soluble) alpha_secretase->sAPPalpha CTF83 C83 fragment alpha_secretase->CTF83 gamma_secretase_alpha γ-secretase CTF83->gamma_secretase_alpha p3 p3 peptide gamma_secretase_alpha->p3 AICD_alpha AICD gamma_secretase_alpha->AICD_alpha sAPPbeta sAPPβ (soluble) beta_secretase->sAPPbeta CTF99 C99 fragment beta_secretase->CTF99 gamma_secretase_beta γ-secretase CTF99->gamma_secretase_beta Abeta Amyloid-β (Aβ) peptides gamma_secretase_beta->Abeta AICD_beta AICD gamma_secretase_beta->AICD_beta

Processing of Amyloid Precursor Protein (APP).

Broader Impact of CHA Incorporation

Beyond the specific example detailed above, the incorporation of CHA into other peptide scaffolds, such as α-helical amphipathic peptides, has been shown to be a promising strategy. For instance, CHA-containing peptides have been designed to target cardiolipin in the inner mitochondrial membrane, leading to the rescue of mitochondrial dysfunction. While a crystal structure for this specific peptide is not yet publicly available, this research highlights the versatility of CHA in designing peptides with tailored therapeutic functions.

References

Validating the Incorporation of BOC-DL-CHA-OH by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise and unambiguous validation of amino acid incorporation is paramount. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for confirming the successful incorporation of N-α-t-Boc-β-cyclohexyl-L-alanine (BOC-DL-CHA-OH), a non-proteinogenic amino acid. Experimental data and detailed protocols are provided to support the objective comparison.

Mass Spectrometry: The Gold Standard for Unambiguous Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier and most definitive method for validating the incorporation of this compound into a peptide sequence.[1] Its high sensitivity and specificity allow for the precise determination of the peptide's molecular weight and the exact location of the incorporated amino acid.

Upon successful incorporation, the mass of the peptide will increase by the mass of the this compound residue. The molecular weight of this compound is 271.35 g/mol . Therefore, the expected mass shift in the peptide will correspond to this value minus the mass of a water molecule (18.02 g/mol ) that is lost during peptide bond formation.

Tandem mass spectrometry (MS/MS) provides further confirmation by fragmenting the peptide and analyzing the resulting fragment ions. A characteristic and diagnostic fragmentation for a peptide containing a Boc-protected amino acid is the neutral loss of the tert-butyloxycarbonyl (Boc) group, which corresponds to a mass difference of 100 Da. This predictable fragmentation pattern is a strong indicator of successful incorporation.

Comparison of Analytical Techniques

While mass spectrometry is the gold standard, other techniques can provide complementary or preliminary information. The following table compares the performance of mass spectrometry with alternative methods for validating this compound incorporation.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (LC-MS/MS) Precise molecular weight of the peptide, amino acid sequence, and location of modifications.High sensitivity and specificity, provides detailed structural information.Cannot distinguish between diastereomers (D and L forms of CHA) without prior chromatographic separation.
High-Performance Liquid Chromatography (HPLC) Purity of the peptide and separation of diastereomers.Excellent for assessing purity and separating stereoisomers.Does not provide direct molecular weight or sequence information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed three-dimensional structure and confirmation of the presence of the cyclohexyl group.Provides detailed atomic-resolution structural information.Requires larger sample amounts and complex data analysis.
Amino Acid Analysis (AAA) Amino acid composition of the peptide.Quantitatively confirms the presence of CHA.Destructive to the sample and does not provide sequence information.

Experimental Protocols

Mass Spectrometry Analysis of a this compound Containing Peptide

This protocol outlines a general procedure for the analysis of a synthetic peptide containing this compound using LC-MS/MS.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid. The hydrophobicity of the cyclohexyl group may require a higher percentage of organic solvent for complete dissolution.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the peptide. Due to the hydrophobic nature of CHA, a steeper gradient or a higher starting percentage of mobile phase B may be necessary.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide.

  • MS/MS Scan (Data-Dependent Acquisition): Select the precursor ion corresponding to the peptide containing this compound for fragmentation.

  • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Data Analysis: Analyze the MS/MS spectrum for the characteristic b- and y-ion series to confirm the peptide sequence and the presence of the this compound residue. Look for a prominent neutral loss of 100 Da, corresponding to the loss of the Boc group.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for validating the incorporation of this compound by mass spectrometry.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & QC cluster_ms Mass Spectrometry Validation SPPS Solid-Phase Peptide Synthesis with this compound Purification HPLC Purification SPPS->Purification QC Purity Assessment Purification->QC LCMS LC-MS/MS Analysis QC->LCMS Validated Peptide MS1 MS1: Intact Mass (Confirm Mass Shift) LCMS->MS1 MS2 MS2: Fragmentation (Sequence & Boc Loss) LCMS->MS2

Caption: Workflow for synthesis, purification, and mass spectrometry validation.

fragmentation_pathway Precursor Peptide-[CHA(Boc)]-R   [M+H]+ Boc_Loss Peptide-[CHA]-R   [M+H-100]+ Precursor->Boc_Loss Neutral Loss of Boc (100 Da) Backbone_Fragments b- and y-ions Precursor->Backbone_Fragments Peptide Bond Cleavage

Caption: Key fragmentation pathways in tandem mass spectrometry.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of BOC-DL-CHA-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents such as BOC-DL-CHA-OH (N-(tert-Butoxycarbonyl)-DL-cyclohexylalanine dicyclohexylammonium salt) are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, aligning with established best practices for laboratory operations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile, and inspect them before use.

  • Body Protection: A laboratory coat or other suitable protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator or dust mask is necessary. All handling should ideally be conducted in a well-ventilated area or within a chemical fume hood.

General Chemical and Physical Properties (Based on Analogous Compounds)

A foundational aspect of safe handling and disposal is a clear understanding of the substance's general properties. The following table summarizes typical data for similar BOC-protected amino acids.

PropertyValue
Appearance White to off-white powder or solid
Storage Temperature 2-8°C, in a dry, well-sealed container.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[1] Adherence to all federal, state, and local environmental regulations is imperative.

Step 1: Waste Segregation and Collection

  • Solid Waste: Carefully collect any solid this compound waste, including residues and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container. Avoid generating dust during collection.

  • Contaminated Materials: Any items that have come into contact with this compound should be treated as chemical waste and collected in a separate, sealed container.[1]

  • Solutions: If this compound is in a solution, it should be collected in a sealed and appropriately labeled container that is compatible with the solvent used.

Step 2: Labeling

Clearly label the waste container with "Chemical Waste" and the full chemical name: "N-(tert-Butoxycarbonyl)-DL-cyclohexylalanine dicyclohexylammonium salt". Include any institutional tracking numbers as required.

Step 3: Storage

Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area. This area should be away from incompatible materials and clearly marked.

Step 4: Arranging for Final Disposal

Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1] Provide the accurate chemical name and quantity on the waste manifest.

Spill Management

In the event of a spill, ensure the area is well-ventilated and you are wearing the appropriate PPE.

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place the collected material into a labeled waste container. Clean the spill area with a damp cloth and dispose of the cleaning materials as chemical waste.[1]

  • Large Spills: Evacuate the immediate area and contact your institution's EHS or emergency response team.

Disposal Workflow

The following diagram illustrates the procedural flow for the safe disposal of this compound in a laboratory setting.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid storage Store Container in Designated Chemical Waste Area collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by EHS or Licensed Vendor storage->disposal end_node Proper Disposal disposal->end_node

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling BOC-DL-CHA-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling BOC-DL-CHA-OH (N-(tert-Butoxycarbonyl)-DL-cyclohexylalaninol). Given the lack of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling structurally similar N-Boc protected amino acid derivatives, some of which are classified as irritants. It is crucial to handle this compound with care to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant splash hazard.[1]To protect eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant nitrile gloves. Gloves should be inspected before use and replaced immediately if contaminated.[1]To prevent skin contact with the chemical.
Body Protection A standard laboratory coat must be worn and kept buttoned. Long pants and closed-toe shoes are mandatory.[1][2]To protect skin and clothing from spills.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If dust generation is likely, a NIOSH-approved N95 respirator or higher is recommended.[1][3]To prevent inhalation of the powdered compound.

Safe Handling and Operational Protocol

All handling of this compound should be performed in a designated area, ideally within a certified chemical fume hood to minimize inhalation risk.[1][2] An emergency eyewash station and safety shower must be easily accessible.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Designate and prepare a clean workspace within a fume hood.

  • Weighing: Weigh the chemical in a fume hood or a ventilated balance enclosure to control dust.[1]

  • Handling: Avoid direct contact with skin, eyes, and clothing.[1] Keep the container tightly closed when not in use.

  • Post-Handling: Wash hands thoroughly with soap and water after handling the compound.[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Do not dispose of this chemical down the drain or in regular trash.[1][4]

Waste Management Protocol:

  • Containerization:

    • Solid Waste: Place excess solid this compound in a dedicated, sealed, and clearly labeled container for solid chemical waste.[4]

    • Contaminated Materials: Any materials that have come into contact with the chemical (e.g., gloves, weighing paper, wipes) should be collected in a separate, sealed container and treated as chemical waste.[4]

    • Solutions: If the compound is in a solution, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[4]

  • Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant").[1]

  • Storage: Store the sealed waste container in a designated hazardous waste storage area, away from incompatible materials, until it can be collected.

  • Disposal: Arrange for pickup and disposal by a licensed chemical waste management company. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[1][4]

Experimental Workflow and Safety Diagram

The following diagram illustrates the workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh transfer Perform Experimental Procedure weigh->transfer decontaminate Decontaminate Workspace transfer->decontaminate segregate_waste Segregate and Label Waste decontaminate->segregate_waste store_waste Store Waste in Designated Area segregate_waste->store_waste dispose Arrange for Professional Disposal store_waste->dispose

Caption: Workflow for safely handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.